molecular formula C10H8IN B1272383 8-(Iodomethyl)quinoline CAS No. 215606-70-5

8-(Iodomethyl)quinoline

Cat. No.: B1272383
CAS No.: 215606-70-5
M. Wt: 269.08 g/mol
InChI Key: RFYKJKSNQSDMNB-UHFFFAOYSA-N
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Description

8-(Iodomethyl)quinoline is a useful research compound. Its molecular formula is C10H8IN and its molecular weight is 269.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(iodomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKJKSNQSDMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CI)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376665
Record name 8-(iodomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215606-70-5
Record name 8-(iodomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 8-(Iodomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Iodomethyl)quinoline

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure marries the biologically significant quinoline scaffold with a highly reactive iodomethyl group, making it an ideal intermediate for introducing the quinoline moiety into more complex molecular architectures. This guide provides a comprehensive overview of the efficient synthesis of this compound, its detailed spectroscopic characterization, and its applications. We present a field-proven, two-step synthetic protocol commencing from 8-methylquinoline, followed by an in-depth analysis of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The causality behind experimental choices, key reactivity patterns, and handling considerations are discussed to provide a holistic understanding for professionals in drug development and organic synthesis.

The Strategic Importance of this compound

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic framework allows for favorable π-stacking interactions with biological targets, while the nitrogen atom can influence solubility and serve as a hydrogen bond acceptor.[1] Derivatives of quinoline exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[3][4]

Within this class, 8-substituted quinolines are of particular interest. The substituent at the 8-position can significantly modulate the electronic properties and biological activity of the entire molecule.[3] this compound, in particular, serves as a powerful synthetic intermediate. The C-I bond in the iodomethyl group is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile attachment of the quinoline-8-yl-methyl scaffold to a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions), providing a direct route to novel and potentially therapeutic compounds.[3]

Synthesis of this compound: A Validated Approach

The most reliable and common route to this compound involves a two-step sequence starting from the commercially available 8-methylquinoline. The strategy is to first convert the methyl group into a more reactive bromomethyl group, which is then transformed into the desired iodomethyl group via a halide exchange reaction.

Synthetic Strategy: Rationale and Workflow

The chosen pathway involves:

  • Radical Bromination: Conversion of 8-methylquinoline to 8-(bromomethyl)quinoline. This is typically achieved using N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method is selective for the benzylic position, leaving the aromatic quinoline core intact.

  • Finkelstein Reaction: Conversion of 8-(bromomethyl)quinoline to this compound. This classic SN2 reaction involves treating the alkyl bromide with sodium iodide in acetone.[5] The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate out of the solution and shift the equilibrium forward according to Le Châtelier's principle.[5][6]

This two-step process is favored for its high efficiency, mild conditions, and the commercial availability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Finkelstein Reaction Start 8-Methylquinoline Step1_Reagents NBS, AIBN CCl4, Reflux Start->Step1_Reagents Reacts with Product1 8-(Bromomethyl)quinoline Step1_Reagents->Product1 Yields Step2_Reagents NaI, Acetone Reflux Product1->Step2_Reagents Reacts with Final_Product This compound Step2_Reagents->Final_Product Yields Byproduct NaBr (precipitate) Step2_Reagents->Byproduct Forms

Caption: A two-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of 8-(Bromomethyl)quinoline

  • Reaction Setup: To a solution of 8-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-(bromomethyl)quinoline.

Protocol 2.2.2: Synthesis of this compound (Finkelstein Reaction)

  • Reaction Setup: Dissolve 8-(bromomethyl)quinoline (1.0 eq) in anhydrous acetone.

  • Addition of Reagent: Add sodium iodide (NaI) (1.5 eq) to the solution. The NaI should be dried in an oven prior to use for best results.

  • Reaction: Heat the mixture to reflux. A white precipitate (NaBr) will begin to form. The reaction is typically complete in 2-3 hours and can be monitored by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water to remove any remaining inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.[7]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system for structural confirmation.

Summary of Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₈IN[3]
Molecular Weight 269.08 g/mol [3]
Appearance Pale yellow to brownish solid[3]
Boiling Point 344.2 °C at 760 mmHg[3]
Solubility Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO)[3]
CAS Number 215606-70-5[3]
Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of the molecule.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Interpretation Product Synthesized Product (Crude this compound) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts Coupling Patterns Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (C-I, C-H, C=N) IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural verification of this compound.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound in CDCl₃:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and a characteristic singlet for the CH₂ group.

    • Aromatic Region (δ 7.4-8.9 ppm): Six protons will appear in this region, exhibiting complex coupling patterns typical of the quinoline system. The protons at positions 5 and 7 are most affected by the substituent at position 8.[3]

    • Methylene Protons (δ ~4.5-5.0 ppm): A singlet corresponding to the two protons of the -CH₂I group is expected. The significant downfield shift is due to the deshielding effect of the adjacent iodine atom.

  • ¹³C NMR: The spectrum will show 10 distinct carbon signals.

    • Aromatic Carbons (δ ~120-150 ppm): Nine signals corresponding to the carbons of the quinoline ring.

    • Methylene Carbon (δ ~5-15 ppm): A signal at a high field (upfield) for the -CH₂I carbon. The "heavy atom effect" of iodine typically shifts the signal of the attached carbon upfield.

3.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

  • ~3050 cm⁻¹: C-H stretching vibrations from the aromatic quinoline ring.

  • ~1600, ~1500, ~1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic system.[8]

  • ~1200 cm⁻¹: A C-I stretching vibration may be observed in the fingerprint region, although it is often weak.

  • ~830-750 cm⁻¹: C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.[8]

3.2.3 Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 269, corresponding to the molecular weight of the compound [C₁₀H₈IN]⁺.[3]

  • Key Fragmentation: A characteristic fragmentation pathway would be the loss of an iodine radical (•I, 127 Da) to give a stable quinolin-8-ylmethyl cation at m/z = 142. This fragment ([M-I]⁺) is often the base peak in the spectrum.

Reactivity, Handling, and Applications

Chemical Reactivity

The synthetic utility of this compound stems from the reactivity of the C-I bond. The iodomethyl group is an excellent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows it to act as a "handle" for attaching the quinoline moiety to other molecules.

Simultaneously, the quinoline ring itself can undergo further functionalization. Electrophilic aromatic substitution (e.g., nitration, sulfonation) typically occurs on the benzene ring, favoring the 5- and 8-positions. However, since the 8-position is already substituted, electrophilic attack would be directed primarily to the 5-position. Nucleophilic attack generally occurs on the pyridine ring at the 2- and 4-positions.[9]

Structure_Application cluster_features Key Structural Features cluster_properties Resulting Properties cluster_apps Primary Applications Core This compound Feature1 Reactive C-I Bond (Good Leaving Group) Core->Feature1 Feature2 Quinoline Scaffold (Privileged Structure) Core->Feature2 Prop1 Electrophilic Site for Nucleophilic Substitution Feature1->Prop1 Prop2 Bioactivity & π-Stacking Interactions Feature2->Prop2 App1 Synthesis of Complex Organic Molecules Prop1->App1 App2 Drug Discovery Scaffolding (Anticancer, Antimicrobial) Prop2->App2

Caption: Relationship between structure and application for this compound.

Handling and Stability

This compound should be handled with care. Like many alkyl iodides, it can be a lachrymator and an irritant. It is also potentially sensitive to light and elevated temperatures, which can cause decomposition through the homolytic cleavage of the C-I bond.[10]

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Applications in Drug Discovery and Synthesis

The primary application of this compound is as a versatile intermediate.[3]

  • Medicinal Chemistry: It is used to synthesize novel quinoline-based compounds for biological screening. By reacting it with various amines, phenols, or other nucleophiles attached to pharmacophores, chemists can rapidly generate libraries of potential drug candidates. The resulting compounds are often investigated for anticancer and antimicrobial activities.[3][11]

  • Organic Synthesis: It serves as a key building block for constructing larger, more complex molecular frameworks where the quinoline unit is required for its electronic or structural properties.

  • Materials Science: The ability of the quinoline nitrogen to coordinate with metals makes its derivatives useful in the development of new materials with unique optical or electronic properties.[3]

Conclusion

This compound is a high-value intermediate whose synthesis and characterization are fundamental skills for researchers in drug discovery and chemical synthesis. The presented two-step synthetic route from 8-methylquinoline is robust, efficient, and scalable. A thorough understanding of its spectroscopic properties (NMR, IR, MS) is critical for ensuring the quality and identity of the material before its use in further synthetic transformations. Its inherent reactivity, coupled with the proven biological significance of the quinoline scaffold, ensures that this compound will remain a frequently utilized building block in the pursuit of novel therapeutics and functional materials.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Ghiuș, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • SATHEE. Finkelstein Reaction. Available at: [Link]

  • Wikipedia. Finkelstein reaction. Available at: [Link]

  • Ghiuș, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. Available at: [Link]

  • Organic Syntheses. Procedure 10. Available at: [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0033731). Available at: [Link]

  • NIST. Quinoline, 8-methyl-. NIST WebBook. Available at: [Link]

  • PubMed. 8-Iodo-quinolinium chloride dihydrate. Available at: [Link]

  • Scribd. Reactivity Quinoline. Available at: [Link]

  • Aute, M. Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

  • Chemiz. (2025, July 19). Finkelstein Reaction. YouTube. Available at: [Link]

  • PubChem. 8-Methylquinoline. Available at: [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]

  • Wikipedia. 8-Hydroxyquinoline. Available at: [Link]

  • ResearchGate. C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide. Available at: [Link]

  • PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Available at: [Link]

  • ScienceDirect. Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

  • ACS Publications. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Available at: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • Google Patents. CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • YouTube. (2020, October 26). Reactivity of Quinoline. Available at: [Link]

  • NIST. 8-Hydroxyquinoline. NIST WebBook. Available at: [Link]

  • NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

  • ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N).... Available at: [Link]

  • NIST. Quinoline. NIST WebBook. Available at: [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

Sources

Solubility and stability of 8-(Iodomethyl)quinoline in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 8-(Iodomethyl)quinoline

Foreword: A Guide for the Modern Researcher

In contemporary drug discovery and chemical synthesis, the efficiency of our workflows and the integrity of our results are paramount. The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs for indications ranging from cancer to malaria.[1][2][3] this compound represents a highly valuable, yet reactive, intermediate. Its utility lies in the strategic introduction of the quinoline moiety into larger, more complex molecules via the reactive iodomethyl group. However, this same reactivity presents significant challenges in handling, storage, and formulation. An incomplete understanding of a compound's fundamental physicochemical properties—namely its solubility and stability—can lead to failed experiments, irreproducible results, and wasted resources.

This guide is structured to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound. We move beyond mere data presentation to explore the causal mechanisms behind its behavior. By adopting the perspective of a senior application scientist, this document aims to equip you not only with protocols but with the scientific rationale required to troubleshoot and optimize your own experimental designs.

Section 1: Physicochemical Profile and Predicted Behavior

To understand the solubility and stability of this compound, we must first examine its molecular structure. The molecule is a fusion of two key components: the rigid, aromatic quinoline core and the highly reactive 8-iodomethyl substituent.

  • The Quinoline Core: As a heterocyclic aromatic compound, the quinoline ring system is largely hydrophobic. The lone nitrogen atom imparts weak basicity (for the parent quinoline, the pKa of its conjugate acid is approximately 4.9), meaning it can be protonated under acidic conditions.[4][5] This property is a critical lever for manipulating aqueous solubility.

  • The 8-(Iodomethyl) Group: This functional group defines the molecule's reactivity and significantly influences its physical properties. The carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity is the primary driver of the compound's instability. Furthermore, the large, polarizable iodine atom increases the molecule's overall lipophilicity and molecular weight, generally leading to reduced solubility in aqueous media compared to simpler analogs like 8-methylquinoline.

Based on this structure, we can predict that this compound will be:

  • Solubility: Readily soluble in a range of common organic solvents but sparingly soluble in neutral water.[4][6] Its aqueous solubility is expected to increase significantly at a pH below its pKa due to the formation of a more polar quinolinium salt.[7]

  • Stability: Susceptible to degradation via nucleophilic attack on the benzylic carbon. This makes it vulnerable to hydrolysis, especially under conditions that favor SN1 or SN2 reactions (e.g., presence of water, heat, acidic or basic catalysts). The quinoline ring's aromatic nature also suggests a potential for photolytic degradation upon exposure to UV or visible light.[6][8]

Section 2: Solubility Profile

The selection of an appropriate solvent is a critical first step in nearly every application, from chemical synthesis and purification to formulation for biological assays. A thorough understanding of a compound's solubility profile is therefore indispensable.

Quantitative Solubility Data

While comprehensive, experimentally-derived solubility data for this compound is not widely published, a qualitative and semi-quantitative profile can be reliably inferred from the behavior of related quinoline derivatives.[4][9] The following table summarizes the expected solubility in various classes of solvents, which should be experimentally verified for any critical application.

Solvent ClassRepresentative SolventsExpected SolubilityRationale and Field Insights
Polar Protic Methanol, Ethanol, IsopropanolHighThe quinoline nitrogen can act as a hydrogen bond acceptor, and the overall molecule has sufficient polarity to interact favorably with alcohols. These are excellent solvents for purification and for preparing concentrated stock solutions.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)HighStrong dipole-dipole interactions facilitate the dissolution of the polar quinoline structure. DMSO is a common choice for creating high-concentration stock solutions for biological screening, though its potential for reactivity should be considered.[9]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at solvating moderately polar to nonpolar organic compounds and are frequently used in synthesis workups and chromatography.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateWhile less polar than the aforementioned solvents, ethers are generally good solvents for aromatic compounds. Solubility may be lower than in alcohols or DMSO.
Apolar Hexanes, TolueneLow to ModerateThe aromatic nature of toluene allows for some π-stacking interactions, leading to moderate solubility. Solubility in aliphatic hydrocarbons like hexanes is expected to be poor due to the polarity imparted by the nitrogen and iodine atoms.
Aqueous Systems Water, PBS (pH 7.4)Very LowThe large, hydrophobic quinoline ring system dominates, leading to poor aqueous solubility at neutral pH.
Aqueous Acids 0.1 M HClHighProtonation of the quinoline nitrogen (pKa ~4.9) forms a quinolinium salt, which is ionic and thus highly water-soluble. This is the most common strategy for dissolving quinoline-based compounds in aqueous media.[7]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for determining solubility.[10] It is designed to ensure that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under specified conditions.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C for room temperature solubility) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended for quinoline derivatives to ensure complete saturation.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm) that does not bind the compound.

  • Quantification: Accurately dilute a known volume of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add Excess Solid to Solvent prep2 Seal Vial prep1->prep2 equil1 Agitate at Constant Temp (e.g., 25°C) prep2->equil1 equil2 Incubate for 24-48h equil1->equil2 sep1 Centrifuge Sample equil2->sep1 sep2 Filter Supernatant (0.22 µm Syringe Filter) sep1->sep2 quant1 Prepare Dilution sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate Concentration quant2->quant3

Caption: Shake-Flask Solubility Determination Workflow.

Section 3: Stability Profile and Degradation Pathways

The utility of this compound as a synthetic intermediate is directly tied to its controlled reactivity. Uncontrolled degradation leads to loss of starting material, formation of impurities, and potentially hazardous conditions. Stability testing, particularly forced degradation, is a systematic way to identify a molecule's intrinsic vulnerabilities.[8]

Chemical Stability and Key Degradation Pathways

The primary point of instability in this compound is the C-I bond. The following degradation pathways are the most probable:

  • Hydrolytic Degradation: This is likely the most common degradation pathway in the presence of water. The iodomethyl group can undergo nucleophilic substitution by water to form 8-(hydroxymethyl)quinoline and hydroiodic acid (HI). This reaction can be accelerated by elevated temperatures and is often catalyzed by acidic or basic conditions.

  • Photolytic Degradation: Quinoline and its derivatives are known to be sensitive to light.[6][8] High-energy photons (UV or high-intensity visible light) can induce homolytic cleavage of the weak C-I bond, generating radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products and often a visible color change (e.g., yellowing or browning).[6]

  • Thermal Degradation: At elevated temperatures, the molecule may have enough energy to undergo decomposition even in the absence of other reagents. This is a critical consideration for any synthetic step requiring heat.

  • Oxidative Degradation: While the quinoline ring is relatively stable to oxidation, the iodomethyl group can be susceptible to attack by strong oxidizing agents.[4]

Forced Degradation Studies

Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance.[12] By subjecting the compound to harsh conditions, we can rapidly identify likely degradation products and develop stability-indicating analytical methods.

Stress ConditionTypical Reagents/ConditionsExpected Outcome for this compound
Acid Hydrolysis 0.1 M HCl, 60°CDegradation expected. Formation of 8-(hydroxymethyl)quinoline.
Base Hydrolysis 0.1 M NaOH, 60°CRapid degradation expected via SN2 attack by hydroxide. Formation of 8-(hydroxymethyl)quinoline.
Oxidation 3% H₂O₂, Room TempPotential for degradation, though likely slower than hydrolysis.
Thermal 60-80°C (Solid & Solution)Degradation is possible, especially over extended periods in solution.
Photolytic High-intensity visible and UV light (ICH Q1B conditions)High likelihood of degradation. Expect discoloration and multiple degradation products due to radical pathways.[8]
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • Hydrolysis: Mix the stock solution with equal volumes of 0.2 M HCl and 0.2 M NaOH in separate vials to achieve final acid/base concentrations of 0.1 M.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂.

    • Thermal: Place vials of the stock solution in a temperature-controlled oven.

    • Photolytic: Expose a vial of the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.[8]

  • Incubation: Incubate all samples under the specified conditions. A parallel set of control samples (stock solution with water) should be kept at room temperature, protected from light.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reactions for the acid and base samples by neutralizing them.

  • Quantification: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining. Monitor for the appearance of new peaks, which represent degradation products.

G cluster_analysis Analysis Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid (0.1 M HCl, 60°C) start->acid base Base (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂) start->oxid thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo control Control (RT, Dark) start->control sample Sample at Time Points (0, 2, 4, 8, 24h) quench Quench Reaction (if applicable) sample->quench analyze Analyze by HPLC quench->analyze report % Parent Remaining & Identify Degradants analyze->report

Caption: Forced Degradation Stability Assessment Workflow.

Recommended Storage and Handling

Based on its predicted stability profile, this compound should be handled as a reactive and sensitive compound.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and dark place to minimize hydrolytic and photolytic degradation.[13]

  • Handling: Avoid exposure to light, moisture, and high temperatures. Use in a well-ventilated area. It is advisable to prepare solutions fresh for sensitive applications. If stock solutions must be stored, they should be kept at low temperatures (-20°C or below) and protected from light.

Section 4: Analytical Methodologies for Quantification

Accurate quantification is the bedrock of both solubility and stability studies. The choice of analytical method depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse technique for purity assessment and quantification.[11][14] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient is a common starting point for quinoline derivatives. UV detection is effective as the quinoline ring is a strong chromophore. A "stability-indicating" method is one that can separate the parent compound from all known degradation products.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For studies requiring higher sensitivity or for the structural elucidation of unknown degradation products, LC-MS/MS is the preferred method.[15] It provides molecular weight and fragmentation information that is invaluable for identifying the chemical structures of impurities and degradants.[16]

Conclusion

This compound is a molecule of significant synthetic potential, but its utility is tempered by its inherent reactivity. This guide has established that its solubility is highly dependent on the solvent system, with good solubility in most polar organic solvents but poor, pH-dependent solubility in aqueous media. The key to its use in aqueous systems is acidification to form the soluble quinolinium salt.

The compound's stability is governed by the reactive iodomethyl group, which is susceptible to both hydrolysis and photolysis. Forced degradation studies are essential to understand its degradation profile and to develop robust analytical methods. For successful application in research and development, this compound must be stored under cool, dry, and dark conditions and handled with care to prevent unwanted degradation. By understanding and controlling these fundamental properties, researchers can fully leverage the synthetic power of this valuable quinoline derivative.

References

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Unveiling the Role of the Iodomethyl Group as an Electron-Withdrawing Modulator in Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and versatile biological activities. The strategic functionalization of this heterocyclic system is paramount for fine-tuning its physicochemical and pharmacological characteristics. Among the various substituents, the iodomethyl group (–CH₂I) presents a compelling case for nuanced electronic modulation. This guide provides a comprehensive technical exploration of the electron-withdrawing effects of the iodomethyl group when appended to a quinoline core. We will dissect its fundamental inductive properties, provide validated synthetic protocols for its introduction, detail rigorous experimental and computational methods for characterizing its electronic influence, and discuss its impact on the overall reactivity of the quinoline system. This document serves as a practical and theoretical resource for professionals seeking to leverage the iodomethyl group in the rational design of novel quinoline-based molecules.

The Iodomethyl Group: A Profile in Inductive Electron Withdrawal

The electronic influence of a substituent on an aromatic or heterocyclic ring can be broadly categorized into two primary mechanisms: the inductive effect and the resonance effect. The iodomethyl group's character is overwhelmingly dominated by the inductive effect (-I) .

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule.[1] It arises from the difference in electronegativity between adjacent atoms, causing a permanent polarization of the bond.[2][3] In the iodomethyl group, the iodine atom is significantly more electronegative (≈2.66 on the Pauling scale) than the carbon atom (≈2.55). This disparity causes the electron density in the C-I σ-bond to be pulled towards the iodine atom. This carbon, now partially electron-deficient, subsequently withdraws electron density from the quinoline ring carbon to which it is attached. This pull is relayed through the sigma bond framework, reducing the overall electron density of the quinoline ring system.[4]

  • Resonance Effect (Mesomeric Effect): The resonance effect involves the delocalization of π-electrons across the conjugated system. The iodomethyl group, being a saturated sp³-hybridized carbon linker, cannot participate in π-conjugation with the quinoline ring. Therefore, it exerts no significant resonance effect (+M or -M).

This purely inductive withdrawal distinguishes the iodomethyl group from substituents like halogens directly attached to the ring, which exhibit a more complex interplay of a deactivating inductive effect and a weakly activating resonance effect.[5][6] The consequence of this electron withdrawal is a tangible modulation of the quinoline's fundamental properties, most notably its basicity and reactivity.

Synthetic Routes to Iodomethylquinolines

The preparation of iodomethylquinolines is crucial for their study and application. Two robust methods are presented here: a modern direct C-H activation approach and a classic two-step conversion strategy.

Protocol 1: Palladium-Catalyzed Direct C(sp³)-H Iodination of Methylquinolines

This state-of-the-art method allows for the direct conversion of a methyl group on the quinoline ring into an iodomethyl group, offering high efficiency and regioselectivity. The following protocol is adapted from the work of Jia et al.[7][8]

Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add the desired methylquinoline substrate (e.g., 8-methylquinoline, 0.1 mmol, 1.0 equiv.), Iodine (I₂, 0.1 mmol, 1.0 equiv.), (Diacetoxyiodo)benzene (PhI(OAc)₂, 0.2 mmol, 2.0 equiv.), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 10 mol%).

  • Solvent Addition: Add 1,2-Dichloroethane (DCE, 2 mL) to the vial.

  • Reaction Execution: Seal the vial and stir the mixture at ambient temperature for 30 minutes.

  • Workup and Purification: Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench excess iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired iodomethylquinoline.

This protocol is particularly effective for 8-methylquinolines, where the nitrogen atom can act as a directing group for the palladium catalyst.[9][10]

Protocol 2: Halogen Exchange via the Finkelstein Reaction

The Finkelstein reaction is a classic and reliable Sₙ2 method for converting alkyl chlorides or bromides into alkyl iodides.[11][12] It can also be adapted for alcohols after their conversion to a better leaving group, such as a tosylate or mesylate.[13]

Methodology (from a chloromethyl precursor):

  • Reaction Setup: Dissolve the starting chloromethylquinoline (1.0 equiv.) in acetone.

  • Reagent Addition: Add sodium iodide (NaI, 1.5 - 3.0 equiv.) to the solution. Sodium iodide is soluble in acetone, which is key to the reaction's success.

  • Reaction Execution: Heat the mixture to reflux and stir. The reaction is driven to completion by the precipitation of sodium chloride (NaCl), which is insoluble in acetone.[14] Monitor the reaction progress by TLC.

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

  • Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow Overview

The choice of synthetic route depends on the availability of the starting material. Direct iodination is more atom-economical if the methylquinoline is available, while the Finkelstein reaction is excellent for converting from other readily accessible precursors like hydroxymethyl- or chloromethylquinolines.

SynthesisWorkflow cluster_0 Route A: Direct C-H Activation cluster_1 Route B: Finkelstein Reaction MQ Methylquinoline React_A I₂, PhI(OAc)₂, Pd₂(dba)₃ DCE, 30 min MQ->React_A IMQ Iodomethylquinoline React_A->IMQ CMQ Chloromethylquinoline React_B NaI Acetone, Reflux CMQ->React_B IMQ_B Iodomethylquinoline React_B->IMQ_B

Caption: Synthetic pathways to iodomethylquinolines.

Characterizing the Electron-Withdrawing Effect

A multi-faceted approach combining physical organic chemistry, spectroscopy, and computational modeling provides a robust characterization of the iodomethyl group's electronic impact.

Experimental Quantification: Hammett Analysis via pKa Determination

The Hammett equation provides a powerful means to quantify the electronic effect of a substituent on a reaction center.[15] For quinolines, the basicity of the ring nitrogen (pKa of its conjugate acid) is highly sensitive to the electronic effects of substituents. An electron-withdrawing group will lower the pKa, indicating a weaker base.[16][17]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a stock solution of the iodomethylquinoline of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., 50% ethanol/water).

  • Titration Setup: Place a known volume of the quinoline solution in a beaker with a magnetic stir bar. Calibrate and insert a pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise aliquots. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the quinoline has been protonated).

  • Hammett Plot Construction: Measure the pKa for a series of meta- and para-substituted quinolines under identical conditions. Plot log(Kₐ/Kₐ₀) against the known Hammett sigma constants (σ) for these substituents, where Kₐ is the acid dissociation constant for the substituted quinoline's conjugate acid and Kₐ₀ is for unsubstituted quinoline. The σ value for the iodomethyl group can then be determined from its measured pKa and the resulting linear correlation.

Substituent (at C-7)Hammett Constant (σm)Expected Effect on pKa
–NH₂-0.16Increase (Stronger Base)
–OCH₃+0.12Decrease (Weaker Base)
–CH₃-0.07Increase (Stronger Base)
–H0.00Baseline
–Cl+0.37Decrease (Weaker Base)
–CN+0.61Decrease (Weaker Base)
–CH₂I To be determined Expected Positive Value

Table 1: Representative Hammett constants (σm) and their expected effect on quinoline basicity.

HammettLogic cluster_0 Experimental Workflow cluster_1 Analysis & Output Measure_pKa Measure pKa of Substituted Quinolines (incl. -CH₂I) Plot Plot log(Kₐ/Kₐ₀) vs. σ for known substituents Measure_pKa->Plot LFER Establish Linear Free- Energy Relationship (LFER) Plot->LFER Determine_Sigma Determine σ for -CH₂I from its pKa and the LFER LFER->Determine_Sigma

Caption: Logic flow for Hammett analysis.

Spectroscopic Evidence: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides direct insight into the electronic environment of nuclei. The electron-withdrawing nature of the iodomethyl group causes a deshielding effect on nearby nuclei, resulting in downfield shifts in the NMR spectrum.[18]

  • ¹H NMR: The protons of the –CH₂I group are expected to resonate at a significantly higher chemical shift (δ ≈ 3.5-4.5 ppm) compared to the protons of a simple methyl group (δ ≈ 2.5 ppm) on a quinoline ring. Protons on the quinoline ring adjacent to the iodomethyl substituent will also experience a downfield shift.

  • ¹³C NMR: The carbon of the –CH₂I group will appear at a low field (δ ≈ 5-20 ppm), a characteristic region for alkyl halides.[19] The quinoline carbon directly attached to the substituent will also be shifted downfield, providing clear evidence of the inductive withdrawal.[20][21]

Theoretical Validation: Computational Chemistry

Density Functional Theory (DFT) calculations offer a powerful, in-silico method to visualize and quantify electronic effects.[22][23]

Computational Workflow:

  • Geometry Optimization: The molecular structure of the iodomethylquinoline is optimized to find its lowest energy conformation using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed to confirm the structure is a true energy minimum.

  • Electronic Property Calculation: Single-point energy calculations are used to derive properties like molecular orbitals and the electrostatic potential.

Key Analyses:

  • Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution on the molecule's surface.[24][25] Regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are blue.[26][27] For an iodomethylquinoline, the MEP map is predicted to show a less negative (less red) region around the quinoline nitrogen compared to unsubstituted quinoline, visually confirming the reduced basicity. A region of positive potential (blue) will be localized on the hydrogens of the iodomethyl group.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity.[28] An electron-withdrawing group like –CH₂I is expected to lower the energy of both the HOMO and LUMO compared to the parent quinoline.[29] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap often correlates with higher reactivity.[23]

DFT_Workflow cluster_outputs Calculated Properties Input Input Structure: Iodomethylquinoline Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq SPE Single-Point Energy Calculation Freq->SPE MEP Molecular Electrostatic Potential (MEP) Map SPE->MEP Orbitals HOMO/LUMO Energy Levels SPE->Orbitals Charges Mulliken/NBO Atomic Charges SPE->Charges

Caption: Standard workflow for DFT analysis.

Impact on Quinoline Reactivity

The introduction of the iodomethyl group has a dual effect on the reactivity of the quinoline molecule.

  • Reactivity of the Quinoline Ring: The quinoline ring system is inherently electron-deficient in the pyridine ring, making it susceptible to nucleophilic attack at positions 2 and 4.[30][31] The benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at positions 5 and 8. The strong inductive withdrawal of the –CH₂I group further deactivates the entire ring system towards electrophilic aromatic substitution (EAS) .[32] The reaction rate for nitration or halogenation, for example, would be significantly slower than for unsubstituted quinoline. The position of the –CH₂I group will dictate which sites are most deactivated.

  • Reactivity of the Iodomethyl Group: The C-I bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group. This renders the iodomethyl group highly susceptible to nucleophilic substitution (Sₙ2) reactions . This reactivity transforms iodomethylquinolines into valuable synthetic intermediates, allowing for the facile introduction of a wide variety of other functional groups (e.g., -OH, -OR, -CN, -NHR, -SR) at that position.

Conclusion

The iodomethyl group functions as a potent and purely inductive electron-withdrawing substituent on the quinoline scaffold. Its presence measurably decreases the basicity of the quinoline nitrogen and deactivates the ring towards electrophilic attack. This guide has provided validated synthetic protocols for creating iodomethylquinolines via direct C-H activation or Finkelstein reaction, and outlined a rigorous framework for characterization using Hammett analysis, NMR spectroscopy, and DFT calculations. Furthermore, the inherent reactivity of the C-I bond makes these compounds versatile building blocks for further molecular elaboration. For researchers in drug discovery and materials science, the iodomethyl group is not merely a placeholder for iodine, but a strategic tool for the precise electronic tuning of quinoline-based architectures.

References

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An In-Depth Technical Guide to the Reactivity and Chemical Properties of 8-(Iodomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Iodomethyl)quinoline is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, this compound possesses a unique combination of structural features that impart valuable chemical reactivity and biological activity.[1] The presence of the iodomethyl group at the 8-position of the quinoline scaffold makes it a versatile intermediate for the synthesis of more complex molecules and a potent alkylating agent in various chemical transformations.[1] This guide provides a comprehensive overview of the core reactivity and chemical properties of this compound, offering insights into its synthesis, characterization, and applications, particularly in the realm of drug discovery and development.

Physicochemical Properties and Characterization

This compound, with the molecular formula C₁₀H₈IN, has a molecular weight of approximately 269.08 g/mol .[1] The compound's structure is characterized by the quinoline bicyclic system with an iodomethyl substituent at the C8 position. The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the nitrogen atom in the quinoline ring and the iodine atom in the methyl substituent.[1] This electronic profile is crucial in dictating the molecule's reactivity.

Spectroscopic Data

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of quinoline derivatives provides valuable information about the substitution pattern on the aromatic rings.[2][3] For this compound, the protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns. The methylene protons of the iodomethyl group would appear as a singlet, typically in the range of 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent iodine atom.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule. The carbon of the iodomethyl group would appear at a characteristic upfield chemical shift compared to a standard methyl group due to the "heavy atom effect" of iodine. The chemical shifts of the quinoline ring carbons would be influenced by the position of the iodomethyl substituent.[2]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching vibrations of the aromatic quinoline ring and the methylene group.

  • C=C and C=N stretching vibrations within the quinoline ring system, typically in the 1600-1400 cm⁻¹ region.[4]

  • C-I stretching vibration, which would appear in the far-infrared region.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[5] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of an iodine atom or the entire iodomethyl group, providing further structural confirmation.

Synthesis of this compound

While various methods exist for the synthesis of quinoline and its derivatives, a common route to this compound involves the modification of a pre-existing quinoline scaffold. A plausible and efficient method is the radical-initiated iodination of 8-methylquinoline.

Experimental Protocol: Radical Iodination of 8-Methylquinoline

This protocol describes a representative procedure for the synthesis of this compound from 8-methylquinoline using N-iodosuccinimide (NIS) as the iodine source and benzoyl peroxide as a radical initiator.

Materials:

  • 8-Methylquinoline

  • N-Iodosuccinimide (NIS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-iodosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle source of iodine radicals under these reaction conditions.

  • Benzoyl Peroxide (BPO): BPO acts as a radical initiator, which upon heating, generates phenyl radicals that abstract a hydrogen atom from the methyl group of 8-methylquinoline, initiating the chain reaction.

  • Carbon Tetrachloride: CCl₄ is a common solvent for radical reactions due to its inertness. Other non-polar solvents like benzene or cyclohexane can also be used.

  • Sodium Thiosulfate Wash: This step is crucial to remove any unreacted iodine and other oxidizing species from the reaction mixture.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dominated by the lability of the carbon-iodine bond, making it an excellent substrate for nucleophilic substitution reactions. The electron-deficient nature of the quinoline ring also influences its overall reactivity profile.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is as an alkylating agent. The iodomethyl group is highly susceptible to attack by a wide range of nucleophiles, proceeding through a typical S_N2 mechanism. The iodine atom is an excellent leaving group, facilitating these reactions.

This compound readily reacts with primary and secondary amines to form the corresponding 8-(aminomethyl)quinoline derivatives. These products are often of interest in medicinal chemistry due to their potential biological activities.

Experimental Protocol: Reaction with Piperidine

This protocol outlines the synthesis of 8-(piperidin-1-ylmethyl)quinoline.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane or Ethyl acetate for extraction

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product by column chromatography if necessary.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amine product. The final product can be characterized by NMR and mass spectrometry to confirm the successful substitution.

Similarly, this compound reacts with thiols in the presence of a base to form thioether derivatives.

Experimental Protocol: Reaction with Thiophenol

This protocol describes the synthesis of 8-((phenylthio)methyl)quinoline.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate for extraction

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and add thiophenol (1.1 equivalents) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (1 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by column chromatography.

Authoritative Grounding: The reactivity of alkyl halides with nucleophiles is a fundamental concept in organic chemistry. The protocols described are based on well-established procedures for S_N2 reactions.

Applications in Drug Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in a wide range of biologically active compounds.[6] this compound serves as a key building block for the synthesis of novel quinoline derivatives with potential therapeutic applications.

Anticancer Agents

Many quinoline derivatives have demonstrated significant anticancer activity.[7][8][9][10] The ability of this compound to act as an alkylating agent makes it a precursor for compounds that can potentially interact with biological nucleophiles, such as DNA and proteins, a mechanism often exploited in cancer chemotherapy.[11] By reacting this compound with various nucleophiles containing pharmacophoric groups, libraries of new compounds can be synthesized and screened for their cytotoxic activity against cancer cell lines.[7][12]

Antimicrobial Agents

The quinoline core is also present in numerous antimicrobial agents. Derivatives of this compound can be synthesized to explore new antibacterial and antifungal agents. The introduction of different side chains via nucleophilic substitution can modulate the lipophilicity and electronic properties of the molecule, which can in turn affect its antimicrobial potency and spectrum of activity.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound (Predicted and from related compounds)

PropertyValueReference
Molecular FormulaC₁₀H₈IN[1]
Molecular Weight269.08 g/mol [1]
¹H NMR (Predicted)
-CH₂I~4.5-5.0 ppm (s, 2H)General NMR Principles
Quinoline-H~7.0-9.0 ppm (m, 6H)[2][3]
¹³C NMR (Predicted)
-CH₂I~5-15 ppmGeneral NMR Principles
Quinoline-C~120-150 ppm[2]
IR (Predicted, cm⁻¹)
C-H (aromatic)~3100-3000[4]
C=C, C=N (aromatic)~1600-1400[4]

Visualization of Key Concepts

Logical Relationship: Reactivity of this compound

A This compound B Excellent Leaving Group (Iodide) A->B possesses C Electrophilic Carbon (-CH2-) A->C contains D Nucleophilic Attack (SN2 Mechanism) C->D susceptible to F Alkylated Quinoline Derivatives D->F yields E Nucleophiles (Amines, Thiols, etc.) E->D initiates cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application A 8-Methylquinoline B Radical Iodination (NIS, BPO) A->B C This compound B->C D Nucleophilic Substitution C->D E Amine Nucleophile D->E F Thiol Nucleophile D->F G 8-(Aminomethyl)quinoline Derivatives E->G H 8-((Aryl/Alkylthio)methyl)quinoline Derivatives F->H I Bioactivity Screening G->I H->I J Anticancer Agents I->J K Antimicrobial Agents I->K

Caption: Workflow from synthesis to application.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with significant potential in the development of new therapeutic agents. Its facile synthesis from readily available precursors and its high reactivity towards a broad range of nucleophiles make it an attractive building block for creating diverse molecular libraries. The insights provided in this guide, from detailed experimental protocols to an understanding of its underlying chemical properties, are intended to empower researchers and scientists in their pursuit of novel and impactful chemical entities. Further exploration of the reactivity of this compound and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.

References

  • Arafa, W. A. A., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. [Link]

  • Chan, S. H., et al. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Institutes of Health. [Link]

  • Panchal, V. R., & Vaghela, B. P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 546-567. [Link]

  • Lam, K.-H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • ResearchGate. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]

  • Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). Blokhin Chemical. [Link]

  • ResearchGate. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]

  • ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • ResearchGate. (2025, August 10). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Pop, R., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. [Link]

  • Pérez-Pereda, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Glasgow. [Link]

  • Mphahlele, M. J., et al. (2015). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. National Institutes of Health. [Link]

  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. [Link]

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I₂-mediated desulfurative cyclization. RSC Advances, 11(49), 30889-30893. [Link]

  • Abboud, M. I., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 9). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. [Link]

  • Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

  • Reinheimer, J. D., & Bunnett, J. F. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]

  • Koutsoumpis, S. A., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. National Institutes of Health. [Link]

  • Al-Amin, M. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

Sources

8-(Iodomethyl)quinoline: A Versatile Synthon for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of the 8-(Iodomethyl) Group

The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is present in numerous natural products and synthetic compounds, exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline scaffold stems from its rigid, aromatic framework, which allows for favorable interactions with biological targets, and the nitrogen atom, which influences solubility and hydrogen-bonding capabilities.[1]

Within this esteemed class of compounds, 8-(Iodomethyl)quinoline emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the highly reactive iodomethyl group (-CH₂I) at the 8-position. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups and the covalent linkage of the quinoline scaffold to other molecules, providing a powerful tool for drug discovery and development. This guide will explore the synthesis, reactivity, and diverse applications of this compound, offering a technical overview for researchers and drug development professionals.

Core Reactivity and Synthetic Utility

The primary utility of this compound in medicinal chemistry is derived from its susceptibility to nucleophilic substitution (S_N2) reactions. The electrophilic methylene carbon is readily attacked by a diverse range of nucleophiles, enabling the construction of a library of 8-substituted quinoline derivatives.

Key transformations include:

  • Ether Formation: Reaction with alcohols or phenols (ROH) yields ethers (8-ROCH₂-Quinoline).

  • Amine Synthesis: Reaction with primary or secondary amines (R₂NH) produces substituted aminomethylquinolines (8-R₂NCH₂-Quinoline).[6]

  • Thioether Formation: Reaction with thiols (RSH) results in thioethers (8-RSCH₂-Quinoline).

  • Ester Formation: Reaction with carboxylate salts (RCOO⁻) affords esters (8-RCOOCH₂-Quinoline).

This reactivity profile allows chemists to conjugate the quinoline moiety to peptides, polymers, fluorescent dyes, or other pharmacophores, thereby creating multifunctional molecules with tailored properties.

Sensor_Workflow A Start: This compound B Step 1: Synthesis React with Chelating Ligand (e.g., Polyamine) A->B C Step 2: Purification Column Chromatography B->C D Product: Quinoline-based Fluorescent Probe C->D E Step 3: Application Introduce to Sample (e.g., Cells + Metal Ions) D->E F Step 4: Detection Measure Fluorescence Change (Spectrofluorometer) E->F

Caption: Workflow for developing a quinoline-based fluorescent sensor.

Synthesis of Novel Antimicrobial Agents

Derivatives of the quinoline core, particularly 8-hydroxyquinolines, exhibit potent antibacterial and antifungal activities. [6][7][8]The mechanism often involves the chelation of essential metal ions required by microbial enzymes. [7]this compound can be used to synthesize libraries of compounds for antimicrobial screening. For example, the Mannich reaction, which aminomethylates phenolic compounds, is a common method to produce bioactive 8-hydroxyquinoline derivatives. [6]By first converting this compound to other intermediates, a wider range of substitutions can be explored to optimize activity against drug-resistant strains of bacteria and fungi. [9]

Experimental Protocol: Synthesis of an 8-(Aminomethyl)quinoline Derivative

This section provides a generalized, representative protocol for the synthesis of an N-substituted 8-(aminomethyl)quinoline derivative from this compound, a foundational step for many of the applications discussed.

Objective: To synthesize N-benzyl-1-(quinolin-8-yl)methanamine.

Materials:

  • This compound

  • Benzylamine (2.5 equivalents)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of benzylamine (2.5 eq). The use of excess amine drives the reaction to completion and can act as a scavenger for any HI formed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent. [10]6. Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Future Perspectives and Conclusion

This compound is more than just a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its well-defined reactivity allows for its use as a molecular scaffold to build complex and targeted therapeutic agents, high-fidelity imaging probes, and novel antimicrobial compounds. As drug discovery moves towards more complex, multifunctional molecules, the importance of reliable and versatile synthons like this compound will only continue to grow. Future research will likely focus on its incorporation into targeted drug-conjugates, stimuli-responsive probes, and materials for theranostic applications, further solidifying the quinoline scaffold's prominent role in the advancement of human health.

References
  • Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
  • Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
  • Photochemical & Photobiological Sciences (RSC Publishing). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach.
  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • PubMed Central. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors.
  • Scilit. A quinoline-based chromogenic and ratiometric fluorescent probe for selective detection of Mg2+ ion: Design, synthesis and its application in salt lake brines and bioimaging.
  • NIH. Quinoline: A versatile heterocyclic.
  • Exploring Applications of Quinoline Derivatives in Chemical Synthesis.
  • ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.
  • Review on recent development of quinoline for anticancer activities.
  • RSC Publishing. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • NIH. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions.
  • A Turn-on Fluorescent Chemosensor for Zn2+ Based on Quinoline in Aqueous Media.
  • NIH. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.
  • A Turn-on Fluorescent Chemosensor for Zn(2+) Based on Quinoline in Aqueous Media.
  • NIH. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • ChemicalBook. 8-Iodo quinoline synthesis.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed Central. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • Organic Chemistry Portal. Synthesis of quinolines.

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Whitepaper: A Strategic Guide to the Deconvolution of 8-(Iodomethyl)quinoline's Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's biological target is a critical inflection point in drug discovery, transforming a bioactive compound into a tool for understanding pathology and a lead for therapeutic development.[1][2] 8-(Iodomethyl)quinoline represents a compelling case study: its quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, while the iodomethyl group introduces a reactive electrophilic center, suggesting a covalent mechanism of action.[3][4][5][6] This guide provides a comprehensive, technically-grounded framework for researchers to systematically uncover the protein targets of this compound. Moving beyond a simple recitation of methods, we explore the causal logic behind experimental design, integrating state-of-the-art chemoproteomic strategies with essential validation workflows, presented from the perspective of field-proven application science.

Introduction: The Quinoline Quandary and the Covalent Opportunity

Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, from antimalarial to anticancer agents.[5][7][8][9] This versatility, however, creates a significant challenge in target deconvolution. Does the molecule act on DNA, kinases, metabolic enzymes, or other protein classes?[3][10][11] The presence of the 8-(iodomethyl) substituent provides a crucial piece of mechanistic insight. The carbon-iodine bond is polarized, making the methylene carbon an electrophile susceptible to attack by nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) on a protein surface.

This suggests that this compound is likely a covalent inhibitor . Covalent drugs offer distinct advantages, including high potency and prolonged pharmacodynamic effects, but also carry the risk of off-target modifications.[12][13] Therefore, a rigorous and unbiased identification of its complete target landscape—both intended and unintended—is not merely an academic exercise but a prerequisite for its development as a safe and effective therapeutic or chemical probe.

This guide outlines an integrated, multi-platform strategy for the complete target deconvolution of this compound, centered on the principles of chemical proteomics.

Phase 1: Probe Design and Synthesis - Weaponizing the Molecule

To identify its binding partners in a complex biological system, we must first convert our "molecule of interest" into a "probe" by appending a bioorthogonal handle. This handle allows for the selective visualization or enrichment of the molecule and its covalently attached targets. The alkyne tag is the handle of choice due to its small size and inertness in biological systems, which minimizes perturbation of the parent molecule's activity.[14]

The strategy involves synthesizing an analog of this compound that incorporates a terminal alkyne. This "clickable" probe will be the primary tool for our target discovery experiments.

Experimental Protocol 1: Synthesis of an Alkyne-Tagged Probe (Hypothetical Route)
  • Rationale: To enable downstream "click chemistry," a terminal alkyne is introduced onto the quinoline scaffold at a position that is synthetically accessible and least likely to interfere with target binding. The choice of position requires careful consideration of structure-activity relationship (SAR) data, if available. For this guide, we propose a modification distal to the reactive iodomethyl group.

  • Step 1: Synthesis of a Precursor. Start with a suitable quinoline precursor, for example, 8-methyl-4-chloroquinoline.

  • Step 2: Introduction of the Handle. Introduce a propargyl group via a suitable coupling reaction (e.g., Sonogashira coupling if starting with a halogenated precursor).

  • Step 3: Functional Group Interconversion. Convert the 8-methyl group to the 8-(hydroxymethyl)quinoline analog via radical bromination followed by hydrolysis.

  • Step 4: Final Iodination. Convert the 8-(hydroxymethyl) group to the final 8-(iodomethyl) group using a reagent like triphenylphosphine and iodine (Appel reaction).

  • Step 5: Purification and Characterization. Purify the final alkyne-tagged probe by column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase 2: Target Discovery via Quantitative Chemoproteomics

With a bespoke chemical probe in hand, we can now interrogate the entire proteome to identify which proteins are modified. The gold-standard methodology for this is an Activity-Based Protein Profiling (ABPP) compound-centric workflow, which combines the selectivity of our probe with the analytical power of mass spectrometry.[13][15][16]

The core principle is to treat living cells with the alkyne-tagged probe, allowing it to bind to its targets in their native environment. After cell lysis, a reporter tag (Biotin-Azide) is "clicked" onto the probe-protein conjugates. This biotin handle allows for the highly specific enrichment of the target proteins, which are then identified and quantified by LC-MS/MS.[2][12][14]

G cluster_Cell In-Cell Treatment cluster_Lysate Lysate Processing cluster_Enrich Enrichment & Digestion cluster_Analysis Analysis LiveCells Live Cells / Tissue Lysate Cell Lysate with Tagged Proteins LiveCells->Lysate Lysis Probe Alkyne-Probe (this compound analog) Click CuAAC 'Click' Reaction + Biotin-Azide Tag Lysate->Click Enrichment Streptavidin Bead Enrichment Click->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis: Protein ID & Quantitation LCMS->Data

Caption: Chemoproteomics workflow for target identification.

Experimental Protocol 2: Chemoproteomics Target Identification
  • Rationale: This protocol is designed to identify proteins that are covalently modified by the alkyne-probe in a competitive and dose-dependent manner, providing high-confidence candidate targets.

  • Step 1: Cellular Treatment. Culture a relevant cell line (e.g., a cancer cell line where quinoline derivatives show efficacy) and treat separate plates with:

    • Vehicle (DMSO) control.

    • Alkyne-probe at a specific concentration (e.g., 10 µM).

    • Alkyne-probe (10 µM) + a 50-fold excess of the parent compound, this compound (competition control).

    • Incubate for a defined period (e.g., 2 hours).

  • Step 2: Cell Lysis. Harvest and wash the cells to remove excess probe. Lyse the cells in a buffer containing detergents (e.g., SDS) to solubilize all proteins.

  • Step 3: Click Chemistry (CuAAC). To the clarified lysate, add the click chemistry cocktail: Biotin-Azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to attach the biotin tag.[14]

  • Step 4: Protein Precipitation and Cleanup. Precipitate the proteins (e.g., with methanol/chloroform) to remove unreacted click reagents, which can interfere with the subsequent enrichment.[14]

  • Step 5: Affinity Enrichment. Resuspend the protein pellet and incubate with streptavidin-coated magnetic beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.[2]

  • Step 6: On-Bead Digestion. Resuspend the beads in a digestion buffer. Reduce the proteins (with DTT), alkylate them (with iodoacetamide), and digest them into peptides overnight using trypsin.

  • Step 7: Sample Preparation for MS. Collect the supernatant containing the peptides and desalt it using a C18 solid-phase extraction (SPE) tip. The sample is now ready for mass spectrometry analysis.

Data Analysis and Hit Prioritization

The peptides from each sample are analyzed by LC-MS/MS. Modern mass spectrometers can identify and quantify thousands of proteins from a single sample.[17][18] The key to identifying true targets is quantitative analysis.

  • Identification: The MS/MS spectra are searched against a protein database to identify the peptides.

  • Quantification: Label-free quantification (LFQ) or isobaric tagging (e.g., TMT) methods are used to compare the abundance of each identified protein across the different samples (Vehicle, Probe, Competition).[18]

  • Hit Criteria: A high-confidence target, or "hit," is a protein that is:

    • Significantly enriched in the Alkyne-probe sample compared to the Vehicle control.

    • Significantly reduced in abundance in the Competition sample compared to the Alkyne-probe sample.

This quantitative comparison is crucial for filtering out proteins that non-specifically bind to the beads or the probe itself.

Protein IDGene NameLFQ Intensity (Probe)LFQ Intensity (Competition)Fold Change (Probe vs Comp.)p-valueStatus
P04637TP531.2E+081.1E+081.10.45Non-hit
Q06830 NFE2L2 5.6E+09 2.1E+08 26.7 <0.001 High-Confidence Hit
P62258KRT148.9E+098.5E+091.050.88Non-hit
P15172 HSPA9 2.3E+09 4.5E+08 5.1 <0.01 Putative Hit
P31946XPO14.1E+083.9E+081.050.91Non-hit
Table 1: Example quantitative proteomics data for hit prioritization. Data is hypothetical.

Phase 3: Orthogonal Target Validation

Biochemical Validation
  • Objective: To confirm a direct, physical interaction between this compound and the candidate protein.

  • Method: Express and purify the recombinant candidate protein (e.g., NFE2L2 from the table above). Incubate the protein with the compound and analyze the reaction by intact protein mass spectrometry. A mass shift corresponding to the addition of the 8-(methyl)quinoline moiety would confirm direct covalent modification.

  • Enzyme Assays: If the identified target is an enzyme, perform an activity assay in the presence and absence of the compound to determine if binding leads to inhibition or activation, and to calculate potency (IC₅₀).

Cellular Target Engagement
  • Objective: To confirm that the compound engages the target protein inside living cells.

  • Method - Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

    • Protocol: Treat intact cells with this compound or a vehicle control. Heat aliquots of the cells across a temperature gradient. Lyse the cells and separate soluble from aggregated proteins via centrifugation. Quantify the amount of soluble target protein remaining at each temperature by Western Blot. A positive result is a shift in the melting curve to a higher temperature for the drug-treated sample.

G cluster_Validation Target Validation Funnel MS_Hits Chemoproteomic Hits (e.g., NFE2L2, HSPA9) Biochem Biochemical Validation - Intact Protein MS - Enzyme Assays MS_Hits->Biochem Confirm Direct Binding Cellular Cellular Engagement - CETSA - Western Blot Biochem->Cellular Confirm In-Cell Binding Functional Functional Validation - siRNA / CRISPR Knockdown - Phenotypic Rescue Cellular->Functional Confirm Functional Role Validated_Target Validated Target Functional->Validated_Target Link Target to Phenotype

Sources

Whitepaper: A Technical Guide to the In Silico Prediction of 8-(Iodomethyl)quinoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] 8-(Iodomethyl)quinoline, a derivative of this important class, has emerged as a compound of interest with preliminary studies indicating potential anticancer and antimicrobial properties.[2] To accelerate its evaluation and unlock its full therapeutic potential, a robust computational, or in silico, approach is indispensable. This guide provides a comprehensive, technically-grounded workflow for the multifaceted prediction of this compound's bioactivity, designed for researchers and scientists in the field of drug discovery. We will dissect the causality behind each methodological choice, from initial target identification to the critical assessment of drug-likeness and toxicity profiles, thereby providing a self-validating framework for computational analysis.

The Strategic Imperative for In Silico Analysis in Early-Stage Drug Discovery

The journey from a chemical entity to a market-approved drug is notoriously long, expensive, and fraught with high attrition rates.[3] Computer-Aided Drug Design (CADD) has become a fundamental pillar in modern drug discovery, offering a cost-effective and rapid methodology to prioritize promising candidates and identify potential liabilities long before costly synthesis and in vitro testing.[3][4] By leveraging computational models, we can simulate molecular interactions, predict biological effects, and evaluate pharmacokinetic profiles, thus making more informed, data-driven decisions. This guide operationalizes these principles for the specific case of this compound.

Integrated Computational Workflow: A Holistic Approach

Our predictive workflow is designed as an integrated, multi-modal system. It does not rely on a single computational method but instead synthesizes data from several orthogonal approaches to build a comprehensive and robust bioactivity profile. This holistic strategy mitigates the inherent limitations of any single predictive tool and enhances the overall confidence in the generated insights.

In_Silico_Bioactivity_Workflow cluster_0 Input Compound cluster_1 Bioactivity Prediction Core cluster_2 Drug-Likeness & Safety Profile cluster_3 Integrated Bioactivity Profile ligand This compound 1. Obtain 2D/3D Structure (e.g., PubChem) 2. Energy Minimization & Conformer Generation docking Structure-Based Analysis Molecular Docking - Predict Binding Affinity & Pose - Identify Key Interactions ligand->docking Prepared Ligand pharma Ligand-Based Analysis - Pharmacophore Modeling - QSAR Modeling ligand->pharma Prepared Ligand admet ADMET Prediction Absorption Distribution Metabolism Excretion Toxicity ligand->admet Prepared Ligand target_id Target Identification - Database Mining (ChEMBL, TargetNet) - Ligand-Based Similarity Search target_id->docking Potential Targets report Comprehensive Report - Predicted Targets & Affinities - Structure-Activity Landscape - Pharmacokinetic Profile - Potential Toxicities docking->report pharma->report admet->report

Figure 1: Integrated Workflow. This diagram illustrates the comprehensive in silico workflow for predicting the bioactivity of this compound.

Experimental Protocols & Methodologies

Ligand Preparation: Establishing the Foundation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. The protocol for preparing this compound is a critical first step.

Protocol 3.1: Ligand Preparation

  • Structure Retrieval: Obtain the 2D structure of this compound, for instance, from the PubChem database, and save it in a standard format (e.g., SDF or MOL2).

  • 3D Conversion & Protonation: Convert the 2D structure to a 3D conformation. It is crucial to correctly assign protonation states at a physiological pH (e.g., 7.4), as this significantly impacts molecular interactions.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the molecular geometry to a low-energy, stable conformation, which is essential for accurate docking and pharmacophore modeling.

  • Conformational Analysis (Optional but Recommended): For flexible molecules, generate a set of low-energy conformers to account for the molecule's ability to adopt different shapes upon binding to a target.

Causality: An improperly prepared ligand with high internal energy or an incorrect protonation state can lead to inaccurate binding pose predictions and flawed energy calculations, rendering subsequent analyses unreliable.

Target Identification: Uncovering Potential Biological Partners

Given that specific targets for this compound are not well-documented, a ligand-based approach is the most logical starting point. We leverage the principle of chemical similarity: structurally similar molecules often interact with the same biological targets.

Protocol 3.2: Target Identification via Database Mining

  • Database Selection: Utilize comprehensive bioactivity databases such as ChEMBL, which contains manually curated data on bioactive molecules and their targets.[5][6][7][8][9]

  • Similarity Search: Perform a Tanimoto-based similarity search within the ChEMBL database using the structure of this compound as a query. Identify compounds with high structural similarity (>0.85 Tanimoto coefficient) that have known, annotated biological targets.

  • Target Prioritization: Compile a list of putative targets from the search results. Prioritize targets that are functionally relevant to the known bioactivities of quinoline derivatives (e.g., oncology, microbiology).[1] Resources like the Therapeutic Target Database (TTD) can provide additional context on target-disease associations.[10]

Causality: This data-mining approach allows us to form testable hypotheses about the potential mechanisms of action for our compound of interest by capitalizing on vast amounts of existing experimental data.

Molecular Docking: Simulating the Target-Ligand Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy score.[3]

Molecular_Docking_Workflow pdb 1. Target Selection Retrieve 3D structure from Protein Data Bank (PDB) prep_prot 2. Protein Preparation - Remove water, co-factors - Add hydrogens - Assign partial charges pdb->prep_prot grid 4. Binding Site Definition Define grid box around the active site prep_prot->grid prep_lig 3. Ligand Preparation - Generate 3D conformer - Assign charges dock 5. Docking Simulation - Run docking algorithm (e.g., AutoDock Vina) - Generate multiple binding poses prep_lig->dock grid->dock analyze 6. Analysis & Scoring - Rank poses by binding energy - Visualize key interactions (H-bonds, hydrophobic) dock->analyze

Figure 2: Molecular Docking Workflow. A step-by-step process from target retrieval to interaction analysis.

Protocol 3.3: Structure-Based Molecular Docking

  • Target Structure Retrieval: Download the 3D crystal structure of a prioritized target from the Protein Data Bank (PDB).[11][12][13] Ensure the structure has a co-crystallized ligand to validate the binding site.

  • Protein Preparation: Prepare the protein by removing water molecules and non-essential co-factors. Add polar hydrogens and assign partial charges using computational tools (e.g., UCSF Chimera, AutoDock Tools).

  • Binding Site Definition: Define the binding pocket (active site) by creating a grid box centered on the co-crystallized ligand or based on literature-reported active site residues.

  • Docking Execution: Perform the docking simulation using a validated algorithm (e.g., AutoDock Vina). The prepared this compound is docked into the defined binding site.

  • Pose Analysis: Analyze the resulting binding poses. The top-ranked poses, based on the calculated binding affinity (e.g., in kcal/mol), should be visually inspected to assess their plausibility and identify key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Self-Validation: A crucial validation step is to perform "re-docking." The co-crystallized ligand is extracted from the PDB structure and docked back into the same binding site. A low Root-Mean-Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the original crystal pose provides confidence in the docking protocol's ability to reproduce known binding modes.

Pharmacophore Modeling: Abstracting Key Chemical Features

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect.[14][15]

Protocol 3.4: Structure-Based Pharmacophore Generation

  • Complex Selection: Use the top-ranked docked pose of this compound within its target's active site from Protocol 3.3.

  • Feature Identification: Identify the key interaction points between the ligand and the protein. These interactions define the pharmacophoric features, which typically include:

    • Hydrogen Bond Acceptors/Donors

    • Hydrophobic Centers

    • Aromatic Rings

    • Positive/Negative Ionizable Groups

  • Model Generation: Generate a 3D pharmacophore model that encapsulates these features with specific geometric constraints (distances and angles). This model serves as a 3D query for virtual screening or for guiding the design of new derivatives.

Causality: Pharmacophore modeling distills complex atomic interactions into a simpler, more intuitive model.[16][17] This model can explain why certain structural features are critical for activity and can be used to rapidly screen large chemical databases for molecules that fit the required interaction pattern.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activities.[18] This allows for the prediction of activity for new, untested compounds.

Protocol 3.5: QSAR Model Development (Conceptual)

  • Data Curation: Compile a dataset of structurally related compounds (e.g., quinoline derivatives) with experimentally measured activity against a specific target of interest (e.g., IC50 values). Data quality is paramount for a predictive model.[19][20]

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure (e.g., physicochemical, topological, electronic).

  • Model Building & Training: Split the dataset into a training set and a test set.[21] Use the training set to build a model (e.g., using Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) that correlates the descriptors with the biological activity.

  • Model Validation: Rigorously validate the model's predictive power using both internal cross-validation on the training set and, most importantly, external validation on the unseen test set.[18][22]

  • Activity Prediction: Once a statistically robust and validated QSAR model is built, use it to predict the biological activity of this compound.

Causality: QSAR provides a quantitative hypothesis of the structure-activity landscape. By identifying which molecular descriptors are most influential, it provides direct insight into which properties should be modified to enhance biological activity.

ADMET Prediction: Assessing Drug-Likeness and Safety

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[23] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for identifying potential development hurdles.[3][24][25]

Protocol 3.6: In Silico ADMET Profiling

  • Tool Selection: Utilize well-established computational tools and web servers, such as ADMETlab or SwissADME, which employ a variety of models to predict a wide range of properties.[26]

  • Property Prediction: Input the structure of this compound to predict key ADMET parameters.

  • Data Analysis: Analyze the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicities (e.g., mutagenicity, hepatotoxicity).

Causality: This step acts as a critical filter. By flagging potential issues with bioavailability or toxicity early on, it allows for the strategic modification of the lead compound to mitigate these risks or, in some cases, the early termination of unpromising candidates, saving significant resources.[27][28][29]

Data Presentation: Synthesizing the Predictions

To facilitate clear interpretation and decision-making, the output from the ADMET prediction should be summarized in a structured format.

Table 1: Predicted ADMET & Physicochemical Properties for this compound

Property CategoryParameterPredicted ValueOptimal Range / Interpretation
Physicochemical Molecular Weight ( g/mol )[Value]< 500 (Lipinski's Rule)
LogP (Octanol/Water)[Value]-0.4 to +5.6 (Bioavailability)
Topological Polar Surface Area[Value]< 140 Ų (Cell Permeability)
Absorption Human Intestinal Absorption[Value]High/Low
P-glycoprotein Substrate[Yes/No]"No" is preferable (avoids efflux)
Distribution Blood-Brain Barrier (BBB) Permeant[Yes/No]Target-dependent (desirable for CNS, undesirable otherwise)
Metabolism CYP450 2D6 Inhibitor[Yes/No]"No" is preferable (avoids drug-drug interactions)
CYP450 3A4 Inhibitor[Yes/No]"No" is preferable (avoids drug-drug interactions)
Excretion Renal Organic Cation Transporter[Substrate/Non-substrate]Influences clearance pathway
Toxicity AMES Mutagenicity[Positive/Negative]"Negative" is critical for safety
Hepatotoxicity (DILI)[High/Low Risk]"Low Risk" is highly desirable
Drug-Likeness Lipinski's Rule Violations[0-4]0 violations is ideal

Note: [Value] would be populated by the output of ADMET prediction software.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow for the comprehensive bioactivity prediction of this compound. By integrating target identification, molecular docking, pharmacophore modeling, QSAR, and ADMET profiling, we can construct a detailed profile of this compound's therapeutic potential and potential liabilities. The generated data provides a strong foundation for guiding subsequent experimental validation, including chemical synthesis of derivatives and in vitro biological assays. This synergy between computational prediction and experimental work embodies the modern, efficient paradigm of drug discovery, ultimately accelerating the path from a promising molecule to a potential therapeutic agent.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

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Methodological & Application

Protocol for Site-Specific Protein Labeling with 8-(Iodomethyl)quinoline: A Cysteine-Reactive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The covalent labeling of proteins with fluorescent probes is an indispensable tool in chemical biology, enabling the investigation of protein structure, function, localization, and interactions. The quinoline scaffold is a valuable fluorophore due to its environmental sensitivity, making it a powerful reporter of local molecular environments. 8-(Iodomethyl)quinoline emerges as a promising reagent for the site-specific modification of proteins, leveraging the nucleophilicity of cysteine residues for targeted alkylation.

This application note provides a comprehensive, step-by-step protocol for the labeling of proteins containing reactive cysteine residues with this compound. We delve into the underlying chemical principles, offer detailed experimental procedures, and provide methods for the characterization of the resulting fluorescently-labeled protein conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound as a fluorescent probe in their studies. While the protocol is generalized, it provides a robust starting point for optimization with specific proteins of interest.

Principle of the Method

The labeling strategy is based on the S-alkylation of a cysteine residue by this compound. The sulfhydryl group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻).[1] The iodomethyl group of this compound serves as an electrophile. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate attacks the methylene carbon, displacing the iodide leaving group and forming a stable thioether bond.

To ensure the specific labeling of cysteine residues, it is crucial to control the reaction conditions, particularly the pH. Maintaining a pH around 7.0-8.0 favors the deprotonation of the cysteine sulfhydryl group (pKa ≈ 8.5) while minimizing the reactivity of other nucleophilic residues like lysine (pKa ≈ 10.5).[2]

Visualizing the Reaction Mechanism

Caption: S-alkylation of a cysteine residue with this compound.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer

  • Fluorometer (optional, for detailed characterization)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Gel filtration or size-exclusion chromatography (SEC) system

  • Dialysis tubing or centrifugal ultrafiltration units

  • Standard laboratory glassware and plasticware

Reagents
  • Protein of interest (with at least one reactive cysteine residue)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Sodium phosphate buffer (50 mM, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium chloride (NaCl)

  • Bovine Serum Albumin (BSA) for standard curves (optional)

  • All reagents should be of high purity.

Experimental Protocols

This protocol is a general guideline and may require optimization for your specific protein.

Step 1: Preparation of Reagents
  • Protein Solution:

    • Prepare a stock solution of your protein in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).

    • The buffer should be free of primary amines (e.g., Tris) if you wish to avoid any potential side reactions, although the primary target is cysteine.

    • If the protein has disulfide bonds that need to be reduced to expose the cysteine for labeling, add a 5-10 fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature. Note: DTT is not recommended as its free thiols will compete for the labeling reagent.

  • This compound Stock Solution:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

    • This solution should be prepared fresh and protected from light to minimize degradation.[3]

Step 2: Protein Labeling Reaction

The following is a generalized procedure for labeling a protein with this compound.

StepProcedureRationale
1 To the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the labeling reagent over the protein.A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio should be determined empirically.
2 Gently mix the reaction solution by inverting the tube or by slow vortexing.Ensures homogenous mixing of the reactants without denaturing the protein.
3 Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.Incubation time and temperature can be optimized to maximize labeling efficiency while maintaining protein stability. Protecting from light is crucial for fluorescent compounds.
4 Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of ~50 mM.The quenching agent reacts with any unreacted this compound, preventing non-specific labeling during subsequent steps.

Visualizing the Experimental Workflow

Workflow A Prepare Protein Solution (with reduced cysteine) C Incubate Protein and Labeling Reagent (2-4h at RT or overnight at 4°C) A->C B Prepare this compound Stock Solution B->C D Quench Reaction (e.g., with DTT) C->D E Purify Labeled Protein (Size-Exclusion Chromatography or Dialysis) D->E F Characterize Labeled Protein (UV-Vis Spectroscopy for DOL) E->F G Further Applications (Fluorescence Spectroscopy, etc.) F->G

Caption: Overall workflow for protein labeling with this compound.

Step 3: Purification of the Labeled Protein

It is critical to remove the unreacted labeling reagent and the quenching agent from the labeled protein.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the labeled protein from small molecules.

    • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with your desired storage buffer.

    • Apply the quenched reaction mixture to the column.

    • Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the quinoline dye (estimated to be around 315-330 nm). The first peak corresponds to the labeled protein.

  • Dialysis or Centrifugal Ultrafiltration: These methods can also be used to remove small molecules.

    • Transfer the quenched reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) or a centrifugal ultrafiltration unit.

    • Dialyze against a large volume of your storage buffer with several buffer changes over 24-48 hours at 4°C.

Step 4: Characterization of the Labeled Protein
  • Determination of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[4][5][6][7]

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the quinoline label (Aₘₐₓ). The Aₘₐₓ for the quinoline conjugate will need to be determined experimentally by scanning the absorbance spectrum, but is expected to be in the range of 315-330 nm based on similar quinoline derivatives.

    • The concentration of the protein can be calculated using the following equation:

      Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      where:

      • A₂₈₀ is the absorbance of the labeled protein at 280 nm.

      • Aₘₐₓ is the absorbance of the labeled protein at the λₘₐₓ of the dye.

      • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This needs to be determined for this compound.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the dye can be calculated using the Beer-Lambert law:

      Dye Concentration (M) = Aₘₐₓ / ε_dye

      where:

      • ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ. This value needs to be determined for this compound.

    • The DOL is then calculated as:

      DOL = Dye Concentration (M) / Protein Concentration (M)

  • Fluorescence Spectroscopy:

    • Measure the excitation and emission spectra of the labeled protein to determine the optimal wavelengths for fluorescence experiments. The fluorescence properties of quinoline derivatives are often sensitive to the polarity of their environment, which can provide valuable information about the labeling site.[8][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of labeling reagent.Increase the molar ratio of this compound to protein.
Incomplete reduction of disulfide bonds.Ensure complete reduction with an adequate concentration of TCEP.
Protein precipitation during labeling.The labeling reagent may be causing the protein to aggregate. Try reducing the concentration of the labeling reagent, performing the reaction at a lower temperature, or adding a mild, non-ionic detergent.[10]
Non-specific Labeling Reaction pH is too high.Lower the pH of the reaction buffer to 7.0-7.5 to increase the specificity for cysteine over other nucleophilic residues.
Prolonged incubation time.Optimize the incubation time to achieve sufficient labeling without promoting side reactions.
Loss of Protein Activity The labeled cysteine is critical for protein function.If possible, engineer a cysteine at a non-essential site for labeling.
The attached label sterically hinders the active site.Consider using a labeling reagent with a longer linker arm.

Conclusion

This application note provides a foundational protocol for the fluorescent labeling of proteins using this compound. By targeting cysteine residues, this method allows for site-specific modification, enabling a wide range of downstream applications in protein research and drug development. Successful labeling requires careful consideration of reaction conditions and thorough characterization of the final product. The provided guidelines, coupled with empirical optimization, will facilitate the effective use of this compound as a valuable tool for fluorescently probing protein systems.

References

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). [Link]

  • Abberior. Degree of labeling (DOL) step by step. [Link]

  • HYPERMOL®. DOL Calculator for Labeled Protein. [Link]

  • Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic fluorescent dyes as tools for protein characterization. Pharmaceutical research, 25(7), 1487–1499.
  • ResearchGate. (2016, January 13). Why is my protein precipitating after fluorescent labeling?. [Link]

  • Guo, X., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 13(12), 5426–5434.
  • Mori, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 9(1), 17723.
  • ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

  • Sensors. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Link]

  • PNAS. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. [Link]

  • Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Johnson, K. M., et al. (2019). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Cell chemical biology, 26(3), 347–359.e23.
  • University of Washington. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Google Patents. CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • ResearchGate. (2012). Reactive cysteine in proteins: Protein folding, antioxidant defense, redox signaling and more. [Link]

  • ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

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Application Notes and Protocols: 8-(Iodomethyl)quinoline as a "Turn-On" Fluorescent Probe for Biological Imaging of Biothiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Cellular Redox Dynamics with 8-(Iodomethyl)quinoline

In the intricate landscape of cellular biology, the dynamic balance of biothiols—such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH)—is a critical determinant of cellular health and function. These molecules are central to maintaining the cellular redox state, protecting against oxidative damage, and participating in vital signaling pathways. Consequently, aberrant levels of biothiols are implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. The ability to visualize and quantify these crucial analytes within living cells is therefore of paramount importance for both fundamental research and the development of novel therapeutics.

This compound emerges as a potent tool for this purpose. This small-molecule fluorescent probe is designed for the selective detection of biothiols in biological systems. Structurally, it comprises a quinoline fluorophore, a well-established scaffold in the design of fluorescent sensors due to its favorable photophysical properties and biocompatibility, and a reactive iodomethyl group. In its native state, the fluorescence of the quinoline core is significantly suppressed due to a photoinduced electron transfer (PET) quenching effect mediated by the electron-rich iodine atom. However, upon reaction with a nucleophilic thiol, the iodide is displaced, leading to a dramatic increase in fluorescence—a "turn-on" response that enables sensitive and selective detection of the target analyte. This application note provides a comprehensive guide to the mechanism, properties, and practical application of this compound for live-cell imaging of biothiols.

Mechanism of Action: A Thiol-Activated "Turn-On" System

The functionality of this compound as a biothiol probe is predicated on a well-established chemical reaction: nucleophilic substitution. The core principle is the conversion of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent one upon specific reaction with the analyte of interest.

  • Quenched State: In its initial state, the this compound molecule exhibits minimal fluorescence. The iodine atom, being a heavy and electron-rich halogen, effectively quenches the fluorescence of the quinoline ring through a photoinduced electron transfer (PET) mechanism.

  • Thiol Reaction: Biothiols, characterized by their nucleophilic sulfhydryl group (-SH), readily react with the electrophilic carbon of the iodomethyl group. This results in a nucleophilic substitution reaction where the thiol displaces the iodide ion, forming a stable thioether bond.

  • Fluorescent State: The displacement of the iodide ion eliminates the PET quenching effect. The resulting quinoline-thioether conjugate is a highly fluorescent molecule. This "turn-on" of fluorescence is directly proportional to the concentration of biothiols, allowing for their quantitative detection.

The reaction is highly specific for thiols due to their strong nucleophilicity under physiological conditions. The workflow can be visualized as follows:

cluster_0 Probe Activation Pathway Probe This compound (Weakly Fluorescent) Reaction Nucleophilic Substitution (SN2 Reaction) Probe->Reaction Reacts with Analyte Biothiol (Cys, Hcy, GSH) -SH group Analyte->Reaction Product Quinoline-Thioether Conjugate (Highly Fluorescent) Reaction->Product Forms Signal Fluorescence Signal ("Turn-On" Response) Product->Signal Emits

Figure 1: Mechanism of this compound activation.

Spectroscopic and Physicochemical Properties

The following table summarizes the key properties of this compound. Note that the photophysical properties are based on typical values for similar quinoline-based biothiol probes and may vary slightly.

PropertyValueReference/Note
Molecular Formula C₁₀H₈IN
Molecular Weight 269.08 g/mol
Appearance Pale yellow solidExpected
Excitation Max (λex) ~350 nm
Emission Max (λem) ~450-500 nm
Quantum Yield (Φ) <0.05 (unreacted), >0.5 (reacted)Estimated based on similar probes
Solubility Soluble in DMSO, DMF, acetonitrileStandard for organic probes

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a commercially available precursor.

Materials:

  • 8-(Hydroxymethyl)quinoline

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 8-(Hydroxymethyl)quinoline (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (1.2 equivalents) portion-wise to the stirred solution. The reaction mixture will turn dark brown.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color will disappear.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pale yellow solid.

Protocol 2: In Vitro Characterization

This protocol details the steps to confirm the "turn-on" fluorescence response of the probe in the presence of biothiols.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cysteine, Homocysteine, and Glutathione stock solutions (10 mM in PBS)

  • Other amino acids (e.g., lysine, arginine, serine) for selectivity testing

  • Fluorometer

Procedure:

  • Prepare a working solution of this compound (e.g., 10 µM) in PBS (pH 7.4).

  • To a cuvette containing the probe solution, add a specific concentration of the biothiol to be tested (e.g., 100 µM).

  • Incubate the mixture at 37 °C for 30 minutes.

  • Measure the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of ~350 nm.

  • Record the fluorescence intensity at the emission maximum.

  • Repeat the measurement with other biothiols and non-thiol amino acids to assess selectivity.

  • A significant increase in fluorescence intensity should be observed only in the presence of biothiols.

Protocol 3: Live-Cell Imaging of Intracellular Biothiols

This protocol provides a step-by-step guide for using this compound to visualize biothiols in cultured mammalian cells.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • This compound stock solution (1 mM in DMSO)

  • N-ethylmaleimide (NEM) as a thiol-blocking agent (optional, for control experiments)

  • Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)

Workflow:

cluster_1 Live-Cell Imaging Workflow A 1. Cell Culture Plate cells on glass-bottom dishes B 2. Probe Loading Incubate with this compound A->B C 3. Washing Remove excess probe B->C D 4. Imaging Acquire images using fluorescence microscopy C->D F 6. Data Analysis Quantify fluorescence intensity D->F E 5. (Optional) Control Pre-treat with NEM to block thiols E->B

Figure 2: Workflow for live-cell imaging with this compound.

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom dishes or coverslips and culture them in DMEM with 10% FBS until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a fresh working solution of this compound in serum-free medium at a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash them twice with warm PBS.

    • Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 30 minutes.

  • Washing:

    • Remove the probe solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.

    • Add fresh culture medium or imaging buffer to the cells.

  • Control Experiment (Optional): To confirm that the fluorescence signal is specific to thiols, pre-incubate a separate dish of cells with a thiol-blocking agent like N-ethylmaleimide (NEM, 1 mM) for 30 minutes before adding the this compound probe. A significantly reduced fluorescence signal is expected in NEM-treated cells.

  • Fluorescence Imaging:

    • Immediately place the cells on the stage of a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~350 nm, emission at ~460 nm).

    • Acquire images using a high-sensitivity camera.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the cells.

    • Compare the fluorescence intensity between control and treated cells to assess changes in intracellular biothiol levels.

Trustworthiness and Self-Validation

Conclusion and Future Perspectives

This compound represents a valuable addition to the toolbox of fluorescent probes for biological imaging. Its "turn-on" mechanism provides a high signal-to-background ratio, enabling the sensitive detection of biothiols in living cells. The straightforward protocols and clear mechanism of action make it an accessible tool for researchers across various disciplines. Future work could focus on modifying the quinoline scaffold to tune the photophysical properties, such as shifting the excitation and emission wavelengths to the near-infrared region to minimize cellular autofluorescence and enhance tissue penetration for in vivo applications.

References

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  • Koutahzadeh, N., & Kiefer, G. E. (2015). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Journal of Fluorescence, 25(4), 939-944. Available at: [Link]

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  • Baruah, U., & S, S. (2013). Fluorescent chemosensors for the detection of hydrogen sulfide. Chemical Society Reviews, 42(14), 6032-6059. Available at: [Link]

  • de F. P. L. e Silva, M., da Silva, J. C. G. E., & da Silva, J. L. F. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 25(10), 1831-1840. Available at: [Link]

  • Li, Y., Wang, R., Li, Y., Zhang, Y., & Fan, J. (2021). Structure modulation on fluorescent probes for biothiols and the reversible imaging of glutathione in living cells. Chemical Communications, 57(55), 6765-6768. Available at: [Link]

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  • Jia, M., He, X., & Li, Z. (2019). A New Quinone Based Fluorescent Probe for High Sensitive and Selective Detection of Biothiols and Its Application in Living Cell Imaging. Journal of Chinese Pharmaceutical Sciences, 28(2), 1-10. Available at: [Link]

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  • Wink, D. A., Nims, R. W., Darbyshire, J. F., Christodoulou, D., Hanbauer, I., Cox, G. W., Laval, F., Laval, J., Cook, J. A., & Krishna, M. C. (1994).

Application Notes & Protocols: Evaluating the Antimicrobial Activity of 8-(Iodomethyl)quinoline Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[2][3] This document introduces 8-(Iodomethyl)quinoline, a novel halogenated quinoline derivative, as a candidate for antimicrobial development. While extensive data on this specific molecule is emerging, its structural similarity to other bioactive quinolines—such as 8-hydroxyquinoline, known for its metal-chelating mechanisms—suggests a promising avenue for investigation.[4][5] The strategic incorporation of an iodomethyl group may enhance lipophilicity and target engagement, potentially leading to potent antimicrobial effects.

These application notes provide a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically characterize the antimicrobial profile of this compound. The protocols herein are designed as a self-validating system, progressing from initial qualitative screening to in-depth quantitative analysis of bactericidal dynamics and preliminary safety assessment. Each step is accompanied by an explanation of the underlying scientific rationale, ensuring both technical accuracy and practical, field-proven insight.

Overall Experimental Workflow for Antimicrobial Candidate Evaluation

The systematic evaluation of a novel compound like this compound follows a logical, tiered progression. This workflow is designed to efficiently identify promising candidates and characterize their activity, ensuring that resources are directed toward compounds with the highest therapeutic potential. The process begins with broad, cost-effective screening, moves to quantitative determination of potency, assesses the dynamics of microbial killing, and concludes with a preliminary evaluation of the compound's safety profile against mammalian cells.[1][6]

G start Start: Novel Compound Synthesis (this compound) tier1 Tier 1: Preliminary Screening Qualitative assessment of activity start->tier1 Is the compound pure? tier2 Tier 2: Quantitative Potency Determine inhibitory and cidal concentrations tier1->tier2 tier3 Tier 3: Antimicrobial Dynamics Characterize the rate and nature of killing tier2->tier3 tier4 Tier 4: Preliminary Safety Profile Assess in vitro cytotoxicity tier3->tier4 end_node Decision Point: Advance to In Vivo / MoA Studies tier4->end_node Acceptable selectivity index?

Caption: High-level workflow for antimicrobial drug discovery.

Part 1: Preliminary Screening for Antimicrobial Activity

Protocol 1: Agar Disk Diffusion Assay

Application Note: The agar disk diffusion test is a foundational, qualitative method for rapidly screening new chemical entities for antimicrobial activity.[1] Its primary advantage lies in its simplicity, low cost, and ability to test multiple compounds against various microbial strains simultaneously. The principle is based on the diffusion of the test compound from a saturated paper disk through an agar medium inoculated with a uniform lawn of bacteria. The presence of a clear zone of inhibition around the disk indicates that the compound is capable of inhibiting microbial growth. The diameter of this zone provides a preliminary, qualitative measure of the compound's potency.

Experimental Protocol:

  • Preparation of Materials:

    • Media: Mueller-Hinton Agar (MHA) plates.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

    • Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • Controls: A positive control antibiotic disk (e.g., Ciprofloxacin) and a negative control disk saturated with the solvent (DMSO) are essential for validation.

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the inside of the tube to remove excess liquid.

    • Evenly streak the entire surface of an MHA plate in three different directions to ensure a uniform bacterial lawn.

  • Disk Application and Incubation:

    • Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of the this compound stock solution onto a disk. Apply the solvent to the negative control disk and place the positive control antibiotic disk.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]

  • Interpretation of Results:

    • Measure the diameter (in mm) of the clear zone of inhibition around each disk.

    • A zone of inhibition around the test compound disk, with no zone around the solvent control, indicates antimicrobial activity. The results can be compared to the positive control.

Part 2: Quantitative Determination of Antimicrobial Efficacy

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Application Note: The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[10] This quantitative assay is critical for evaluating potency and is a prerequisite for more advanced studies. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Experimental Protocol:

  • Preparation of Materials:

    • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Test Compound: Prepare a stock solution of this compound in DMSO.

    • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes.

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the final dilution column.[9]

    • This creates a gradient of decreasing compound concentrations.

    • Designate wells for a positive control (broth + inoculum, no compound) and a sterility control (broth only).

  • Preparation of Standardized Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity (a sign of bacterial growth). A button of cells at the bottom of a well also indicates growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[9]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Application Note: While the MIC determines the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay identifies the lowest concentration that results in microbial death.[11] This is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times its MIC.

Experimental Protocol:

  • Procedure:

    • Following the determination of the MIC (Protocol 2), select the wells showing no visible growth.

    • From each of these clear wells, and from the positive growth control well, take a 10 µL aliquot.

    • Spot-plate each aliquot onto a fresh MHA plate.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, observe the plates for colony growth.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Data Presentation: MIC & MBC Values

Summarize the quantitative data in a table for clear comparison across different pathogenic strains.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
This compound S. aureus (ATCC 29213)
This compound E. coli (ATCC 25922)
This compound P. aeruginosa (ATCC 27853)
Ciprofloxacin S. aureus (ATCC 29213)
Ciprofloxacin E. coli (ATCC 25922)
Ciprofloxacin P. aeruginosa (ATCC 27853)

Part 3: Characterizing Antimicrobial Dynamics

Protocol 4: Time-Kill Kinetics Assay

Application Note: The time-kill kinetics assay provides critical insight into the pharmacodynamics of an antimicrobial agent.[12] It evaluates the rate and extent of bacterial killing over time when exposed to various concentrations of the compound, typically multiples of its MIC.[13] This assay helps determine whether the compound's killing effect is concentration-dependent or time-dependent and definitively confirms bactericidal versus bacteriostatic activity.[14] Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][15]

G cluster_prep Preparation cluster_exp Experiment & Sampling cluster_analysis Analysis p1 Prepare Standardized Inoculum (~10^6 CFU/mL) e1 Inoculate Tubes Incubate at 37°C p1->e1 p2 Prepare Test Tubes with Compound at 0.5x, 1x, 2x, 4x MIC p2->e1 p3 Include Growth Control (No Compound) p3->e1 e2 Withdraw Aliquots at Time = 0, 2, 4, 8, 24 hours e1->e2 e3 Perform Serial Dilutions & Plate on Agar e2->e3 a1 Incubate Plates & Count Colonies (CFU) e3->a1 a2 Calculate Log10 CFU/mL for Each Time Point a1->a2 a3 Plot Log10 CFU/mL vs. Time a2->a3

Caption: Workflow for a time-kill kinetics assay.

Experimental Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB, adjusted to ~5 x 10⁵ - 1 x 10⁶ CFU/mL.

    • Prepare tubes or flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[12]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates for 18-24 hours at 35°C ± 2°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time (in hours). A bactericidal effect is demonstrated by a ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum.[14]

Part 4: Preliminary Safety and Selectivity Assessment

Protocol 5: In Vitro Cytotoxicity (MTT Assay)

Application Note: A crucial aspect of drug development is ensuring that a compound is selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[6] The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as a proxy for cell viability and proliferation.[7][16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6] This assay is used to determine the 50% inhibitory concentration (IC₅₀), the compound concentration that reduces cell viability by 50%.

G node_yellow MTT (Yellow, Soluble) node_cell Viable Mammalian Cell (Active Mitochondria) node_yellow->node_cell Uptake node_purple Formazan (Purple, Insoluble) node_cell->node_purple Mitochondrial Dehydrogenase Reduction node_dmso Solubilization (e.g., DMSO) node_purple->node_dmso node_absorbance Measure Absorbance (~570 nm) node_dmso->node_absorbance

Caption: Principle of the MTT cytotoxicity assay.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HepG2, Vero) in complete medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[6]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the appropriate wells.

    • Include untreated cells (negative control) and medium-only wells (blank).

    • Incubate for a desired exposure time (e.g., 24 or 48 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

    • Measure the absorbance of each well using a microplate reader at approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.

Data Synthesis and Next Steps

The ultimate goal is to identify a compound with high potency against bacteria and low toxicity to host cells. This is quantified by the Selectivity Index (SI) , calculated as:

SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

A higher SI value is desirable, indicating greater selectivity for the bacterial target over mammalian cells. An SI > 10 is often considered a promising starting point for further development.[17]

Based on the comprehensive data gathered from these protocols, an informed decision can be made on whether this compound warrants advancement to the next stages of the drug discovery pipeline, which may include mechanism of action studies, resistance development assays, and in vivo efficacy and toxicity testing in animal models.

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Synthesis of 8-(Iodomethyl)quinoline Derivatives: A Gateway to Novel Drug Discovery Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][4] The biological efficacy of quinoline-based compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes, and chelate metal ions crucial for cellular processes. The nature and position of substituents on the quinoline core play a pivotal role in modulating the biological activity and target specificity of these compounds.

Among the various substituted quinolines, 8-(iodomethyl)quinoline derivatives have emerged as particularly promising synthons for the development of novel therapeutic agents. The iodomethyl group at the 8-position serves as a reactive handle, allowing for facile nucleophilic substitution reactions. This enables the introduction of a diverse array of functional groups, leading to the generation of extensive chemical libraries for drug screening. The inherent reactivity of the carbon-iodine bond makes these derivatives valuable intermediates for creating complex molecules with tailored pharmacological profiles. This guide provides a comprehensive overview of the synthesis of this compound derivatives, detailing two robust synthetic pathways and their applications in the realm of drug discovery.

Synthetic Strategies for this compound Derivatives

Two primary and reliable synthetic routes for the preparation of this compound are outlined below. The choice of a particular pathway may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: From 8-Methylquinoline via Halogenation and Finkelstein Reaction

This classic and efficient three-step synthesis begins with the commercially available 8-methylquinoline. The strategy involves the radical bromination of the methyl group, followed by a halide exchange reaction to introduce the iodine atom.

Workflow for Route 1:

Route 1 Workflow Start 8-Methylquinoline Step1 Radical Bromination (NBS, Benzoyl Peroxide) Start->Step1 Intermediate 8-(Bromomethyl)quinoline Step1->Intermediate Step2 Finkelstein Reaction (NaI, Acetone) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for Route 1.

The initial step involves the free-radical bromination of 8-methylquinoline. N-Bromosuccinimide (NBS) is employed as the bromine source, and a radical initiator, such as benzoyl peroxide or AIBN, is used to initiate the reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. The benzylic position of the methyl group is susceptible to radical halogenation due to the stability of the resulting benzylic radical.

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen.[5][6][7][8][9] In this step, 8-(bromomethyl)quinoline is treated with an excess of sodium iodide in a polar aprotic solvent, typically acetone. The success of this reaction is driven by Le Châtelier's principle; sodium bromide is insoluble in acetone and precipitates out of the solution, thus driving the equilibrium towards the formation of the desired this compound.[8] This reaction generally proceeds with high yield and purity.

Route 2: From 8-Quinolinecarboxylic Acid via Reduction and Iodination

An alternative synthetic approach starts from 8-quinolinecarboxylic acid. This route involves the reduction of the carboxylic acid to the corresponding alcohol, followed by the conversion of the hydroxyl group to an iodide.

Workflow for Route 2:

Route 2 Workflow Start 8-Quinolinecarboxylic Acid Step1 Reduction (LiAlH4, THF) Start->Step1 Intermediate 8-(Hydroxymethyl)quinoline Step1->Intermediate Step2 Appel Reaction (PPh3, I2, Imidazole) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for Route 2.

The reduction of the carboxylic acid functional group in 8-quinolinecarboxylic acid to a primary alcohol can be efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[10] It is crucial to perform this reaction under inert and anhydrous conditions due to the high reactivity of LiAlH₄ with water.

The Appel reaction provides a mild and effective method for converting alcohols to alkyl halides.[11][12] In this case, 8-(hydroxymethyl)quinoline is treated with triphenylphosphine (PPh₃) and iodine (I₂). The reaction proceeds through the formation of a phosphonium salt intermediate, which is then displaced by the iodide ion in an SN2 fashion. The use of imidazole as a base is often beneficial to neutralize the HI generated during the reaction.

Detailed Experimental Protocols

Protocol for Route 1: From 8-Methylquinoline

Materials and Equipment:

  • 8-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

  • Sodium iodide (NaI)

  • Acetone

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

Step 1: Synthesis of 8-(Bromomethyl)quinoline

  • In a 500 mL round-bottom flask, dissolve 8-methylquinoline (45 g, 0.314 mol) in carbon tetrachloride (250 mL).

  • Add N-bromosuccinimide (55 g, 0.309 mol) and benzoyl peroxide (1.5 g) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 7 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from methanol or by column chromatography on silica gel using a suitable eluent system (e.g., chloroform or ethyl acetate/hexane).

Step 2: Synthesis of this compound (Finkelstein Reaction)

  • In a 250 mL round-bottom flask, dissolve the purified 8-(bromomethyl)quinoline (e.g., 10 g, 0.045 mol) in acetone (150 mL).

  • Add sodium iodide (10.1 g, 0.0675 mol, 1.5 equivalents) to the solution.

  • Reflux the mixture for 3-4 hours. The formation of a white precipitate (NaBr) will be observed.

  • Cool the reaction mixture to room temperature and filter off the precipitated sodium bromide.

  • Remove the acetone from the filtrate by rotary evaporation.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Protocol for Route 2: From 8-Quinolinecarboxylic Acid

Materials and Equipment:

  • 8-Quinolinecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

  • Standard inert atmosphere setup (Schlenk line or glovebox)

  • Standard work-up and purification equipment

Procedure:

Step 1: Synthesis of 8-(Hydroxymethyl)quinoline

  • To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (e.g., 2.0 g, 0.053 mol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 8-quinolinecarboxylic acid (e.g., 5.0 g, 0.029 mol) in anhydrous THF (50 mL).

  • Slowly add the solution of 8-quinolinecarboxylic acid to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential slow addition of water (2 mL), 15% aqueous NaOH (2 mL), and then water (6 mL) at 0 °C.

  • Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain 8-(hydroxymethyl)quinoline. The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound (Appel Reaction)

  • In a 250 mL round-bottom flask under an inert atmosphere, dissolve 8-(hydroxymethyl)quinoline (e.g., 3.0 g, 0.019 mol), triphenylphosphine (6.0 g, 0.023 mol), and imidazole (1.9 g, 0.028 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (5.8 g, 0.023 mol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to remove excess iodine.

  • Separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Summary

CompoundStarting MaterialReagentsSolventYield (%)Physical Appearance
8-(Bromomethyl)quinoline 8-MethylquinolineNBS, Benzoyl PeroxideCCl₄70-80White to off-white solid
This compound 8-(Bromomethyl)quinolineNaIAcetone85-95Pale yellow solid
8-(Hydroxymethyl)quinoline 8-Quinolinecarboxylic acidLiAlH₄THF75-85White solid
This compound 8-(Hydroxymethyl)quinolinePPh₃, I₂, ImidazoleDCM80-90Pale yellow solid

Applications in Drug Discovery

The synthetic accessibility of this compound makes it a valuable building block for the development of new drug candidates. The iodomethyl group acts as a potent electrophile, readily undergoing substitution with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward introduction of diverse side chains, which can be tailored to interact with specific biological targets.

Illustrative Application Workflow:

Application Workflow Start This compound Step1 Nucleophilic Substitution (e.g., R-NH2, R-SH) Start->Step1 Intermediate Library of 8-(Substituted methyl)quinolines Step1->Intermediate Step2 Biological Screening (e.g., Anticancer, Antimicrobial assays) Intermediate->Step2 Product Lead Compound Identification Step2->Product

Caption: Workflow for drug discovery applications.

For instance, the reaction of this compound with various amines can lead to the synthesis of a library of 8-(aminomethyl)quinoline derivatives. These compounds can be screened for their potential as anticancer agents, as the quinoline scaffold is known to be present in several anticancer drugs.[1][3] Similarly, reaction with sulfur-containing nucleophiles can yield derivatives with potential antimicrobial activity. The ability to rapidly generate a diverse set of analogues from a common intermediate is a cornerstone of modern medicinal chemistry and drug discovery.

Conclusion

The synthesis of this compound derivatives provides a versatile platform for the exploration of new chemical space in drug discovery. The two synthetic routes detailed in this guide offer reliable and efficient methods for the preparation of this key intermediate. By leveraging the reactivity of the iodomethyl group, researchers can readily access a wide array of novel quinoline-based compounds for biological evaluation. The continued investigation of these derivatives is expected to yield promising new candidates for the treatment of a variety of diseases.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Finkelstein reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Finkelstein Reaction. (n.d.). sathee jee. Retrieved from [Link]

  • Finkelstein Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Finkelstein reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Finkelstein Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved from [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Appel reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Conversion of carboxylic acids to alcohols using LiAlH4. (2023). Chemistry LibreTexts. Retrieved from [Link]

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High-Yield Synthesis of 6-Iodo-Substituted Carboxy-Quinolines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Iodo-Substituted Carboxy-Quinolines in Medicinal Chemistry

Quinolines represent a vital class of nitrogen-containing heterocyclic compounds, with their derivatives forming the backbone of numerous pharmaceuticals and biologically active molecules.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide array of applications, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3] The introduction of an iodine atom at the 6-position of the quinoline ring, coupled with a carboxylic acid moiety, generates a molecule with significant potential for further functionalization and development as a therapeutic agent.[2] The iodine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the carboxylic acid group can be modified to enhance pharmacokinetic properties or engage in key binding interactions with biological targets. This guide provides a comprehensive overview of high-yield synthetic strategies for obtaining 6-iodo-substituted carboxy-quinolines, with a focus on practical, reproducible protocols for researchers in drug discovery and development.

Strategic Approaches to the Synthesis of 6-Iodo-Substituted Carboxy-Quinolines

Several classical and modern synthetic methods can be employed for the construction of the quinoline core. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. For the synthesis of 6-iodo-substituted carboxy-quinolines, the Doebner, Gould-Jacobs, and Combes reactions are particularly relevant.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a powerful one-pot, three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[4] This method is highly adaptable for the synthesis of 2-substituted quinoline-4-carboxylic acids.[4] A significant advantage of the Doebner reaction is the commercial availability of a wide range of anilines and aldehydes, allowing for the facile generation of diverse quinoline libraries.

Mechanism of the Doebner Reaction:

The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by the reaction with the enol form of pyruvic acid and subsequent cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[5]

Workflow for the Doebner Reaction:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 4-Iodoaniline D One-Pot Three-Component Reaction (Acid Catalyst, e.g., TFA) A->D B Aromatic Aldehyde B->D C Pyruvic Acid C->D E 6-Iodo-2-substituted-quinoline-4-carboxylic Acid D->E

Caption: General workflow for the Doebner synthesis of 6-iodo-substituted carboxy-quinolines.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[6][7] Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxyquinoline.[6][7] This method is particularly effective for anilines bearing electron-donating groups.[7]

Mechanism of the Gould-Jacobs Reaction:

The synthesis commences with a nucleophilic attack of the aniline on the malonate derivative, leading to the formation of an anilidomethylenemalonate.[6] A 6-electron cyclization reaction, driven by heat, then forms the quinoline ring system.[6]

Gould-Jacobs Reaction Mechanism:

G A 4-Iodoaniline C Condensation (Heat or MW) A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Diethyl ((4-iodophenyl)amino)methylenemalonate C->D E Thermal Cyclization (e.g., Eaton's Reagent) D->E F Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate E->F G Hydrolysis (e.g., NaOH) F->G H 6-Iodo-4-hydroxyquinoline-3-carboxylic acid G->H

Caption: Stepwise mechanism of the Gould-Jacobs reaction for 6-iodo-4-hydroxyquinolines.

The Combes Quinoline Synthesis: Condensation with β-Diketones

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce a 2,4-disubstituted quinoline.[4][8] The reaction proceeds through the formation of an enamine intermediate, followed by cyclodehydration.[9]

Mechanism of the Combes Synthesis:

The reaction is initiated by the formation of an enamine from the aniline and the β-diketone.[4] Subsequent protonation of the remaining ketone and cyclization, followed by dehydration, yields the quinoline product.[4]

Combes Synthesis Mechanism:

G A 4-Iodoaniline C Condensation (Acid Catalyst) A->C B β-Diketone B->C D Enamine Intermediate C->D E Cyclodehydration (Strong Acid, Heat) D->E F 2,4-Disubstituted-6-iodoquinoline E->F

Caption: Reaction pathway for the Combes synthesis of 6-iodoquinolines.

High-Yield Experimental Protocol: One-Pot Doebner Synthesis of 2-Aryl-6-iodoquinoline-4-carboxylic Acids

This protocol is adapted from a reported high-yield, one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines.[2] This method offers several advantages, including operational simplicity, rapid reaction times, and high product yields.[2]

Materials and Reagents:
  • 4-Iodoaniline

  • Substituted aromatic aldehyde

  • Pyruvic acid

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted aromatic aldehyde (1 mmol) in a minimal amount of glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add pyruvic acid (1.5 mmol) and trifluoroacetic acid (20 µL) as a catalyst. Continue stirring for 10 minutes at room temperature.

  • Addition of Aniline: Dissolve 4-iodoaniline (1 mmol) in a minimal amount of glacial acetic acid and add it to the reaction mixture.

  • Reaction: Heat the resulting mixture to reflux and maintain for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as acetic acid or an ethanol/water mixture, to yield the pure 2-aryl-6-iodoquinoline-4-carboxylic acid.[10]

Data Presentation: Representative Yields

The following table summarizes representative yields for the synthesis of various 2-aryl-6-iodoquinoline-4-carboxylic acids using the one-pot Doebner protocol.

EntryAldehyde SubstituentProductYield (%)
14-Fluorophenyl2-(4-Fluorophenyl)-6-iodoquinoline-4-carboxylic acid82
23-Hydroxy-4-methoxyphenyl2-(3-Hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid85

Data adapted from a peer-reviewed study.[2]

Characterization of 6-Iodo-Substituted Carboxy-Quinolines

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The proton NMR spectrum of a 2-aryl-6-iodoquinoline-4-carboxylic acid is expected to show characteristic signals for the aromatic protons on the quinoline and the 2-aryl substituent. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 14 ppm).[11]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions include a broad O-H stretch for the carboxylic acid (typically in the 3300-2500 cm⁻¹ region), a strong C=O stretch for the carbonyl group (around 1700-1650 cm⁻¹), and C-N stretching bands (around 1335–1240 cm⁻¹).[11][12]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For iodo-substituted quinolines, the mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the loss of substituents.[13]

Expert Insights: Troubleshooting and Optimization

Doebner Reaction:

  • Low Yields: Anilines with electron-withdrawing groups can exhibit lower reactivity, leading to reduced yields.[14] In such cases, optimizing the catalyst and reaction temperature is crucial.

  • Side Reactions: A common side reaction is the formation of byproducts that can consume starting materials. Careful control of reaction conditions and slow addition of reagents can help minimize these unwanted reactions.[15]

  • Tar Formation: The acid-catalyzed polymerization of the aldehyde or pyruvic acid can lead to the formation of tar. Using a biphasic solvent system can sometimes mitigate this issue.[16]

Gould-Jacobs Reaction:

  • High Temperatures: The cyclization step often requires high temperatures, which can lead to product degradation.[17] The use of microwave irradiation or milder cyclization agents like Eaton's reagent can improve yields and reduce reaction times.[17][18]

  • Regioselectivity: When using asymmetrically substituted anilines, a mixture of regioisomers can be formed. The regioselectivity is influenced by both steric and electronic factors.

Combes Synthesis:

  • Regioselectivity: With unsymmetrical β-diketones, controlling the regioselectivity can be challenging. Steric hindrance on the β-diketone and the electronic nature of the aniline substituent can influence the outcome.[8]

  • Harsh Conditions: The cyclodehydration step often requires strong acids and high temperatures.[9]

Conclusion

The synthesis of 6-iodo-substituted carboxy-quinolines is a key step in the development of novel therapeutic agents. The Doebner, Gould-Jacobs, and Combes reactions provide versatile and robust platforms for the construction of this important scaffold. The one-pot Doebner protocol, in particular, offers a highly efficient and practical route for the synthesis of a wide range of 2-aryl-6-iodoquinoline-4-carboxylic acids. By understanding the underlying reaction mechanisms, optimizing reaction conditions, and employing appropriate purification and characterization techniques, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in their drug discovery programs.

References

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 16, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of quinoline derivatives and its applications. (2018). Slideshare. Retrieved January 16, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. Retrieved January 16, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 16, 2026, from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Doebner reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 16, 2026, from [Link]

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Metal-Free Synthesis of Polysubstituted Quinolines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Quinolines and the Shift Towards Greener Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] This nitrogen-containing heterocyclic motif is at the heart of numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as anti-inflammatory and antitumor drugs.[1][2][3] Beyond their therapeutic applications, quinoline derivatives are integral to the development of organic light-emitting diodes (OLEDs) and other advanced materials.[1][2]

Historically, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2] While effective, these methods often necessitate harsh reaction conditions, the use of toxic reagents, and frequently result in low yields and difficult purification processes.[1][2] The growing emphasis on green chemistry and sustainable practices in the pharmaceutical and chemical industries has spurred the development of metal-free synthetic routes.[4][5] These modern approaches aim to minimize waste, reduce energy consumption, and avoid the use of toxic and expensive metal catalysts, aligning with the principles of sustainable chemistry.[4][5][6]

This application note provides a detailed guide to several robust metal-free methodologies for the synthesis of polysubstituted quinolines. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present data in a clear, comparative format to aid researchers in selecting the optimal synthetic strategy for their specific needs.

I. The Friedländer Annulation: A Versatile and Atom-Economical Approach

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and straightforward method for constructing quinolines.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9] The reaction can be catalyzed by either acids or bases and is prized for its high atom economy.[10]

Causality Behind Experimental Choices

The choice of catalyst is crucial in the Friedländer reaction. Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid, protonate the carbonyl group of the 2-aminoaryl aldehyde/ketone, enhancing its electrophilicity and facilitating the initial aldol addition.[7] Base catalysts, like potassium hydroxide or piperidine, deprotonate the α-methylene group of the second carbonyl compound, generating a nucleophilic enolate that attacks the 2-aminoaryl carbonyl.[11] The subsequent cyclization and dehydration steps lead to the aromatic quinoline ring.[8] The selection between acidic and basic conditions often depends on the specific substrates and their functional group tolerance.

Visualizing the Friedländer Mechanism

Friedlander_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 2-Aminoaryl Ketone A3 Protonated Carbonyl A1->A3 + H+ A2 Enolizable Ketone A4 Enol A2->A4 Tautomerization A5 Aldol Adduct A3->A5 + Enol A4->A5 A6 Cyclized Intermediate A5->A6 Intramolecular Condensation A7 Quinoline A6->A7 - H2O B1 2-Aminoaryl Ketone B4 Aldol Adduct B1->B4 + Enolate B2 Enolizable Ketone B3 Enolate B2->B3 + B- B3->B4 B5 Cyclized Intermediate B4->B5 Intramolecular Condensation B6 Quinoline B5->B6 - H2O

Figure 1: Generalized mechanisms for the acid- and base-catalyzed Friedländer annulation.

Detailed Experimental Protocol: p-TSA Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol describes a solvent-free, microwave-assisted Friedländer synthesis, highlighting a green chemistry approach.[5]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Microwave synthesis reactor

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and p-TSA (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 120°C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of cold ethanol to the solidified product and triturate to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified polysubstituted quinoline.

Self-Validation: The identity and purity of the synthesized quinoline should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The sharp melting point of the recrystallized product is also an indicator of high purity.

II. The Combes Synthesis: A Classic Route to 2,4-Disubstituted Quinolines

The Combes quinoline synthesis, first reported in 1888, is a reliable method for preparing 2,4-substituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[12][13]

Causality Behind Experimental Choices

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring.[12][13] Concentrated sulfuric acid is a common catalyst, acting both as a catalyst and a dehydrating agent to drive the reaction towards the cyclized product.[12] The regioselectivity of the cyclization is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone.[12]

Visualizing the Combes Synthesis Workflow

Combes_Workflow Start Start: Aniline & β-Diketone Mixing Mix reactants with H2SO4 Start->Mixing Heating Heat the reaction mixture Mixing->Heating Quench Quench with ice-water Heating->Quench Neutralize Neutralize with base Quench->Neutralize Extract Extract with organic solvent Neutralize->Extract Purify Purify by column chromatography Extract->Purify Product Final Product: 2,4-Disubstituted Quinoline Purify->Product

Figure 2: A typical experimental workflow for the Combes quinoline synthesis.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

Materials:

  • m-Chloroaniline (10 mmol)

  • Acetylacetone (12 mmol)

  • Concentrated sulfuric acid

  • Ice

  • Sodium hydroxide solution (10%)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Carefully add concentrated sulfuric acid (10 mL) to a round-bottom flask cooled in an ice bath.

  • To the cold sulfuric acid, slowly add m-chloroaniline (10 mmol) with stirring.

  • After the aniline has dissolved, add acetylacetone (12 mmol) dropwise, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture at 100°C for 30 minutes.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,4-dimethyl-7-chloroquinoline.

Self-Validation: The structure of the product can be confirmed by comparing its spectroscopic data (NMR, IR, MS) with literature values. The regiochemistry of the substitution pattern should be unequivocally established using 2D NMR techniques (e.g., NOESY, HMBC).

III. Modern Metal-Free Approaches: Iodine-Catalyzed and Organocatalytic Syntheses

Recent advancements in organic synthesis have led to the development of milder and more environmentally friendly methods for quinoline synthesis.[14] Iodine-catalyzed and organocatalytic reactions have emerged as powerful alternatives to traditional methods.[15][16]

A. Iodine-Mediated Oxidative Annulation

Molecular iodine has proven to be an effective and inexpensive catalyst for various organic transformations, including the synthesis of quinolines.[17] These reactions often proceed via an oxidative annulation pathway under solvent-free or environmentally benign conditions.[17]

Causality Behind Experimental Choices: Iodine can act as a mild Lewis acid to activate substrates and also as an oxidizing agent in the final aromatization step.[18] The use of a mechanochemical (ball-milling) approach can further enhance the green credentials of the synthesis by eliminating the need for bulk solvents.[17]

Detailed Experimental Protocol: Mechanochemical Synthesis of a Functionalized Quinoline

This protocol is based on an iodine-mediated solvent-free synthesis.[17]

Materials:

  • Substituted aniline derivative (1 mmol)

  • Alkyne (1.2 mmol)

  • Iodine (20 mol%)

  • Potassium carbonate (2 mmol)

  • Stainless steel milling jar and balls

  • Planetary ball mill

Procedure:

  • To a stainless steel milling jar, add the substituted aniline (1 mmol), alkyne (1.2 mmol), iodine (0.2 mmol), and potassium carbonate (2 mmol), along with the milling balls.

  • Seal the jar and place it in a planetary ball mill.

  • Mill the mixture at a suitable frequency (e.g., 500 rpm) for 1-2 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • Upon completion, open the milling jar and add an organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Filter the mixture to remove the inorganic salts.

  • Wash the filtrate with a sodium thiosulfate solution to remove any residual iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Organocatalytic Synthesis of Quinolines

Organocatalysis has revolutionized asymmetric synthesis and has also found significant application in the construction of heterocyclic compounds like quinolines.[16][19] Chiral secondary amines, Brønsted acids, and N-heterocyclic carbenes (NHCs) are among the organocatalysts employed for the enantioselective synthesis of quinoline derivatives.[19][20]

Causality Behind Experimental Choices: Organocatalysts operate through various activation modes. For instance, in an organocatalytic aza-Michael-aldol cascade, a chiral secondary amine catalyst can activate an α,β-unsaturated aldehyde to form a nucleophilic enamine, which then reacts with an aniline derivative.[20] The subsequent intramolecular aldol reaction and aromatization lead to the formation of a polysubstituted quinoline.[20] The choice of catalyst and reaction conditions is critical for achieving high yields and enantioselectivities.

Visualizing an Organocatalytic Cascade

Organocatalytic_Cascade Substrates α-Carbonyl Aniline + Propargyl Aldehyde Cascade Aza-Michael-Aldol Cascade Substrates->Cascade Catalyst Chiral Amine Catalyst Catalyst->Cascade Intermediate Dihydroquinoline Intermediate Cascade->Intermediate Aromatization Aromatization (e.g., on silica gel) Intermediate->Aromatization Product Polysubstituted Quinoline Aromatization->Product

Sources

Cell-based assays for testing the bioactivity of quinolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell-Based Assays for Characterizing the Bioactivity of Quinolinone Derivatives

Authored by: A Senior Application Scientist

Introduction: The Quinolinone Scaffold as a Versatile Pharmacophore

Quinolinone and its derivatives represent a class of heterocyclic compounds that are considered a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from their versatile structure, which allows for a wide array of substitutions, leading to a diverse range of pharmacological activities.[1] For decades, researchers have leveraged this scaffold to develop therapeutic agents targeting a multitude of diseases. Quinolinone-based compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5][6]

The anticancer effects of quinolinone derivatives are particularly well-documented and often arise from their ability to modulate critical cellular processes.[7] These mechanisms include the inhibition of protein kinases, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[8][9][10][11] Furthermore, their utility as antimicrobial agents is crucial in an era of rising multidrug resistance, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase.

This guide provides researchers, scientists, and drug development professionals with a curated collection of robust, cell-based assays to comprehensively evaluate the bioactivity of novel quinolinone derivatives. More than a simple recitation of steps, these application notes explain the causality behind experimental choices, integrate self-validating controls, and are grounded in authoritative literature to ensure scientific integrity.

Part 1: Primary Bioactivity Screening - Antiproliferative and Cytotoxic Effects

The initial and most fundamental question in evaluating a novel compound is whether it affects cell viability and growth. The MTT assay is a reliable, high-throughput colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Application Note: The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[12] This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[13] The resulting insoluble formazan can be solubilized and quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.[12] Therefore, a reduction in color intensity in compound-treated cells compared to untreated controls indicates either a loss of cell viability (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).

This assay is an essential first step. The data generated, typically expressed as an IC50 value (the concentration at which 50% of cell growth is inhibited), allows for the ranking of compounds by potency and guides the selection of appropriate concentrations for subsequent mechanistic studies.[13][14]

Data Presentation: Cytotoxicity of Representative Quinolinone Derivatives

The following table summarizes sample IC50 values for various quinolinone derivatives against different cancer cell lines, as documented in scientific literature.

Compound/Derivative ClassCell LineCell TypeIC50 (µM)Reference
Quinoline-1,8-dione DerivativeHeLaCervical Cancer30[14]
Tetrahydrobenzo[h]quinolineMCF-7Breast Cancer7.5[14]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Breast Cancer82.9% inhibition at 100 µM[15]
Quinoline–chalcone hybrid (Compound 39)A549Lung Cancer1.91[10]
Quinoline–chalcone hybrid (Compound 40)K-562Leukemia5.29[10]
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Readout seed Seed cells in a 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 add_cpd Add compounds to wells (include vehicle control) incubate1->add_cpd prepare_cpd Prepare serial dilutions of quinolinone derivatives prepare_cpd->add_cpd incubate2 Incubate for desired period (e.g., 24, 48, 72 hours) add_cpd->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours (allow formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, SDS) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cell Viability[13][14][15][18]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Test quinolinone compounds, dissolved in DMSO (sterile)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS, sterile-filtered, stored at 4°C protected from light)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone derivatives in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Essential Controls: Include wells for "vehicle control" (medium with the same final concentration of DMSO) and "untreated control" (medium only). A "background control" (medium without cells) is also necessary to subtract background absorbance.[13]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a multi-well spectrophotometer at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[12]

Data Analysis:

  • Subtract the average absorbance of the background control wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Part 2: Mechanistic Elucidation Assays

Once a compound demonstrates antiproliferative activity, the next logical step is to investigate how it works. Key mechanisms for anticancer agents include inducing apoptosis and/or causing cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis.[16] Many effective anticancer drugs work by inducing apoptosis in tumor cells.[17][18] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to detect and quantify apoptosis.[14][19]

Application Note: Principles of Annexin V/PI Staining During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can specifically label early apoptotic cells.[19]

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity—a characteristic of late-stage apoptotic or necrotic cells.[14][19]

By using both stains simultaneously, flow cytometry can differentiate four cell populations:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Apoptosis_Signaling cluster_pathway Simplified Apoptosis Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinolinone Quinolinone Derivative Bax Bax/Bak Activation Quinolinone->Bax Induces stress DeathR Death Receptors (e.g., Fas, TRAIL-R) Quinolinone->DeathR Sensitizes Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome (Apaf-1) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 DISC DISC Formation DeathR->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Casp3->Apoptosis CellCycle_Workflow seed 1. Seed & Treat Cells harvest 2. Harvest Cells (Trypsinize) seed->harvest wash1 3. Wash with PBS harvest->wash1 fix 4. Fix in Cold 70% Ethanol (Dropwise while vortexing, -20°C for at least 2h) wash1->fix wash2 5. Wash with PBS (Remove ethanol) fix->wash2 stain 6. Stain with PI/RNase Solution (30 min, dark) wash2->stain analyze 7. Analyze by Flow Cytometry stain->analyze

Caption: Workflow for cell cycle analysis by PI staining.

Detailed Protocol: Cell Cycle Analysis by PI Staining

[14][20][21][22] Materials:

  • 6-well tissue culture plates

  • Ice-cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight attachment, treat with the quinolinone derivative at desired concentrations for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Harvest cells by trypsinization, pellet by centrifugation.

  • Fixation: Resuspend the cell pellet gently in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.

  • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells using a flow cytometer. Collect the fluorescence data (FL2-A or a similar channel for PI).

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram.

  • The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated samples to the vehicle control to identify any phase-specific arrest. An accumulation of cells in one peak indicates arrest in that phase.

Part 3: Specific Bioactivity - Antimicrobial Susceptibility Testing

Many quinolinone derivatives exhibit potent antimicrobial activity. The standard method for quantifying this activity is to determine the Minimum Inhibitory Concentration (MIC).

Application Note: Determining Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. [1][23]The broth microdilution method is a widely used, high-throughput technique to determine MIC values. It involves preparing two-fold serial dilutions of the compound in a 96-well plate and inoculating each well with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no turbidity is observed. [23]

Data Presentation: Antimicrobial Activity of Selected Quinolinone Derivatives
Compound/DerivativeMicrobial StrainActivity (MIC)Reference
Compound 6cMRSA0.75 µg/mL[1]
Compound 6cVRE0.75 µg/mL[1]
Compound 6MRSA1.5 µg/mL[23]
Compound 24E. coli3.125 µg/mL[24]
Compound 24S. aureus3.125 µg/mL[24]
Detailed Protocol: Broth Microdilution for MIC Determination

[23][25] Materials:

  • Sterile 96-well U-bottom plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Standardized bacterial inoculum (adjusted to ~5 x 10^5 CFU/mL)

  • Test quinolinone compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Compound Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a 100 µL volume.

    • Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last dilution column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. [1]

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (n.d.). PubMed. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]

  • Cell-based apoptosis assays in oncology drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (n.d.). PubMed. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). PMC - PubMed Central. [Link]

  • Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). MDPI. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019). MDPI. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2016). PMC - PubMed Central. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2022). PMC - NIH. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2022). PMC. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]

  • Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (2023). PMC - PubMed Central. [Link]

  • Antimicrobial susceptibility of certain fungal and bacterial strains to dodecanamide and quinazolinone derivatives. (2014). ResearchGate. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). PMC - NIH. [Link]

  • Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. (2023). MDPI. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). ScienceDirect. [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. [Link]

Sources

Experimental protocol for Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my pleasure to present this detailed guide to the Friedländer synthesis of quinolines. This powerful reaction, first reported by Paul Friedländer in 1882, remains a cornerstone of heterocyclic chemistry due to its straightforward approach to constructing the quinoline scaffold—a privileged structure in numerous pharmaceuticals, natural products, and functional materials.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and practical protocols for laboratory execution.

The Strategic Importance of the Friedländer Synthesis

The Friedländer synthesis is a cyclocondensation reaction between an o-aminoaryl aldehyde or ketone and a carbonyl compound containing an active α-methylene group.[1][3] Its enduring appeal lies in its convergence and efficiency, allowing for the direct formation of polysubstituted quinolines from readily available starting materials.[2] The reaction can be catalyzed by acids, bases, or simply promoted by heat, offering a versatile toolkit for the synthetic chemist.[4]

Quinolines are of immense interest due to their wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[5][6][7] Consequently, robust and adaptable synthetic methods like the Friedländer reaction are critical for drug discovery and development programs.

Mechanistic Pathways: Understanding the Core Transformation

The overall transformation involves a condensation followed by a cyclodehydration. However, the precise sequence of events is catalyst-dependent. Two primary mechanistic pathways are generally accepted, as illustrated below.[8]

  • Aldol-First Pathway (Common under Base Catalysis): The reaction initiates with a base-catalyzed aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular cyclization via Schiff base (imine) formation and subsequent dehydration to yield the aromatic quinoline ring.[3][9]

  • Schiff-Base-First Pathway (Common under Acid Catalysis): The reaction begins with the formation of a Schiff base between the amino group of the aryl reactant and the carbonyl of the methylene donor. A subsequent intramolecular aldol-type reaction, followed by dehydration, affords the final product.[8]

G cluster_main cluster_aldol Aldol-First Pathway (Base-Catalyzed) cluster_schiff Schiff-Base-First Pathway (Acid-Catalyzed) start1 o-Aminoaryl Aldehyde/Ketone aldol_adduct Aldol Adduct schiff_base Schiff Base start1->schiff_base Imine Formation start1->schiff_base start2 α-Methylene Carbonyl start2->aldol_adduct Aldol Condensation start2->aldol_adduct unsat_carbonyl α,β-Unsaturated Carbonyl aldol_adduct->unsat_carbonyl -H₂O quinoline_a Quinoline unsat_carbonyl->quinoline_a Intramolecular Imine Formation & -H₂O aldol_intermediate Cyclized Intermediate schiff_base->aldol_intermediate Intramolecular Aldol Reaction quinoline_b Quinoline aldol_intermediate->quinoline_b -H₂O

Caption: Dual mechanistic possibilities in the Friedländer synthesis.

Experimental Design: Key Parameters and Considerations

A successful synthesis requires careful consideration of the reactants, catalyst, solvent, and reaction conditions. Modern advancements have introduced milder and more environmentally benign options compared to the classical high-temperature, harsh-acid protocols.[3]

Catalyst Selection

The choice of catalyst is paramount and directly influences reaction efficiency, selectivity, and environmental impact. While traditional methods relied on strong acids or bases, a wide array of modern catalysts have been developed.[4][10]

Catalyst TypeExamplesRationale & Key Considerations
Brønsted Acids H₂SO₄, p-TSA, HClEffective and inexpensive, but often require harsh conditions and can lead to side reactions.[3][4]
Lewis Acids ZnCl₂, FeCl₃, Bi(OTf)₃Generally milder than Brønsted acids; can be effective at lower temperatures.
Bases NaOH, KOH, PiperidineUseful for substrates sensitive to acid, but can promote unwanted self-condensation of the ketone reactant.[2][3]
Heterogeneous / Recyclable Nafion, Zeolites, PEG-SO₃HFacilitate easier product purification and catalyst reuse, aligning with green chemistry principles.[11]
Nanocatalysts Gold (Au), Copper (Cu)Offer high catalytic activity under mild conditions, though catalyst cost and stability can be a factor.[3][7][10]
Solvent-Free / Water Iodine, p-TSAReduces or eliminates organic solvent waste. Water can enhance reaction rates due to its high polarity.[3][5]
Substrate Scope and Limitations
  • o-Aminoaryl Aldehydes/Ketones: A wide variety of substituted aminobenzaldehydes and aminobenzophenones are suitable substrates. Electron-donating groups on the aromatic ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.

  • α-Methylene Carbonyls: The key requirement is the presence of an acidic α-methylene (-CH₂-) group adjacent to a carbonyl.[2] Both cyclic (e.g., cyclohexanone) and acyclic ketones (e.g., acetone, ethyl acetoacetate) are commonly used.

  • Regioselectivity: A significant challenge arises when using unsymmetrical ketones, which can lead to a mixture of regioisomeric quinoline products. Strategies to control this include using pre-formed enamines or specialized catalysts.[3]

Detailed Experimental Protocols

To ensure reproducibility and success, the following section provides detailed, step-by-step protocols for both a classic and a modern, greener variation of the Friedländer synthesis.

G A 1. Reagent Preparation (o-Aminoaryl Ketone, Carbonyl, Catalyst, Solvent) B 2. Reaction Setup (Combine reactants in flask with condenser) A->B C 3. Heating & Monitoring (Reflux or Microwave, Monitor by TLC) B->C D 4. Workup (Cool, Quench, Extract with Organic Solvent) C->D E 5. Purification (Dry organic layer, Evaporate solvent, Purify via Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for the Friedländer synthesis.

Protocol 1: Classic Acid-Catalyzed Synthesis of 2,4-Diphenylquinoline

This protocol details a traditional approach using o-aminobenzophenone and acetophenone with a Brønsted acid catalyst.

Materials & Reagents:

  • o-Aminobenzophenone: 1.97 g (10.0 mmol)

  • Acetophenone: 1.32 g (11.0 mmol, 1.1 eq)

  • p-Toluenesulfonic acid (p-TSA): 190 mg (1.0 mmol, 10 mol%)

  • Toluene: 40 mL

  • Round-bottom flask (100 mL) equipped with a Dean-Stark trap and reflux condenser

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: To the 100 mL round-bottom flask, add o-aminobenzophenone, acetophenone, p-TSA, and toluene.

  • Reaction: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Extraction: Extract the aqueous layers with ethyl acetate (2 x 20 mL). Combine all organic layers.

  • Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

Protocol 2: Green, Catalyst-Free Synthesis of 2-Phenylquinoline in Water

This protocol is adapted from modern procedures that emphasize environmental sustainability by eliminating organic solvents and catalysts.[5]

Materials & Reagents:

  • 2-Aminobenzaldehyde: 1.21 g (10.0 mmol)

  • Acetophenone: 1.32 g (11.0 mmol, 1.1 eq)

  • Deionized Water: 20 mL

  • Round-bottom flask (50 mL) with reflux condenser

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In the 50 mL round-bottom flask, combine 2-aminobenzaldehyde, acetophenone, and deionized water.

  • Reaction: Attach the reflux condenser and heat the suspension to 70-80 °C in a preheated oil bath with vigorous stirring. The mixture may become a thick slurry.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 3-5 hours, as indicated by the disappearance of the 2-aminobenzaldehyde spot.[5]

  • Workup: Cool the reaction mixture to room temperature. A solid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 10 mL).

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture. Air-dry the purified solid to obtain 2-phenylquinoline.

Conclusion and Future Outlook

The Friedländer synthesis is a testament to the enduring power of classical name reactions in organic chemistry. Its operational simplicity and versatility make it an indispensable tool for accessing the vital quinoline core.[2][10] While traditional protocols often involved harsh conditions, the field has evolved significantly.[3][5] Current research continues to push the boundaries of this reaction, with a strong emphasis on developing highly efficient, selective, and environmentally sustainable catalytic systems.[7][10] The adoption of nanocatalysts, heterogeneous systems, and green solvents ensures that the Friedländer synthesis will remain a relevant and powerful strategy for innovation in medicinal chemistry and materials science for years to come.

References

  • Patil, S. A., et al. (2018). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. [Link]

  • Mans, D. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

  • Química Organica.org. Friedlander quinoline synthesis. [Link]

  • Fehnel, E. A., & Cohn, D. (1950). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Das, B., et al. (2007). A Rapid, High-Yielding, and Efficient Friedlander Synthesis of Quinolines Catalyzed by 2,4,6-Trichloro-1,3,5-triazine. ResearchGate. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. The Friedländer quinoline synthesis of 7. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • van der Westhuizen, J. H., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC - NIH. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • CONICET. An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-(Iodomethyl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-(Iodomethyl)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the causality behind experimental choices to ensure both success and reproducibility in your work.

Synthetic Pathway Overview

The synthesis of this compound is most reliably achieved via a two-step procedure starting from the commercially available 8-(Hydroxymethyl)quinoline. The primary route involves an initial conversion to a more reactive halide (chloride), followed by a halide exchange reaction. An alternative, direct conversion from the alcohol is also discussed.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The solutions provided are grounded in established chemical principles and practical laboratory experience.

Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue that can originate from either the chlorination or the iodination step. Let's break down the potential causes:

  • Inefficient Chlorination (Step 1): The conversion of 8-(Hydroxymethyl)quinoline to 8-(Chloromethyl)quinoline using thionyl chloride (SOCl₂) is critical.

    • Cause: Presence of moisture in the reaction. Thionyl chloride reacts violently with water, consuming the reagent and generating HCl gas, which can complicate the reaction.[1]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

    • Cause: Sub-optimal temperature control. The reaction is exothermic. Allowing the temperature to rise uncontrollably can lead to the formation of polymeric tars and other side products.

    • Solution: Add the thionyl chloride dropwise to a cooled solution (0 °C) of the alcohol in an appropriate solvent like dichloromethane (DCM) or chloroform. After the addition, allow the reaction to slowly warm to room temperature or gently reflux if necessary, while monitoring by Thin Layer Chromatography (TLC).

  • Incomplete Finkelstein Reaction (Step 2): This halide exchange is an equilibrium-driven process.

    • Cause: The equilibrium is not sufficiently shifted towards the product. The Finkelstein reaction relies on Le Chatelier's principle, where the desired product is favored by the precipitation of the sodium chloride byproduct.[2]

    • Solution: Use anhydrous acetone as the solvent. Sodium iodide (NaI) is soluble in acetone, whereas the sodium chloride (NaCl) byproduct is not, causing it to precipitate and drive the reaction forward.[2] Using a stoichiometric excess (1.5 to 3 equivalents) of NaI can also significantly improve the conversion rate.

    • Cause: Insufficient reaction time or temperature. While the reaction works at room temperature, it can be slow.

    • Solution: Gently heating the reaction mixture in acetone to reflux (around 56 °C) can significantly accelerate the conversion. Monitor the reaction progress by TLC until the starting 8-(Chloromethyl)quinoline spot has been consumed.

Question 2: I'm observing significant impurity peaks in my crude NMR/LC-MS. What are the potential side products and how can I minimize them?

Impurity profiles often point to specific side reactions.

  • Key Impurity: Triphenylphosphine oxide (TPPO): This is a notorious byproduct if you are using the direct iodination method (Appel Reaction).[3][4] Its removal can be challenging due to its polarity and solubility.

    • Minimization/Removal:

      • Crystallization: TPPO is often crystalline. Attempting to crystallize your desired product from a non-polar solvent system (e.g., hexane/ethyl acetate) may leave the TPPO in the mother liquor.

      • Column Chromatography: While sometimes difficult, chromatography on silica gel with a carefully chosen solvent gradient can be effective.

      • Precipitation: In some cases, adding a non-polar solvent like hexane or ether to the crude reaction mixture in DCM can cause the TPPO to precipitate, allowing it to be filtered off.

  • Key Impurity: Unreacted 8-(Chloromethyl)quinoline: This indicates an incomplete Finkelstein reaction.

    • Minimization: As discussed in Question 1, increase the reaction time, temperature (reflux), or the equivalents of NaI used. Ensure your NaI is dry.

  • Observation: Discoloration of the Final Product: Your isolated this compound is a yellow or brown oil/solid instead of the expected pale yellow.

    • Cause: this compound, like many quinoline and iodide compounds, is sensitive to light and air (oxidation), leading to decomposition.[5]

    • Minimization:

      • Work-up: During the work-up, wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine.

      • Purification & Storage: Purify the compound quickly after synthesis. Store the final product under an inert atmosphere, protected from light (e.g., in an amber vial), and at a low temperature (-20 °C is recommended for long-term stability).[5]

Question 3: The reaction doesn't seem to be proceeding to completion according to TLC analysis. What should I check first?

When a reaction stalls, a systematic check of your parameters is essential.

  • Reagent Quality:

    • Thionyl Chloride: Use a relatively fresh bottle. Old bottles can absorb atmospheric moisture, leading to decomposition and reduced activity.

    • Sodium Iodide: Ensure it is anhydrous. If it appears clumpy or discolored, it may have absorbed water. You can dry it in a vacuum oven before use.

    • Solvents: Use anhydrous grade solvents, especially for the chlorination and Finkelstein steps.

  • Reaction Temperature:

    • For the chlorination, ensure the initial addition is done at 0 °C to control the exotherm.

    • For the Finkelstein reaction, if room temperature is not sufficient, increase the temperature to reflux.

  • Inert Atmosphere: Both steps benefit from being conducted under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture and oxygen.

Frequently Asked Questions (FAQs)

Question 1: What is the primary mechanism for the conversion of 8-(Chloromethyl)quinoline to this compound?

The conversion proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, known as the Finkelstein Reaction.[6] The iodide ion (I⁻) from sodium iodide acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This attack occurs from the backside relative to the C-Cl bond, leading to a transition state where both the iodide and chloride are partially bonded to the carbon. The reaction concludes with the expulsion of the chloride ion as the leaving group.

Question 2: Why is acetone the preferred solvent for the Finkelstein reaction?

Acetone is crucial for the success of this reaction due to the differential solubility of the halide salts involved.[2]

  • High Solubility: The reactant, sodium iodide (NaI), is highly soluble in acetone.

  • Low Solubility: The byproduct, sodium chloride (NaCl), is poorly soluble in acetone.

This difference in solubility causes the NaCl to precipitate out of the solution as it is formed. According to Le Chatelier's principle, the continuous removal of a product from the reaction mixture shifts the equilibrium to the right, driving the reaction to completion and ensuring a high yield of the desired this compound.

Question 3: What is the mechanism of the direct conversion of 8-(Hydroxymethyl)quinoline to the iodide (Appel Reaction)?

The Appel reaction provides a direct route from the alcohol to the alkyl iodide. The mechanism involves the following key steps:[7][8]

  • Activation of Triphenylphosphine: Triphenylphosphine (PPh₃) reacts with iodine (I₂) to form an activated phosphonium iodide species.

  • Oxyphosphonium Salt Formation: The oxygen of the 8-(hydroxymethyl)quinoline attacks the activated phosphorus atom, displacing an iodide ion and forming a bulky oxyphosphonium intermediate. This step converts the poor hydroxyl leaving group into an excellent triphenylphosphine oxide leaving group.

  • SN2 Displacement: The iodide ion, now a potent nucleophile, performs an SN2 attack on the benzylic carbon, displacing triphenylphosphine oxide (TPPO) and forming the final this compound product. The formation of the very stable P=O double bond in TPPO is a major thermodynamic driving force for this reaction.[2]

Question 4: What are the essential safety precautions when working with thionyl chloride?

Thionyl chloride (SOCl₂) is a hazardous and corrosive reagent that requires careful handling in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[1]

  • Handling: It is a fuming liquid that reacts violently with water to release toxic gases (HCl and SO₂). Never work with it in an open bench. Use syringes or cannulas for transfers and ensure all glassware is scrupulously dry.

  • Quenching: Unused or excess thionyl chloride must be quenched carefully. This is typically done by slowly and cautiously adding it to a large volume of a stirred, ice-cold basic solution (like sodium bicarbonate or sodium hydroxide solution) or an alcohol like isopropanol. Never add water directly to thionyl chloride.

  • First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes and seek medical attention.[6] For inhalation, move to fresh air immediately.[9]

Question 5: How can I confirm the identity and purity of my final this compound product?

A combination of spectroscopic and analytical techniques is recommended for full characterization.[10]

  • ¹H NMR (Proton NMR): This is the most powerful tool for structural confirmation. You should expect to see a characteristic singlet for the -CH₂I protons, typically shifted downfield compared to the precursor alcohol or chloride (expect ~4.5-5.0 ppm). The aromatic protons on the quinoline ring will appear in the ~7.5-9.0 ppm region with characteristic coupling patterns.

  • ¹³C NMR (Carbon NMR): This will confirm the number of unique carbon atoms in the molecule. The -CH₂I carbon will have a distinct chemical shift, typically at a lower field (more shielded) than the corresponding -CH₂Cl carbon.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺.

  • TLC/LC-MS: These techniques are excellent for assessing the purity of the final compound and for tracking the reaction progress. The product should appear as a single spot on the TLC plate under UV visualization.

Experimental Protocols & Data
Protocol 1: Synthesis of 8-(Chloromethyl)quinoline
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 8-(Hydroxymethyl)quinoline (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material (~10 mL per gram).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 8-(Chloromethyl)quinoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Finkelstein Reaction)
  • To a round-bottom flask, add the crude 8-(Chloromethyl)quinoline (1.0 eq) and sodium iodide (2.0 eq).

  • Add anhydrous acetone (~15 mL per gram of chloride).

  • Stir the mixture at room temperature or heat to reflux (recommended for faster conversion) for 4-12 hours. The formation of a white precipitate (NaCl) should be observed.

  • Monitor the reaction by TLC until the starting chloride is consumed.

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between DCM and water.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (to remove any I₂ color), followed by water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford pure this compound.

Table 1: Summary of Optimized Reaction Conditions
StepReactionReagents & StoichiometrySolventTemperatureTime (Typical)Typical Yield
1 Chlorination8-(Hydroxymethyl)quinoline (1.0 eq), Thionyl Chloride (1.2 eq)DCM0 °C to RT2-4 h>90% (crude)
2 Iodination (Finkelstein)8-(Chloromethyl)quinoline (1.0 eq), Sodium Iodide (2.0 eq)AcetoneReflux (56 °C)4-12 h80-95%
Alt. Direct Iodination (Appel)8-(Hydroxymethyl)quinoline (1.0 eq), PPh₃ (1.5 eq), I₂ (1.5 eq)DCM0 °C to RT12-16 h70-85%
Visual Workflow and Logic Diagrams
Diagram 1: Synthetic Workflow

cluster_0 Step 1: Chlorination cluster_1 Step 2: Iodination (Finkelstein) 8-(Hydroxymethyl)quinoline 8-(Hydroxymethyl)quinoline 8-(Chloromethyl)quinoline 8-(Chloromethyl)quinoline 8-(Hydroxymethyl)quinoline->8-(Chloromethyl)quinoline  SOCl₂, DCM, 0°C to RT   This compound This compound 8-(Chloromethyl)quinoline->this compound  NaI, Acetone, Reflux  

Caption: Overall synthetic route to this compound.

Diagram 2: Troubleshooting Logic

Start Low Yield or Reaction Stall? CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents Impurity Impurity Issues? Start->Impurity CheckTemp Optimize Temperature (Reflux Finkelstein?) CheckReagents->CheckTemp CheckEquiv Increase NaI Equivalents (2-3 eq)? CheckTemp->CheckEquiv Success Improved Yield & Purity CheckEquiv->Success TPPO TPPO Present? (Appel Reaction) Impurity->TPPO Decomposition Product Discolored? Impurity->Decomposition Purify Optimize Purification (Chromatography, Recrystallization) TPPO->Purify Store Store Product Properly (-20°C, Dark, Inert Atm.) Decomposition->Store Purify->Success Store->Success

Caption: Logic flow for troubleshooting common synthesis issues.

References
  • ROTH, C. (n.d.). Safety Data Sheet: Thionyl chloride. Carl ROTH. Available at: [Link]

  • IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE. International Programme on Chemical Safety. Available at: [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]

  • Wikipedia. (n.d.). Appel reaction. Available at: [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available at: [Link]

  • Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-596.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Al-Trawneh, M. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5025.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available at: [Link]

  • Le, T. B., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(1), 108-114.
  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6539.
  • Chen, L., et al. (2018). Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. Molecules, 23(3), 554.
  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Available at: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • Organic Chemistry Portal. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Available at: [Link]

Sources

Technical Support Center: Purification of 8-(Iodomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 8-(Iodomethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, providing expert insights and actionable protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)
FAQ 1: My this compound appears to be degrading on the silica gel column. What is causing this and how can I prevent it?

Answer:

This is a very common issue when purifying compounds like this compound. The degradation is primarily caused by the inherent acidity of standard silica gel.[1] As a type of benzylic iodide with a basic nitrogen heterocycle, this compound is susceptible to two main degradation pathways on an acidic stationary phase:

  • Acid-Catalyzed Decomposition: The acidic silanol groups (Si-OH) on the silica surface can catalyze the elimination of hydrogen iodide (HI) or promote substitution reactions with trace amounts of water or alcohol in the eluent, leading to the formation of 8-(hydroxymethyl)quinoline or corresponding ethers as impurities.

  • Strong Binding and Tailing: The basic nitrogen atom of the quinoline ring can be protonated by the acidic silica, causing the compound to bind very strongly to the stationary phase. This not only leads to significant peak tailing but also increases the residence time on the column, prolonging its exposure to the acidic environment and thereby increasing the chance of decomposition.[2][3]

To overcome these challenges, you must neutralize the acidic stationary phase or choose an alternative.

Option A (Preferred): Deactivate the Silica Gel with Triethylamine (TEA) The most common and effective method is to neutralize the silica gel's acidic sites by adding a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase.[2][4][5]

Step-by-Step Protocol for Column Deactivation:

  • Develop a Solvent System: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% TEA to the solvent system during TLC development to see if it improves spot shape and prevents degradation.[6]

  • Prepare the Eluent: Prepare a sufficient quantity of your chosen eluent (e.g., 20% Ethyl Acetate in Hexane) and add 0.5-1% TEA by volume. Mix thoroughly.

  • Pack the Column: Pack your chromatography column with silica gel using this TEA-containing eluent to create a slurry.[3]

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures that all the acidic sites throughout the silica bed are thoroughly neutralized.[4]

  • Load and Run: Dissolve your crude this compound in a minimum amount of the eluent and load it onto the column. Proceed with the flash chromatography as usual, using the TEA-containing eluent throughout the entire run.

Option B: Use an Alternative Stationary Phase If your compound is exceptionally sensitive, even deactivated silica may not be sufficient. In such cases, switching to a non-acidic stationary phase is the best course of action.[1][7]

Stationary PhasepHAdvantagesDisadvantages
Standard Silica Gel AcidicHigh resolving power for many compounds.Can cause degradation of acid-sensitive compounds and tailing of basic compounds.[2]
Triethylamine-Treated Silica NeutralizedPrevents degradation of acid-sensitive compounds and eliminates tailing for bases.[2][4]TEA must be removed from final product, which can be difficult due to its high boiling point.
Neutral Alumina NeutralExcellent for purifying basic compounds like amines and heterocycles.[7][8]Can have different selectivity than silica; may retain some compounds irreversibly.
Florisil® (Magnesium Silicate) Mildly BasicGood for separations where silica is too acidic.[2][7]Generally has lower resolving power than silica gel.
FAQ 2: I'm seeing significant streaking and poor separation on my TLC plate. What are the likely causes?

Answer:

Streaking or "tailing" is a classic sign of an undesirable interaction between your compound and the stationary phase, which is very common for nitrogen-containing heterocycles like quinolines.[3][6] The primary causes are:

  • Acid-Base Interaction: As detailed in FAQ 1, the basic quinoline nitrogen interacts strongly with acidic silanol groups on the TLC plate, causing the spot to drag along the plate instead of moving as a compact band.[3]

  • Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase at the origin, leading to broad, streaky spots.

  • Incorrect Solvent Polarity: If the mobile phase is not polar enough, the compound will have very low mobility and may appear as a streak at the baseline. Conversely, if it is too polar, all components may move with the solvent front with poor separation.

The following diagram outlines a decision-making process for troubleshooting poor TLC results.

G start Problem: Streaking/Tailing on TLC check_base Did you add 0.5-1% Triethylamine (TEA) to your eluent? start->check_base add_tea Action: Re-run TLC with 0.5-1% TEA in the mobile phase. check_base->add_tea No check_load Is the spot still streaking? check_base->check_load Yes add_tea->check_load reduce_load Action: Dilute your sample and spot a smaller amount. Ensure the spot diameter is < 2mm. check_load->reduce_load Yes check_rf Is the spot shape now compact? check_load->check_rf No reduce_load->check_rf optimize_rf Action: Adjust solvent polarity (e.g., increase % Ethyl Acetate) to achieve an Rf of 0.2-0.4. check_rf->optimize_rf No success Ready for Column Chromatography check_rf->success Yes optimize_rf->success

Caption: Troubleshooting Decision Tree for TLC Analysis.

FAQ 3: What is an optimal solvent system for the column chromatography of this compound?

Answer:

There is no single "perfect" solvent system; the optimal choice depends on the specific impurities present in your crude product. However, the process of finding it is systematic. The goal for column chromatography is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[6] This Rf range ensures the compound moves through the column effectively without eluting too quickly, allowing for good separation from impurities.

  • Start with a Standard System: For quinoline derivatives, a mixture of a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc) is a reliable starting point.[6][9]

  • Run Test TLCs: Prepare several eluent mixtures with varying polarities. Remember to add 0.5-1% TEA to each to prevent streaking.[6]

  • Analyze and Adjust: Observe the Rf value of your product in each system.

    • If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the more polar component (e.g., increase the % of Ethyl Acetate).[6]

    • If Rf is too high (>0.4): The solvent is too polar. Decrease the proportion of the polar component (e.g., decrease the % of Ethyl Acetate).

Solvent System Example (with 1% TEA)PolarityTypical Use CaseAdjustment Strategy
10% EtOAc in Hexane LowFor separating from very non-polar impurities.Increase EtOAc % if product Rf is too low.
20-30% EtOAc in Hexane MediumA common starting point for many quinoline derivatives.[10]Fine-tune the ratio to achieve an Rf of ~0.3.
50% EtOAc in Hexane Medium-HighIf the product is more polar or has polar impurities.Decrease EtOAc % if product Rf is too high.
5% Methanol in Dichloromethane HighFor more polar quinoline derivatives.[9]Use with caution; may elute all compounds quickly.
FAQ 4: My product is still impure after one column. Should I perform a second column or consider another technique?

Answer:

If a single, well-optimized column does not yield a pure product, it suggests that the remaining impurities have a polarity very similar to this compound. At this point, you should consider the efficiency and potential yield loss of further chromatography versus an alternative purification method.

Option 1: Second Column Running a second column can be effective if you make a significant change to the separation conditions. Simply repeating the first column is unlikely to succeed. Consider:

  • Using a different solvent system: Try a system with different solvent selectivities (e.g., switch from Hexane/EtOAc to Dichloromethane/Acetone).

  • Switching the stationary phase: If you used deactivated silica, trying neutral alumina may alter the elution order and improve separation.[7]

Option 2: Recrystallization Recrystallization is an excellent alternative method for purification, especially for removing small amounts of closely related impurities.[11] It relies on differences in solubility rather than polarity.

General Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your impure product in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Recrystallization can often provide a highly pure product with less effort and solvent waste than a second column.[11]

Overall Purification Workflow

The following diagram illustrates the complete workflow from crude product to final, verified pure this compound.

G cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Verification & Isolation crude Crude Product tlc TLC Analysis (Solvent Screen + Add TEA) crude->tlc Spot prep_column Prepare Column (Deactivate Silica with TEA-Eluent) tlc->prep_column Optimal Eluent Found load Load Sample (Dry or Wet Loading) prep_column->load elute Elute & Collect Fractions load->elute frac_analysis Analyze Fractions by TLC elute->frac_analysis combine Combine Pure Fractions frac_analysis->combine evap Solvent Removal (Rotary Evaporator, Low Temp) combine->evap final_product Pure this compound evap->final_product

Caption: General Workflow for Purification of this compound.

References
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Chemistry For Everyone. How To Neutralize Silica Gel? YouTube, 14 March 2025. [Link]

  • ResearchGate. Deactivation of silica gel? May 2019. [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros, July 2025. [Link]

  • ResearchGate. Are there alternatives for silica for column chromatography? June 2025. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Yan, L., et al. "Hybrid organic-inorganic monolithic stationary phase for acidic compounds separation by capillary electrochromatography." Journal of Chromatography A, vol. 1046, no. 1-2, 2004, pp. 255-61. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. August 2025. [Link]

  • Reddit. Alternative stationary phases. r/Chempros, July 2022. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 7 August 2012. [Link]

  • uFLow. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. 11 February 2025. [Link]

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Common side reactions in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges in synthesizing these vital heterocyclic compounds. Our goal is to equip you with the insights needed to optimize your reactions, improve yields, and ensure the purity of your target molecules.

Introduction: The Challenge of Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the basis for numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as anti-inflammatory and antitumor drugs.[1] While several named reactions provide pathways to this versatile heterocycle, they are often plagued by harsh conditions, toxic reagents, and problematic side reactions that can lead to low yields and complex purification challenges.[1] This guide will dissect these common issues, offering scientifically grounded solutions.

Troubleshooting Guides & FAQs by Synthetic Method

This section is organized by the most common synthetic routes to quinoline derivatives. Each part addresses specific, frequently encountered problems in a question-and-answer format.

The Skraup Synthesis

The Skraup synthesis is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] It is notoriously vigorous and prone to side reactions.[4][5]

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I moderate it?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented safety and yield concern.[4][6] The primary cause is the rapid dehydration of glycerol to acrolein and the subsequent condensation reactions.[2][7]

  • Causality-Driven Solutions:

    • Add a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that smooths the reaction rate, preventing it from becoming uncontrollable.[4][6] Boric acid can also serve this purpose.[4] The moderator appears to function as an oxygen carrier, extending the reaction over a longer period.[6]

    • Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid with efficient external cooling (e.g., an ice bath) is critical for managing heat evolution.[4]

    • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate localized hotspots and maintain a homogenous reaction temperature.[4]

Q2: I'm observing significant tar formation in my Skraup synthesis. What causes this, and how can I minimize it?

A2: Tar formation is a frequent and frustrating side reaction in Skraup syntheses, arising from the harsh acidic and oxidizing conditions that promote the polymerization of reactants and intermediates.[4]

  • Mitigation Strategies:

    • Use a Moderator: As with controlling the exotherm, ferrous sulfate can also reduce charring and tar formation.[4]

    • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[4]

    • Purification of Tarry Products: Often, the crude product is a black, tarry residue.[4] A common and effective purification method is steam distillation, which allows the volatile quinoline derivative to be separated from the non-volatile tar, followed by extraction.[4]

Q3: Besides tar, what other side products can form?

A3: The harsh conditions can lead to several byproducts:

  • Over-oxidation: The strong oxidizing agent (e.g., nitrobenzene) can lead to the formation of undesired oxidized species.

  • Incomplete Cyclization: If the reaction is not driven to completion, intermediates from the Michael addition of aniline to acrolein may remain.[3]

  • Isomer Formation: With substituted anilines, the cyclization can occur at different positions, leading to a mixture of regioisomers.

The Doebner-von Miller Synthesis

This method is a modification of the Skraup synthesis, typically using α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst.[8][9]

Q1: My Doebner-von Miller reaction yields a large amount of polymeric material and very little product. How can I prevent this?

A1: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[8] This leads to the formation of intractable tars and significantly reduces the yield.[8]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is dissolved in an aqueous acidic phase.[8] This partitioning minimizes the concentration of the carbonyl compound in the acidic medium, thus suppressing self-polymerization.[8]

    • Optimize Acid Catalyst: While strong acids are required, excessively harsh conditions accelerate tar formation.[8] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[8]

    • Control Temperature: Excessive heat promotes polymerization.[8] It's crucial to maintain the lowest effective temperature for the reaction to proceed.

Q2: My final product is contaminated with partially hydrogenated quinolines. What is the cause?

A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[8] If this oxidation is incomplete, you will isolate dihydro- or even tetrahydroquinoline byproducts.[8]

  • Solutions:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[8]

    • Monitor the Reaction: Track the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present after isolation, they can often be oxidized in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[8]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[10][11]

Q1: I'm getting a mixture of regioisomers in my Friedländer synthesis. How can I improve regioselectivity?

A1: Regioselectivity is a common challenge when using unsymmetrical ketones, as the initial condensation can occur at two different sites.[12]

  • Strategies for Control:

    • Steric Hindrance: Employing bulky substituents on either the ketone or the 2-aminoaryl carbonyl can sterically favor the formation of one regioisomer.[12]

    • Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome. Certain amine catalysts have been shown to effectively direct the reaction towards a specific isomer.[12]

    • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the site of cyclization.[12]

Q2: My reaction yield is low due to self-condensation of the ketone starting material.

A2: Under the basic or acidic conditions of the Friedländer synthesis, the ketone containing the α-methylene group can undergo self-condensation (an aldol condensation), which competes with the desired reaction pathway and reduces the yield.[10][13]

  • Preventative Measures:

    • Use an Imine Analogue: To avoid side reactions under alkaline conditions, the 2-aminoaryl carbonyl can be replaced with its corresponding imine analogue.[10]

    • Slow Addition of Reactants: Adding the ketone slowly to the reaction mixture keeps its concentration low, disfavoring the second-order self-condensation reaction.[4]

    • Milder Catalysts: Modern approaches often use milder catalytic systems. For example, gold catalysts can allow the reaction to proceed under less harsh conditions, minimizing side reactions.[13] Using iodine or p-toluenesulfonic acid under solvent-free conditions has also proven effective.[10]

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[2][14]

Q1: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control this?

A1: The regioselectivity in the Combes synthesis is determined by which carbonyl of the β-diketone the aniline initially attacks and which one is involved in the final cyclization. This is influenced by both steric and electronic factors.[15]

  • Factors Influencing Regioselectivity:

    • Steric Effects: Increasing the steric bulk on one side of the diketone will favor cyclization at the less sterically hindered position.[4]

    • Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, which can direct the cyclization.[4][15]

    • Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric Acid) can alter the ratio of regioisomers formed.[4]

Q2: The reaction is not proceeding to cyclization. What could be the issue?

A2: Failure to cyclize can be due to several factors, primarily related to the electronic properties of the starting materials.

  • Troubleshooting Cyclization Failure:

    • Strong Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group (like -NO₂) on the aniline ring deactivates the aromatic ring, making the electrophilic aromatic substitution required for cyclization difficult or impossible.[14]

    • Insufficiently Acidic Conditions: The cyclization step is acid-catalyzed.[15] Ensure the acid is of sufficient strength and concentration to promote the reaction.

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. A key feature is that the reaction conditions (temperature) dictate the product: 4-quinolones are formed under kinetic control (lower temperatures), while 2-quinolones are formed under thermodynamic control (higher temperatures).[16][17]

Q1: I am trying to synthesize a 4-hydroxyquinoline, but I am getting the 2-hydroxyquinoline isomer instead.

A1: This is a classic issue of thermodynamic versus kinetic control. The formation of the 4-hydroxyquinoline (via attack on the keto group) is kinetically favored and occurs at lower temperatures. At higher temperatures (e.g., 140 °C or above), the initial reaction becomes reversible, and the thermodynamically more stable β-keto anilide intermediate (formed by attack on the ester group) predominates, leading to the 2-hydroxyquinoline.[17][18]

  • Solution:

    • Strict Temperature Control: To obtain the 4-hydroxyquinoline product, maintain a lower reaction temperature (often room temperature) during the initial condensation step.[18] The subsequent cyclization step still requires high heat (~250 °C), but it's the initial adduct formation that dictates the final regiochemistry.[17]

Q2: The cyclization step of my Conrad-Limpach synthesis is giving a very low yield.

A2: The cyclization (annulation) is the rate-determining step and typically requires very high temperatures.[17] Low yields can result from decomposition or inefficient ring closure.

  • Improving Cyclization Yield:

    • Use a High-Boiling Inert Solvent: Performing the high-temperature cyclization in an inert, high-boiling solvent like mineral oil can dramatically improve yields (from <30% to >90% in some cases) compared to heating the intermediate neat.[17] The solvent helps to ensure even heat distribution and prevent localized overheating and decomposition.

General Troubleshooting and Data Summary

This section provides a summary of common problems and solutions applicable across different quinoline synthesis methods.

Table 1: Troubleshooting Common Issues in Quinoline Synthesis

Problem Potential Cause(s) Suggested Solutions
Low Yield • Polymerization/Tar Formation[4][8] • Competing Side Reactions (e.g., Aldol)[13] • Incomplete Reaction• Use biphasic solvent systems or slow reactant addition.[4][8] • Optimize temperature and catalyst choice.[13] • Monitor reaction by TLC/GC-MS to ensure completion.[13]
Mixture of Isomers • Use of unsymmetrical starting materials[4][12] • Lack of regiocontrol• Introduce sterically bulky groups to direct the reaction.[4][12] • Screen different catalysts and solvents.[4] • Control reaction temperature (e.g., Conrad-Limpach).[17]
Difficult Purification • Presence of tarry byproducts[4] • Co-elution of similar isomers • Unreacted starting materials• For tarry mixtures, consider steam distillation.[4] • Utilize column chromatography with optimized solvent systems. • Consider crystallization or salt formation for purification.[19]
Reaction Failure • Inactive catalyst[13] • Deactivated starting materials (e.g., anilines with strong EWGs)[14] • Inappropriate reaction temperature• Use a fresh batch of catalyst or increase loading.[13] • Use an alternative synthesis route for highly deactivated substrates. • Systematically optimize the reaction temperature.[13]

Visualizing Reaction Pathways and Troubleshooting Logic

Diagrams can clarify complex reaction mechanisms and decision-making processes during troubleshooting.

Friedlander_Side_Reaction Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Conditions Reaction Conditions (Base or Acid Catalyst) Desired_Pathway Desired Condensation (Friedländer) Quinoline Substituted Quinoline Desired_Pathway->Quinoline Cyclization Side_Pathway Self-Condensation (Aldol Reaction) Aldol_Product Aldol Adduct/ Dehydrated Byproduct Side_Pathway->Aldol_Product Conditions->Desired_Pathway Favored by: - Slow Ketone Addition - Milder Catalyst Conditions->Side_Pathway Favored by: - High Ketone Conc. - Harsh Conditions

Caption: Troubleshooting aldol side reactions in the Friedländer synthesis.

Skraup_Troubleshooting Start Skraup Synthesis Issue Issue1 Violent / Uncontrolled Exotherm? Start->Issue1 Issue2 Excessive Tar Formation? Issue1->Issue2 No Solution1 Add Moderator (FeSO₄) + Slow H₂SO₄ Addition + Efficient Stirring Issue1->Solution1 Yes Solution2 Optimize Temperature + Use Moderator + Purify via Steam Distillation Issue2->Solution2 Yes End Optimized Reaction Issue2->End No Solution1->Issue2 Solution2->End

Caption: Decision tree for common Skraup synthesis problems.

References

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.).
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide - Benchchem. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved January 16, 2026, from [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (2025, January 28). Retrieved January 16, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved January 16, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 16, 2026, from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020, February 3). Retrieved January 16, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 16, 2026, from [Link]

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal - ResearchGate. (2025, August 6). Retrieved January 16, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved January 16, 2026, from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

  • Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012, November 3). Retrieved January 16, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025, August 10). Retrieved January 16, 2026, from [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. (2019, July 28). Retrieved January 16, 2026, from [Link]

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  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019, February 2). Retrieved January 16, 2026, from [Link]

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Technical Support Center: Minimizing Impurities in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high purity in their synthetic products. Quinolines are a cornerstone of medicinal chemistry and materials science, but their synthesis is often plagued by impurity generation. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Foundational Challenges in Quinoline Synthesis

The classical methods for synthesizing the quinoline core—Skraup, Doebner-von Miller, Combes, and Friedländer—are powerful but notoriously prone to side reactions. Impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions leave residual anilines and carbonyl compounds.

  • Polymeric/Tarry Byproducts: Harsh acidic and high-temperature conditions, especially in the Skraup and Doebner-von Miller syntheses, can cause polymerization of reactants and intermediates.[1][2]

  • Isomeric Impurities: The use of unsymmetrical reactants can lead to the formation of undesired regioisomers, which are often difficult to separate from the target molecule.[2][3]

  • Over-alkylation or Side-Reactions: Substituents on the starting materials may undergo unintended reactions.

  • Oxidizing Agent Residues: In methods requiring an external oxidant (e.g., nitrobenzene in the Skraup synthesis), the oxidant and its reduced byproducts can contaminate the final product.[2]

Section 2: Method-Specific Troubleshooting and FAQs

This section directly addresses common problems associated with the primary quinoline synthesis routes.

The Skraup Synthesis

The Skraup synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent.[4] It is known for being violently exothermic.[5][6]

Q: My Skraup reaction is extremely vigorous, difficult to control, and produces a significant amount of black tar. How can I mitigate this?

A: This is the most common issue with the Skraup synthesis.[1] The extreme exothermicity drives the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[2][7]

Causality: The highly acidic and oxidizing conditions at elevated temperatures promote side reactions. The uncontrolled reaction rate leads to localized hotspots, accelerating tar formation.[1]

Solutions:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction's violence.[6][8] It is believed to act as an oxygen carrier, smoothing the oxidation process over a longer period.[8] Boric acid can also be used for this purpose.[1][8]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally, ensuring the reaction vessel is adequately cooled in an ice bath.

  • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots that promote charring.[1]

  • Alternative Oxidants: While nitrobenzene is traditional, using milder oxidizing agents like arsenic acid can result in a less violent reaction, though this introduces significant safety and disposal concerns.[2][4]

Workflow for a Moderated Skraup Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Aniline, Glycerol, & Nitrobenzene in Flask P2 Add Moderator (e.g., FeSO4) P1->P2 R1 Cool Flask in Ice Bath with Vigorous Stirring P2->R1 R2 Slowly Add Conc. H2SO4 (Maintain Temp < 120°C) R1->R2 R3 Gently Heat to Initiate, then Control Exotherm R2->R3 W1 Cool & Pour onto Ice R3->W1 W2 Steam Distill to Remove Unreacted Nitrobenzene W1->W2 W3 Basify & Steam Distill to Isolate Crude Quinoline W2->W3 W4 Purify by Vacuum Distillation or Chromatography W3->W4

Caption: Workflow for a controlled Skraup synthesis.

The Doebner-von Miller (DvM) Reaction

The DvM reaction is a more versatile method that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ.[9] It is also prone to polymerization.[10]

Q: My Doebner-von Miller reaction yields a thick, dark polymer, making product isolation nearly impossible. What is the cause?

A: Similar to the Skraup synthesis, the primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[10]

Causality: High concentrations of the carbonyl reactant in a strongly acidic medium favor polymerization over the desired reaction with the aniline.

Solutions:

  • In Situ Generation: A highly effective strategy is to generate the α,β-unsaturated carbonyl in situ from a stable precursor (e.g., via an aldol condensation). This keeps the instantaneous concentration of the reactive species low.[10]

  • Slow Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline minimizes its concentration and reduces the rate of polymerization.[10]

  • Catalyst Choice: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) can be used.[9][10] Titrating the catalyst concentration can help find a balance between efficient cyclization and minimal side reactions.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[11] A key challenge here is controlling regioselectivity when using unsymmetrical β-diketones.[3]

Q: I am getting a mixture of two regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I favor the formation of one isomer?

A: The regiochemical outcome is a delicate balance of steric and electronic factors, influenced by the reaction conditions.[3] The rate-determining step is the electrophilic aromatic annulation (ring closure).[11]

Causality: The aniline can initially condense with either of the two carbonyl groups of the β-diketone. The subsequent cyclization onto the aromatic ring is directed by the substituents on both the aniline and the diketone.

Solutions:

  • Steric Hindrance: Increasing the steric bulk of substituents on either the aniline or the β-diketone can direct the cyclization to the less hindered position. For example, using a bulkier R group on the diketone often favors the formation of 2-substituted quinolines.[11]

  • Electronic Effects: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups on the aniline can activate the ortho and para positions, influencing the site of cyclization.[3]

  • Optimize Reaction Conditions: Systematically varying the acid catalyst, solvent, and temperature can significantly influence the isomeric ratio.[3] Polyphosphoric acid (PPA) is often used and its concentration can be tuned.[11]

G cluster_pathways Reaction Pathways start Unsymmetrical β-Diketone + Substituted Aniline P1 Condensation at Carbonyl 1 start->P1 P2 Condensation at Carbonyl 2 start->P2 I1 Isomer 1 P1->I1 Cyclization I2 Isomer 2 P2->I2 Cyclization end1 Optimize Conditions: - Bulky Substituents - Catalyst Choice - Temperature I1->end1 Major Product (e.g., Sterically Favored) I2->end2 Minor Product (e.g., Sterically Hindered)

Sources

Stability and storage conditions for 8-(Iodomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 8-(Iodomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting common experimental issues. Our goal is to ensure the integrity of your experiments by promoting the proper handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid this compound for long-term use?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2] A refrigerator at 2-8°C is recommended. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.[3] Quinoline and its derivatives are known to be sensitive to light and can change color upon storage; therefore, an amber vial or a container wrapped in aluminum foil is essential to protect it from light.[4]

Q2: I've noticed the color of my this compound has changed from pale yellow to brownish. Is it still usable?

A color change to brownish suggests potential degradation.[2] This is a common observation for many quinoline derivatives when exposed to light and air.[4] While a slight color change may not significantly impact the purity for some applications, it is a warning sign. For sensitive assays, it is highly recommended to assess the purity of the compound by techniques such as NMR, HPLC, or LC-MS before use. If significant degradation is detected, a fresh batch of the compound should be used to ensure the reliability of your experimental results.

Q3: How should I prepare solutions of this compound for my experiments?

Solutions of this compound should be prepared fresh for each experiment whenever possible. The iodomethyl group is a reactive functional group that can be susceptible to hydrolysis or reaction with nucleophilic solvents. Use anhydrous, high-purity solvents to minimize degradation. If you need to store a stock solution, it is best to do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The container should be tightly sealed and protected from light.

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathways for this compound are likely to involve the iodomethyl group. This group is a good leaving group and can undergo nucleophilic substitution reactions with water (hydrolysis) to form 8-(hydroxymethyl)quinoline or with other nucleophiles present in the solution. The quinoline ring itself is generally stable but can be susceptible to oxidation over time, especially when exposed to light and air.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Low or no reactivity in an alkylation reaction. Degradation of this compound due to improper storage or handling.1. Confirm the purity of your this compound using an appropriate analytical method (NMR, LC-MS).2. Use a fresh, properly stored batch of the compound.3. Ensure your reaction solvent is anhydrous and free of nucleophilic impurities.
Inconsistent results between experiments. Instability of this compound stock solutions.1. Prepare fresh solutions of this compound for each experiment.2. If using a stock solution, ensure it has been stored properly (aliquoted, at low temperature, protected from light) and for a minimal amount of time.
Appearance of unexpected side products in the reaction mixture. Reaction of this compound with components of the reaction buffer or solvent.1. Review the composition of your reaction medium for any potential nucleophiles.2. Consider using a less nucleophilic solvent or buffer system.3. The iodomethyl group is a known alkylating agent and can react with various functional groups.

Stability and Storage Conditions Summary

Parameter Recommendation Rationale
Temperature 2-8°C (refrigerated) for long-term storage.To slow down potential degradation reactions.
Light Store in the dark (amber vial or wrapped in foil).[1][4]Quinoline derivatives are often light-sensitive and can decompose upon exposure to light.[4]
Atmosphere Store under an inert atmosphere (argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Moisture Store in a dry environment.[2][4]The iodomethyl group can be susceptible to hydrolysis.
Container Tightly sealed container.[1]To prevent exposure to air and moisture.

Experimental Workflow: Troubleshooting Compound Instability

Caption: Troubleshooting workflow for stability issues with this compound.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Finar Limited. (2010). Material Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 8-hydroxyquinoline. Eureka. Retrieved from [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

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Troubleshooting low yield in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you navigate the nuances of this versatile reaction.

Frequently Asked Questions (FAQs)

My Friedländer synthesis is resulting in a very low yield. What are the most common causes?

Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and its success is highly dependent on the interplay of various parameters.[1][2][3][4] The most common culprits for low yield include:

  • Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired quinoline product.[1][5][6]

  • Suboptimal Catalyst Selection: The choice of catalyst is critical. An inappropriate or inactive catalyst can result in low conversion rates or the promotion of undesired side reactions.[1][3]

  • Incorrect Solvent: The reaction medium plays a significant role in solubility and reaction kinetics. An unsuitable solvent can hinder the reaction's efficiency.[1]

  • Inappropriate Temperature: The Friedländer synthesis can be highly sensitive to temperature. Suboptimal temperatures may lead to slow reaction rates or an increase in the formation of side products.[1][7]

  • Competing Side Reactions: The most prevalent side reaction is the self-condensation of the ketone reactant (an aldol condensation), which consumes the starting material and reduces the yield of the desired quinoline.[1][4][5]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact their reactivity. Electron-withdrawing groups on the 2-aminoaryl carbonyl compound, for instance, can deactivate it.[4][7][8]

How can I systematically troubleshoot and improve the yield of my reaction?

A systematic approach to optimization is key. We recommend a logical progression of troubleshooting steps, starting with the most likely and easily addressable issues.

Troubleshooting Workflow

Here is a visual guide to a systematic troubleshooting approach for the Friedländer synthesis.

Friedlander_Troubleshooting start Low Yield in Friedländer Synthesis catalyst Step 1: Evaluate Catalyst System - Is the catalyst appropriate for the substrates? - Is it active? Try a fresh batch or increase loading. - Consider milder, modern catalysts (e.g., Lewis acids, solid acids). start->catalyst temp_solvent Step 2: Optimize Temperature & Solvent - Is the temperature too high or too low? - Adjust in 10-20°C increments. - Is reactant solubility an issue? Try a different solvent. catalyst->temp_solvent If yield is still low success Improved Yield catalyst->success side_reactions Step 3: Address Side Reactions - Is aldol self-condensation suspected? - Lower the temperature or use a milder base. - Consider using an imine analog of the o-aminoaryl ketone. temp_solvent->side_reactions If yield is still low temp_solvent->success substrate_reactivity Step 4: Assess Substrate Reactivity - Are there strong deactivating groups? - May require more forcing conditions (higher temp, stronger catalyst). - Consider alternative synthetic routes if reactivity is too low. side_reactions->substrate_reactivity If yield is still low side_reactions->success substrate_reactivity->success

Caption: A stepwise guide to troubleshooting low yield in the Friedländer synthesis.

What are the key mechanistic pathways, and how do they influence my experimental choices?

Understanding the mechanism is crucial for making informed decisions during troubleshooting. There are two primary mechanistic pathways proposed for the Friedländer synthesis.[9]

  • Aldol Condensation First: The 2-amino-substituted carbonyl compound and the second carbonyl compound first undergo an aldol condensation. This is followed by cyclization and dehydration to form the quinoline ring.[5][8][9]

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of one reactant and the carbonyl of the other. This is followed by an intramolecular aldol reaction and subsequent dehydration.[9][10]

The prevailing pathway can depend on the specific reactants and reaction conditions (acidic vs. basic catalysis). For instance, under certain acidic conditions, the reaction may proceed through the Schiff base intermediate.[11] Knowledge of the likely pathway helps in identifying potential bottlenecks and side reactions.

Reaction Mechanism Diagram

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 o-Aminoaryl Carbonyl + α-Methylene Carbonyl B1 Aldol Adduct A1->B1 Aldol Condensation C1 α,β-Unsaturated Carbonyl B1->C1 - H₂O D1 Quinoline C1->D1 Cyclization & - H₂O A2 o-Aminoaryl Carbonyl + α-Methylene Carbonyl B2 Schiff Base A2->B2 Imine Formation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol D2 Quinoline C2->D2 - H₂O

Caption: The two proposed mechanistic pathways for the Friedländer quinoline synthesis.

How do I choose the right catalyst, and what are some modern alternatives to traditional strong acids and bases?

The catalyst is arguably the most critical factor in a successful Friedländer synthesis. While traditional catalysts like sodium hydroxide, potassium hydroxide, sulfuric acid, and p-toluenesulfonic acid are effective, they often require harsh conditions.[4][9] Modern catalysis offers milder and more efficient alternatives.[12]

Catalyst TypeExamplesTypical Conditions & Remarks
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), H₂SO₄, Trifluoroacetic acidOften require elevated temperatures. Can be harsh on sensitive substrates.[4][9]
Lewis Acids ZnCl₂, Nd(NO₃)₃·6H₂O, Yb(OTf)₃Can be highly efficient, often under milder conditions. Neodymium(III) nitrate has been shown to catalyze the reaction at room temperature.[13][14]
Bases KOH, NaOH, KOtBu, PiperidineEffective, but can promote aldol self-condensation of the ketone reactant.[4][5]
Solid-Supported & Heterogeneous Catalysts Amberlyst-15, SiO₂ nanoparticles, Zeolites, Montmorillonite K-10Offer advantages in terms of easy separation, recyclability, and sometimes milder reaction conditions.[12][15][16]
Ionic Liquids [Bmim]HSO₄, ImBu-SO₃HCan act as both catalyst and solvent, often enabling solvent-free conditions and high yields.[2][12]
Other Molecular Iodine (I₂)An efficient catalyst for Friedländer annulation, often used at 80-100°C.[1][17]
My starting ketone is unsymmetrical, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

Poor regioselectivity is a common issue when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[5][6] Several strategies can be employed to direct the reaction to the desired outcome:

  • Use of Ionic Liquids: Certain ionic liquids have been shown to promote regiospecific Friedländer annulation.[5]

  • Introduction of a Directing Group: A phosphoryl group on the α-carbon of the ketone can direct the condensation.[5]

  • Catalyst Control: The choice of an appropriate amine catalyst can also influence regioselectivity.[5]

I suspect side reactions are consuming my starting materials. What are the common side reactions and how can I minimize them?

The primary side reaction to be concerned about is the aldol self-condensation of the ketone containing the α-methylene group, especially under basic conditions.[1][4] This dimerization consumes your reactant and can significantly lower the yield of the desired quinoline.

Mitigation Strategies:

  • Milder Conditions: Switching to a milder base or an acid catalyst can often suppress the self-condensation reaction.

  • Lower Temperature: Reducing the reaction temperature can slow down the rate of the side reaction relative to the main reaction.

  • Use of an Imine Analog: To circumvent the issue of aldol condensation, one can use the imine analog of the o-aminoaryl ketone. This has been successfully applied in the synthesis of camptothecin.[5]

Experimental Protocols

Protocol 1: Molecular Iodine-Catalyzed Synthesis

This protocol is a robust method that often provides good yields under relatively mild conditions.

Procedure:

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[6]

  • Heat the reaction mixture at 80-100°C.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[6]

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Catalyst-Free Synthesis in Water

This "green chemistry" approach is environmentally friendly and can be surprisingly effective for certain substrates.[18]

Procedure:

  • To a 25 mL round-bottom flask, add the 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).[19]

  • Add 5 mL of deionized water.[19]

  • Heat the reaction mixture to 70°C with vigorous stirring.[18][19]

  • Monitor the reaction by TLC. The reaction typically takes 3-5 hours.[19]

  • Once complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).[19]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can then be purified.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]

  • J. Org. Chem. 2000, 65, 15, 4515–4532. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • PMC - PubMed Central - NIH. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. [Link]

  • TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • ResearchGate. Indirect Friedländer Reaction: From Transfer Hydrogenation to Acceptorless Dehydrogenative Coupling and Metal-Free Approaches. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]

  • PubMed Central - NIH. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]

  • ResearchGate. ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • ResearchGate. Recent Advances in the Friedländer Reaction. [Link]

  • NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]

  • ResearchGate. Mechanism for the Friedländer reaction under acidic conditions showing reaction of 3a with 2,4-pentanedione (2) to give quinoline 5. [Link]

  • springerprofessional.de. Friedländer Quinoline Synthesis. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Skraup Synthesis of Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the Skraup synthesis of quinoline: the management of its powerful exothermic reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic yet vigorous reaction. Here, we move beyond simple protocols to explain the causality behind the procedural steps, ensuring a safer and more reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries and issues encountered during the Skraup synthesis.

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][2][3] To moderate the reaction, you should:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective agent used to make the reaction less violent.[1][2][4] It is believed to function as an oxygen carrier, extending the reaction over a longer period.[2] Boric acid is another option that can help smooth the reaction.[1][2]

  • Control Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly, with efficient external cooling (e.g., an ice bath), to manage the initial heat generation.[4][5]

  • Ensure Efficient Stirring: Vigorous and constant mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots, which can initiate a runaway reaction.[4]

Q2: What causes the Skraup reaction to be so exothermic?

A2: The primary sources of heat are two key processes:

  • Dehydration of Glycerol: Concentrated sulfuric acid is a powerful dehydrating agent that reacts with glycerol to form acrolein. This initial step is highly exothermic.[1][6][7]

  • Cyclization and Oxidation: The subsequent steps, including the acid-catalyzed cyclization of the aniline-acrolein adduct and the final oxidation to form the aromatic quinoline ring, also release significant thermal energy.[1][3] When these steps occur rapidly and concurrently, the reaction can accelerate beyond control.

Q3: Besides a runaway reaction, what are other consequences of poor temperature control?

A3: Poor temperature control can lead to several undesirable outcomes, including:

  • Tar and Polymer Formation: High temperatures promote the polymerization of the highly reactive acrolein intermediate and other reactive species, leading to the formation of intractable tars and a significant reduction in the yield and purity of the desired quinoline product.[4][8]

  • Reduced Yield: Excessive heat can lead to the degradation of starting materials, intermediates, and the final product, lowering the overall yield.

  • Safety Hazards: The most severe consequence is a runaway reaction, which can cause the ejection of corrosive and toxic materials from the reaction vessel.[2]

Q4: Can I use an oxidizing agent other than nitrobenzene?

A4: Yes. While nitrobenzene is traditional and serves as both the oxidizing agent and a solvent, other options can result in a less violent reaction.[9][10] Arsenic acid has been reported to be a better alternative for achieving a smoother reaction.[9][10] However, due to its high toxicity, its use requires stringent safety precautions.

Q5: What is the role of ferrous sulfate in moderating the reaction?

A5: Ferrous sulfate (FeSO₄) is added to temper the violence of the reaction.[1][9][11] It is thought to act as a catalyst or an oxygen carrier that smooths out the oxidation step, preventing it from occurring too rapidly.[2] By extending the reaction over a longer duration, it allows the heat to be dissipated more effectively, preventing a sudden and dangerous temperature spike.[2]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for specific challenges related to exotherm management.

Guide 2.1: Runaway Reaction Emergency Protocol

A runaway reaction is the most critical safety failure in a Skraup synthesis. The logical flow for prevention and response is outlined below.

// Nodes Start [label="Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Check1 [label="Is efficient mechanical\nstirring active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Are reagents added slowly\nwith external cooling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Is a moderator (FeSO4)\nincluded in the setup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Proceed [label="Initiate Gentle Heating", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Internal Temperature\nContinuously", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exotherm [label="Exothermic reaction begins\n(boiling without external heat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check4 [label="Is the reaction\nproceeding too violently?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Control [label="Reaction is under control.\nContinue reflux.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Emergency [label="EMERGENCY\nRunaway Condition", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Action1 [label="1. Remove Heat Source Immediately", fillcolor="#F1F3F4", fontcolor="#202124"]; Action2 [label="2. Apply Emergency Cooling\n(e.g., large ice bath)", fillcolor="#F1F3F4", fontcolor="#202124"]; Action3 [label="3. Alert Personnel & Prepare\nfor Fume Hood Sash Closure", fillcolor="#F1F3F4", fontcolor="#202124"]; Action4 [label="4. If uncontrollable, evacuate area", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check1; Check1 -> Check2 [label="Yes"]; Check1 -> Start [label="No. Fix it."]; Check2 -> Check3 [label="Yes"]; Check2 -> Start [label="No. Fix it."]; Check3 -> Proceed [label="Yes"]; Check3 -> Start [label="No. Fix it."]; Proceed -> Monitor; Monitor -> Exotherm; Exotherm -> Check4; Check4 -> Control [label="No"]; Check4 -> Emergency [label="Yes"]; Emergency -> Action1 -> Action2 -> Action3 -> Action4; }

Caption: Troubleshooting flowchart for preventing and managing a runaway Skraup reaction.

Problem: The reaction has started to boil violently, even after removing the external heat source, and is threatening to escape the condenser.

Root Cause Analysis:

  • Insufficient Moderation: The amount or absence of ferrous sulfate was inadequate to control the reaction rate.

  • Rapid Reagent Addition: Sulfuric acid was likely added too quickly, generating excessive initial heat that initiated the subsequent exothermic steps prematurely.

  • Localized Hotspots: Inefficient stirring failed to distribute heat, creating a localized point where the reaction could accelerate uncontrollably.

Immediate Corrective Actions:

  • Remove Heat Source: Immediately remove the heating mantle or oil bath.[4]

  • Emergency Cooling: Have a large ice-water bath ready to immerse the reaction flask in. This is the most effective way to absorb the excess heat. Do this cautiously to avoid thermal shock to the glassware.[12]

  • Enhance Condenser Efficiency: If not already done, ensure a strong flow of cold water through the reflux condenser.

  • Alert Personnel: Inform others in the lab of the situation. Be prepared to lower the fume hood sash completely if the reaction cannot be contained.

Long-Term Prevention:

  • Always use a mechanical stirrer, not a magnetic stir bar, for viscous reaction mixtures to guarantee efficient mixing.

  • Adhere strictly to protocols that specify the slow, portion-wise, or dropwise addition of sulfuric acid with concurrent cooling.

  • Always include a moderating agent like ferrous sulfate in the reaction setup.[2][4]

Guide 2.2: Low Yield and Excessive Tar Formation

Problem: The final workup yields a low amount of quinoline and a large quantity of black, insoluble tar.

Root Cause Analysis: The reaction temperature was likely too high for a sustained period, even if a full runaway did not occur. This high heat favors the polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[8]

Systematic Solutions:

  • Optimize Moderator Concentration: Review the amount of ferrous sulfate used. While standard procedures provide a guideline, highly reactive substituted anilines may require a slightly higher molar ratio of the moderator.

  • Refine Heating Profile:

    • Initiate the reaction with gentle heating.[5]

    • Once the exothermic reaction begins (often observed as self-sustaining boiling), remove the external heat source immediately .[4][5]

    • Only reapply gentle heat to maintain a steady reflux after the initial, vigorous phase has subsided.[5]

  • Ensure Anhydrous Conditions: The glycerol used should be of low water content. Water can interfere with the dehydration step and affect the overall reaction efficiency, potentially leading to lower yields.[2]

Section 3: Best Practices & Validated Protocol

Adherence to a well-structured protocol is the primary defense against exothermic events. This section provides a detailed, step-by-step methodology incorporating best practices for safety and reproducibility.

Key Experimental Parameters
ParameterRecommended ConditionRationale & Scientific Justification
Stirring Overhead Mechanical StirrerEnsures efficient mixing in the increasingly viscous medium, preventing hot spots.
Acid Addition Slow, dropwise addition via funnelManages the initial exotherm from acid-base neutralization and glycerol dehydration.
Cooling Ice/water bath during acid additionActively removes heat generated during the initial, highly exothermic mixing phase.[12]
Moderator Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)Smooths the reaction rate by moderating the oxidation step, preventing a violent exotherm.[2][4]
Heating Gentle initial heating; remove heat once exotherm startsPrevents overshooting the optimal reaction temperature and reduces tar formation.[5]
Temperature Maintain gentle reflux (~140-150°C oil bath)Provides sufficient energy for the reaction to proceed to completion without excessive byproduct formation.[5][13]
Glassware Round-bottom flask ≤ 50% fullProvides adequate headspace to contain vigorous boiling and prevent material loss.
Validated Protocol for Quinoline Synthesis

This protocol is adapted from established procedures with an emphasis on safety and exotherm control.[5]

Materials:

  • Aniline (1.0 mole)

  • Glycerol, anhydrous (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (~2.0 moles)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.1 mole)

Procedure:

  • Setup: In a large round-bottom flask (e.g., 2L for this scale) equipped with a powerful mechanical stirrer and a reflux condenser, combine the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.[5]

  • Acid Addition: Begin vigorous stirring. Place the flask in an ice/water bath. Slowly and cautiously add the concentrated sulfuric acid to the mixture through a dropping funnel over a period of at least 30-45 minutes. The internal temperature should be monitored and kept from rising too rapidly.

  • Initiation: Once the acid addition is complete, remove the ice bath. Begin to heat the mixture gently using a heating mantle or an oil bath.

  • Managing the Exotherm: Heat until the reaction mixture begins to boil. As soon as this self-sustaining boiling is observed, immediately remove the external heat source . The reaction's own exotherm should be sufficient to maintain reflux for 30-60 minutes.[2] If the reaction becomes too violent, use a wet towel on the upper part of the flask or briefly re-immerse in the ice bath to moderate it.[2]

  • Completion: After the initial vigorous reaction subsides, reapply heat and maintain the mixture at a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.[5]

  • Work-up: Allow the reaction mixture to cool completely to room temperature. Cautiously dilute with water and then neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath. The quinoline can then be isolated via steam distillation.[5][13]

// Nodes A [label="Combine Aniline,\nGlycerol, Nitrobenzene,\n& FeSO4", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Slowly Add H2SO4\nwith Ice Bath Cooling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Gently Heat to\nInitiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="REMOVE HEAT\nOnce Exotherm Begins", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Allow Self-Sustained\nReflux to Subside", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Re-apply Heat\nfor 3-4h Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Cool, Quench,\nNeutralize & Isolate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G; }

Caption: Controlled experimental workflow for the Skraup synthesis.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Skraup reaction . Wikipedia. Available at: [Link]

  • Preparation and Properties of Quinoline . Available at: [Link]

  • synthesis of quinoline derivatives and its applications . SlideShare. Available at: [Link]

  • QUINOLINE . Organic Syntheses Procedure. Available at: [Link]

  • Skraup's Synthesis of Quinoline #education #chemistry . YouTube. Available at: [Link]

  • Skraup reaction . chemeurope.com. Available at: [Link]

  • How to Troubleshoot a Reaction . University of Rochester Department of Chemistry. Available at: [Link]

  • Best Practices for Working with Chemical Reactions in the Lab . Available at: [Link]

  • Skraup quinoline synthesis . Chemistry Online. Available at: [Link]

  • Skraup reaction . Available at: [Link]

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Technical Support Center: Preventing Degradation of Quinoline Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome, valued researcher. As a Senior Application Scientist, I've frequently collaborated with teams in drug discovery and chemical biology who rely on the unique scaffold of quinoline. Its prevalence in pharmaceuticals and bioactive molecules is undeniable. However, the very aromaticity and heteroatomic nature that make quinolines so valuable also render them susceptible to degradation in aqueous environments—the medium for most biological experiments.

This technical support guide is structured from my field experience to be a practical resource. It is not a rigid manual but a dynamic troubleshooting center designed to help you anticipate, diagnose, and solve stability challenges. We will move from foundational questions to complex troubleshooting scenarios, grounding every recommendation in scientific causality. Our goal is to ensure the integrity of your compound, and by extension, the reliability and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial observations and questions encountered in the lab.

Q1: My quinoline solution is turning yellow/brown. What's happening and is my compound compromised?

Answer: Yes, your compound's integrity is likely compromised. Discoloration, typically progressing from colorless to yellow and then brown, is a classic visual indicator of quinoline degradation.[1] This is most often caused by two primary pathways:

  • Photodegradation: Many quinoline rings are photosensitive. Exposure to ambient lab light or UV radiation can initiate photo-oxidative processes that lead to the formation of colored, often hydroxylated, byproducts.[1]

  • Oxidation: The nitrogen-containing ring is susceptible to oxidation by dissolved atmospheric oxygen or other oxidants in your solution, forming N-oxides and other colored degradation products.

A colored solution indicates that a significant portion of your parent compound has converted to various degradants. Using such a solution will lead to inaccurate concentration calculations and potentially confounding biological effects from the byproducts themselves. It is critical to prepare fresh solutions or implement protective measures if this is observed.

Q2: I'm seeing a progressive loss of potency or inconsistent results in my cell-based/enzymatic assays. Could this be a stability issue?

Answer: Absolutely. Inconsistent results and a perceived loss of potency are hallmark signs of compound degradation.[1] If the concentration of your active parent compound is decreasing over the course of an experiment or during storage, the effective dose you are applying will vary. This leads directly to poor reproducibility.

Several factors can accelerate this degradation in a typical assay environment:

  • pH of Media: The stability of quinolines is highly pH-dependent. Standard cell culture media (e.g., pH 7.4) or acidic/basic assay buffers can accelerate hydrolysis.[1]

  • Temperature: Incubation at 37°C, standard for cell-based assays, will significantly increase the rate of all degradation reactions compared to storage at 4°C or -20°C.[1]

  • Light Exposure: The transparent nature of microplates and frequent observation under microscopes can introduce significant light exposure, promoting photodegradation.

It is always recommended to validate the stability of your quinoline compound under your specific experimental conditions (media, temperature, duration) before conducting sensitive and large-scale experiments.[1]

Q3: What are the absolute essential, first-step measures I should take to improve the stability of my aqueous quinoline solutions?

Answer: To immediately enhance the stability of your solutions, implement the following three strategies:

  • pH Control: Use buffers to maintain the pH at a level where your specific compound is most stable. This must be determined experimentally, but avoiding strongly acidic or basic conditions is a good starting point.[1]

  • Light Protection: Always store quinoline stock solutions and experimental samples in amber glass vials or wrap transparent containers (like microplates) in aluminum foil to protect them from light.[1]

  • Temperature Management: Prepare solutions fresh whenever possible. If stock solutions must be stored, keep them at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Minimize freeze-thaw cycles by aliquoting stocks.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific degradation pathways and offers advanced troubleshooting for when initial measures are insufficient.

Issue 1: Rapid Degradation Suspected Despite Basic Precautions

You've controlled for light and temperature, but your HPLC analysis still shows significant degradation within hours.

Causality Analysis: Unpacking the Degradation Mechanisms

The three primary mechanisms of degradation for quinolines in aqueous solution are Hydrolysis , Oxidation , and Photodecomposition .

  • Hydrolysis (Acid/Base Catalyzed):

    • Mechanism: The quinoline ring, while aromatic, is susceptible to hydrolysis, particularly at extreme pH values. The ring nitrogen is basic and can be protonated under acidic conditions. This protonation increases the electrophilicity of the pyridine ring, making it more vulnerable to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack by hydroxide ions can occur. These events can lead to intermediates that ultimately result in ring-opening.

    • Key Insight: The rate of photodegradation has been shown to be faster at pH 4.5 than at pH 7.0, indicating that protonation can sensitize the molecule to other degradation pathways as well.[2]

  • Oxidation:

    • Mechanism: Oxidation is often mediated by reactive oxygen species (ROS). This can be initiated by dissolved oxygen, trace metal ion contaminants (which can catalyze Fenton-like reactions), or intentional addition of reagents like hydrogen peroxide. The reaction often proceeds via attack by hydroxyl radicals (•OH), which are highly reactive and can add to the aromatic rings, leading to hydroxylated quinoline derivatives.[3][4] The nitrogen atom can also be directly oxidized to form a quinoline N-oxide.

    • Key Insight: The reaction of quinoline with •OH radicals is extremely fast, with second-order rate constants in the range of 7.24 x 10⁹ M⁻¹s⁻¹.[3] This highlights the critical need to control for oxidative conditions.

  • Photodecomposition:

    • Mechanism: Upon absorption of UV or even high-energy visible light, the quinoline molecule is promoted to an excited state. This excited molecule can then react with molecular oxygen to generate singlet oxygen or superoxide radicals, which in turn attack the quinoline ring.[5] The pyridine ring is often attacked first, leading to products like 2-quinolinone and 4-quinolinone, while attack on the benzene ring can produce hydroxyquinolines (e.g., 5-hydroxyquinoline).[5]

    • Key Insight: The half-life of quinoline in summer sunlight can be as short as 14 days, demonstrating the real-world impact of light exposure.[2]

Visualizing the Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodecomposition Quinoline Quinoline H2O_H H₂O / H⁺ Quinoline->H2O_H Acidic pH H2O_OH H₂O / OH⁻ Quinoline->H2O_OH Basic pH ROS ROS (•OH, O₂⁻) Quinoline->ROS O₂, H₂O₂, Metals Light UV/Visible Light Quinoline->Light Degradation Degradation RingOpened Ring-Opened Products H2O_H->RingOpened H2O_OH->RingOpened RingOpened->Degradation N_Oxide Quinoline N-Oxide ROS->N_Oxide Hydroxyquinolines_Ox Hydroxyquinolines ROS->Hydroxyquinolines_Ox N_Oxide->Degradation Hydroxyquinolines_Ox->Degradation Quinolinones Quinolinones Light->Quinolinones Hydroxyquinolines_Photo Hydroxyquinolines Light->Hydroxyquinolines_Photo Quinolinones->Degradation Hydroxyquinolines_Photo->Degradation start Start: Unstable Compound forced_degradation Perform Forced Degradation (Protocol 1) start->forced_degradation generate_samples Generate Stressed Samples (Acid, Base, Peroxide, etc.) forced_degradation->generate_samples hplc_dev Develop HPLC Method (C18, Gradient Elution) generate_samples->hplc_dev inject_cocktail Inject Cocktail of Stressed & Unstressed Samples hplc_dev->inject_cocktail check_res Check Resolution (Rs > 1.5) & Peak Purity inject_cocktail->check_res optimize Optimize Gradient, pH, Flow Rate check_res->optimize No validate Validate Method (ICH Q2) (Linearity, Accuracy, etc.) check_res->validate Yes optimize->inject_cocktail end End: Validated Stability- Indicating Method validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • Stohs, S. J., & Bagchi, D. (1995). Quinolinic acid-iron(ii) complexes: slow autoxidation, but enhanced hydroxyl radical production in the Fenton reaction. Free Radical Biology and Medicine, 18(2), 321-327.
  • Slideshare. (n.d.). Quinoline. [Link]

  • Oriental Journal of Chemistry. (2023). Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC. [Link]

  • Scientific.Net. (n.d.). Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst. Key Engineering Materials, 874. [Link]

  • Qi, F., Ma, J., & Li, J. (2003). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. Journal of Environmental Science and Health, Part A, 38(11), 2599-2611. [Link]

  • Afrin, S., Sultana, S., & Haque, A. (2017). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Applied Pharmaceutical Science, 7(10), 083-091.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110.
  • RSC Advances. (2017). Microwave-enhanced catalytic wet peroxide oxidation of quinoline: the influence of pH and H2O2 dosage and identification. [Link]

  • BenchChem. (2025).
  • Wang, X., Huang, X., Zuo, C., & Hu, H. (2004). Kinetics of quinoline degradation by O3/UV in aqueous phase. Chemosphere, 55(5), 733-741. [Link]

  • Sahoo, S. K., et al. (2019). Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline-Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. ChemistrySelect, 4(38), 11215-11224. [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Sadowska, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 999. [Link]

  • Danielson, N. D., & Conroy, C. M. (1982). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Applied Spectroscopy, 36(4), 410-415.
  • Dong, M. W., & Hu, Y. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 623-635.
  • Xu, X., et al. (2017). Kinetics of pollutant degradation and biomass concentration... during the simultaneous biodegradation of pyridine and quinoline for three different scenarios.
  • BenchChem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • ResearchGate. (2015). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors.
  • ResearchGate. (n.d.). Cell viability was tested by MTT assay.
  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.).
  • Indian Journal of Pure & Applied Physics. (2005). Photo physical properties of 8-hydroxy quinoline. [Link]

  • University of Toronto. (n.d.). Hydrolysis.
  • Kwon, O. H., & Kwak, S. K. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 18(1), 256-263. [Link]

  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • Wikipedia. (n.d.). Quinine.
  • Ulukaya, E., Ozdikicioglu, F., & Oral, A. Y. (2014). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Pharmaceutical Biology, 52(11), 1395-1400. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. [Link]

  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis. [Link]

  • Sun, G., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida.
  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).

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Technical Support Center: Navigating Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Combes synthesis for quinoline scaffolds and encountering challenges with regioselectivity. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to empower you to control the stereochemical outcome of your reactions, thereby improving yield, simplifying purification, and accelerating your research.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Combes synthesis with an unsymmetrical β-diketone and obtaining a mixture of two quinoline regioisomers. Why is this happening?

A1: This is the principal challenge in the Combes synthesis when using unsymmetrical starting materials. The reaction proceeds through the acid-catalyzed condensation of an aniline with your β-diketone to form an enamine intermediate.[1][2][3] The subsequent step is an intramolecular electrophilic aromatic substitution (the cyclization or annulation), which is the rate-determining step.[1] With an unsymmetrical diketone, the enamine intermediate has two non-equivalent carbonyl groups that can be protonated, leading to cyclization at two different positions on the aniline ring, resulting in a mixture of regioisomers.[4][5]

Q2: What are the primary factors that control which regioisomer is the major product?

A2: The regiochemical outcome is a delicate balance of two main factors: steric hindrance and electronic effects .[1][5] The specific reaction conditions, particularly the choice of acid catalyst, also play a significant role.

  • Steric Effects: Bulky substituents on either the aniline or the β-diketone will sterically hinder the approach to one of the carbonyl carbons. The cyclization will preferentially occur at the less sterically hindered position to minimize non-bonded interactions in the transition state.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring dictates the nucleophilicity of the aromatic system. Similarly, substituents on the β-diketone influence the electrophilicity of the carbonyl carbons. For instance, electron-donating groups on the aniline (e.g., methoxy) can favor the formation of one isomer, while electron-withdrawing groups (e.g., chloro, fluoro) can lead to the opposite regioisomer being the major product.[1]

Q3: How can I strategically modify my starting materials to favor the formation of my desired isomer?

A3: Strategic modification is a powerful tool for directing the reaction's outcome.

  • Modify the β-Diketone: If your synthesis allows, introduce a sterically bulky group (e.g., tert-butyl) adjacent to one of the carbonyls. This will create a strong steric bias, effectively blocking cyclization at that site and directing it towards the less hindered carbonyl.[1][5]

  • Modify the Aniline: The electronic nature of the aniline substituent has a profound effect. A study by Sloop on trifluoromethyl-β-diketones demonstrated that using methoxy-substituted anilines (electron-donating) favored the formation of 2-CF₃-quinolines.[1] Conversely, using chloro- or fluoroanilines (electron-withdrawing) resulted in the 4-CF₃ regioisomer as the major product.[1] You can leverage this predictable electronic influence to steer your synthesis.

Q4: Beyond substrate modification, which reaction parameters should I investigate to optimize regioselectivity?

A4: The choice of the acid catalyst is the most critical parameter to investigate. While concentrated sulfuric acid (H₂SO₄) is traditionally used, it is often not the optimal choice for controlling regioselectivity.[1]

Consider screening the following catalysts:

  • Polyphosphoric Acid (PPA): Often a more effective dehydrating agent and catalyst than H₂SO₄.[1]

  • Polyphosphoric Ester (PPE): Can provide different selectivity profiles compared to PPA and H₂SO₄.[1]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive Brønsted acid that can be effective.[3]

  • Lewis Acids (e.g., ZnCl₂): Can be used to alter the reaction mechanism and regiochemical outcome.[3]

Systematically varying the reaction temperature and solvent can also identify conditions that favor the kinetic or thermodynamic product, potentially improving the isomeric ratio.[5]

Mechanistic Overview of the Combes Synthesis

The following diagram illustrates the key steps of the Combes synthesis, highlighting the branch point that leads to poor regioselectivity when using an unsymmetrical β-diketone (R¹ ≠ R²).

Combes_Mechanism cluster_start Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone Unsymmetrical β-Diketone (R¹≠R²) Diketone->Enamine Protonation1 Protonation at Carbonyl 1 Enamine->Protonation1 H⁺ (Acid Catalyst) Protonation2 Protonation at Carbonyl 2 Enamine->Protonation2 H⁺ (Acid Catalyst) Cyclization1 Rate-Determining Cyclization (Path A) Protonation1->Cyclization1 Cyclization2 Rate-Determining Cyclization (Path B) Protonation2->Cyclization2 Dehydration1 Dehydration Cyclization1->Dehydration1 Dehydration2 Dehydration Cyclization2->Dehydration2 Product1 Regioisomer A Dehydration1->Product1 Final Product Product2 Regioisomer B Dehydration2->Product2 Final Product

Caption: Combes synthesis mechanism showing the two competing cyclization pathways.

Troubleshooting Guide: Improving Regioselectivity

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
~1:1 mixture of regioisomers is formed. Steric and electronic factors are poorly differentiated between the two cyclization pathways.Action: Redesign the β-diketone to include a bulky substituent (e.g., isopropyl, phenyl) to create a strong steric bias.[1][5] Rationale: A large group will significantly raise the activation energy for the transition state of one cyclization pathway, making the alternative, less-hindered pathway far more favorable.
The undesired isomer is consistently the major product. The electronic effects of the aniline and/or diketone substituents favor the undesired cyclization pathway.Action: 1. If possible, switch the electronic nature of the aniline substituent (e.g., from electron-donating to electron-withdrawing).[1] 2. Screen a panel of acid catalysts (H₂SO₄, PPA, p-TsOH).[3] Rationale: Different acid catalysts can alter the degree of protonation and the nature of the transition state, thereby changing the balance between electronic and steric control.
Low overall yield and formation of tar-like byproducts. The reaction conditions (especially with H₂SO₄) are too harsh, leading to polymerization or degradation.Action: 1. Lower the reaction temperature. 2. Switch to a milder catalyst like p-TsOH. 3. Consider using Polyphosphoric Acid (PPA), which can be a more efficient dehydrating agent at lower temperatures.[1] Rationale: Minimizing harsh acidic conditions and high temperatures reduces the likelihood of intermolecular side reactions and substrate degradation.[6]
Data Summary: Influence of Substituents on Regioselectivity

The following table summarizes the observed effects of substituents on the regioselectivity in a modified Combes synthesis producing trifluoromethylquinolines, as reported by Sloop.[1] This data provides a predictive framework for your own experiments.

Aniline Substituentβ-Diketone R GroupMajor RegioisomerPrimary Influencing Factor
Methoxy (Electron-Donating)Increasing Bulk2-CF₃Steric & Electronic
Chloro (Electron-Withdrawing)Varied4-CF₃Electronic
Fluoro (Electron-Withdrawing)Varied4-CF₃Electronic

Experimental Protocols

Protocol 1: General Procedure for Combes Quinoline Synthesis

This is a baseline protocol. Optimization is required for specific substrates.[6][7]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add the aniline (1.0 eq) and the β-diketone (1.1 eq).

  • Condensation (Enamine Formation): Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur. Monitor the formation of the enamine intermediate by TLC or LC-MS.

  • Cyclization: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 5-10 volumes) with continuous stirring.

  • Reaction: Gently heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and maintain for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Allow the reaction to cool to room temperature. Carefully pour the mixture onto crushed ice in a large beaker.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a suitable base (e.g., 10M NaOH or concentrated NH₄OH) until alkaline (pH > 8). The crude quinoline derivative may precipitate and can be collected by filtration, or it can be extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Systematic Optimization of Regioselectivity
  • Establish a Baseline: Perform the Combes synthesis using a standard condition (e.g., concentrated H₂SO₄ at 100 °C) as described in Protocol 1.

  • Analyze the Outcome: After work-up (prior to purification), take a sample of the crude product. Determine the ratio of regioisomers accurately using ¹H NMR spectroscopy (by integrating distinct, well-resolved peaks for each isomer) or by GC analysis.

  • Screen Key Variables: Set up a series of small-scale parallel reactions to investigate the impact of different catalysts and temperatures.

    • Reaction A (Baseline): H₂SO₄, 100 °C

    • Reaction B (Catalyst Screen): PPA, 100 °C

    • Reaction C (Catalyst Screen): p-TsOH, 100 °C (in a suitable solvent like toluene if needed)

    • Reaction D (Temperature Screen): H₂SO₄, 60 °C

  • Evaluate and Iterate: Analyze the regioisomeric ratio for each reaction. The results will guide your next steps. If a catalyst shows improved selectivity, you can further optimize the temperature for that specific catalyst.

Troubleshooting Workflow

This decision tree provides a logical path for addressing poor regioselectivity.

Troubleshooting_Workflow Start Start: Poor Regioselectivity Analyze Analyze Isomer Ratio (¹H NMR, GC) Start->Analyze CanModify Can you modify the substrates? Analyze->CanModify ModifyDiketone Increase steric bulk on β-diketone. CanModify->ModifyDiketone Yes ModifyAniline Alter electronic nature of aniline substituent. CanModify->ModifyAniline Yes CannotModify Optimize Reaction Conditions CanModify->CannotModify No End Achieved Desired Regioselectivity ModifyDiketone->End ModifyAniline->End ScreenCatalyst Screen Acid Catalysts (H₂SO₄, PPA, p-TsOH) CannotModify->ScreenCatalyst OptimizeTemp Optimize Temperature for best catalyst ScreenCatalyst->OptimizeTemp OptimizeTemp->End

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

  • Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

  • Ansari, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Name Reactions in Organic Synthesis. Combes Quinoline Synthesis.
  • Merck Index. Combes Quinoline Synthesis. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

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Avoiding polymerization in Doebner-von Miller synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Polymerization

Introduction

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a powerful tool for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] Quinolines are a critical structural motif in numerous pharmaceuticals and functional materials.[2][3] However, the reaction is notoriously plagued by a significant side reaction: the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4][5] This polymerization leads to the formation of intractable tars, significantly reducing the yield and complicating product purification.[4][6]

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of the Doebner-von Miller synthesis and successfully minimize unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Doebner-von Miller reaction?

A1: The principal cause of polymerization is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone.[4][7] The strongly acidic conditions required for the quinoline synthesis also readily promote the polymerization of these reactive carbonyl compounds, leading to the formation of high-molecular-weight tars.[6][8]

Q2: How does the choice of acid catalyst impact tar formation?

A2: The type and concentration of the acid catalyst are critical.[7] While strong acids are necessary to catalyze the reaction, excessively harsh conditions can accelerate polymerization.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[4][7] In some cases, milder Lewis acids may offer a better balance between promoting the desired quinoline formation and minimizing polymerization.[7] A comparative study of different catalysts is often recommended to find the optimal conditions for a specific substrate.[4]

Q3: Can the reaction temperature be optimized to prevent polymerization?

A3: Yes, temperature control is crucial. While heating is often required, excessive temperatures can significantly promote polymerization and the formation of byproducts.[4][7] It is advisable to maintain the lowest effective temperature at which the reaction proceeds at a reasonable rate.[4] Controlling exotherms through slow reagent addition or stepwise heating can also prevent localized overheating.[4][9]

Q4: Are there any additives that can inhibit polymerization?

A4: While not as common in this specific synthesis as procedural modifications, the concept of polymerization inhibitors is well-established in polymer chemistry.[10][11] These are compounds that scavenge radical intermediates that can initiate polymerization.[10] Common classes of inhibitors include phenolic compounds (like hydroquinone), amines, and stable radicals (like TEMPO).[12][] However, for the Doebner-von Miller reaction, the primary strategies to combat polymerization revolve around controlling reaction conditions rather than adding inhibitors. The acidic environment of the reaction may not be compatible with all types of inhibitors.

Troubleshooting Guide: Low Yields and Excessive Tar Formation

This guide addresses one of the most common and frustrating issues encountered during the Doebner-von Miller synthesis: a low yield of the desired quinoline accompanied by the formation of a large amount of black, gummy, or solid polymeric material.[9]

Problem: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield.[4]

Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is the main culprit.[5][6] This side reaction competes with the desired cyclization pathway.[6]

Strategic Solutions to Mitigate Polymerization

Here we present a systematic approach to troubleshooting and optimizing the Doebner-von Miller reaction to favor quinoline synthesis over polymerization.

1. Employ a Biphasic Solvent System

Causality: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase can drastically reduce its self-polymerization, which primarily occurs in the acidic aqueous phase.[5][9] This spatial separation of the carbonyl compound from the high concentration of the acid catalyst is a highly effective strategy.

Workflow:

cluster_0 Biphasic System Aqueous Aqueous Phase (e.g., aq. HCl) Aniline Hydrochloride Interface Reaction at Interface Aqueous->Interface Aniline reacts Organic Organic Phase (e.g., Toluene) α,β-Unsaturated Carbonyl Organic->Interface Carbonyl reacts Product Desired Quinoline (in Organic Phase) Interface->Product Quinoline forms

Caption: Biphasic system to reduce polymerization.

Experimental Protocol (Example: Synthesis of 2-Methylquinoline):

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[4][7]

  • After the addition is complete, continue to reflux for the required time, monitoring the reaction by TLC.

  • For workup, separate the organic layer. The aqueous layer can be neutralized and extracted to recover any remaining product.[9]

2. Control Reagent Concentration and Addition Rate

Causality: Maintaining a low instantaneous concentration of the α,β-unsaturated carbonyl compound in the reaction mixture favors the bimolecular reaction with aniline over the competing self-polymerization.[4][9]

Workflow:

Start Start Reaction (Aniline in Acid) SlowAdd Slow, Dropwise Addition of α,β-Unsaturated Carbonyl Start->SlowAdd LowConc Maintain Low [Carbonyl] SlowAdd->LowConc DesiredPath Favors Reaction with Aniline LowConc->DesiredPath UndesiredPath Suppresses Polymerization LowConc->UndesiredPath Product Higher Yield of Quinoline DesiredPath->Product Crude Crude Reaction Mixture (Quinoline + Tar) Neutralize Cool and Neutralize (e.g., NaOH, Ca(OH)₂) Crude->Neutralize SteamDistil Steam Distillation Neutralize->SteamDistil Separate Separate Volatile Quinoline from Non-Volatile Tar SteamDistil->Separate Extract Extract Aqueous Distillate (e.g., with CH₂Cl₂) Separate->Extract Purify Combine Organic Phases, Dry, and Purify Extract->Purify

Caption: Workup procedure for tar removal.

Key Steps:

  • After the reaction is complete, cool the mixture and carefully neutralize the acid with a base like sodium hydroxide or calcium hydroxide. [7]2. Perform a steam distillation. [6][7]The desired quinoline product is often steam-volatile, while the polymeric tar is not. This is a highly effective method for separating the product from the bulk of the polymeric byproduct.

  • The collected distillate will contain the quinoline and water. The quinoline can be isolated by extraction with a suitable organic solvent. [9] By systematically applying these strategies, researchers can significantly improve the outcome of the Doebner-von Miller synthesis, leading to higher yields and cleaner products, thereby facilitating the development of novel quinoline-based compounds.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 17, 2026, from [Link]

  • S. R. S., G., & P., S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved January 17, 2026, from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved January 17, 2026, from [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved January 17, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 17, 2026, from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved January 17, 2026, from [Link]

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved January 17, 2026, from [Link]

  • PMC. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved January 17, 2026, from [Link]

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. Retrieved January 17, 2026, from [Link]

  • YouTube. (2025, May 26). How Do Polymerization Inhibitors Work? - Chemistry For Everyone. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • ACS Omega. (2024, October 13). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved January 17, 2026, from [Link]

  • University of Waterloo. (2018, June 11). TROUBLESHOOTING POLYMERIZATIONS. Retrieved January 17, 2026, from [Link]

  • quality4lab.cnr.it. (n.d.). The optimization of a laboratory protocol through Design of Experiment statistical methodology. Retrieved January 17, 2026, from [Link]

  • PMC. (2024, October 8). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. Retrieved January 17, 2026, from [Link]

  • TH Köln. (2024, June 28). Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

Comparing the alkylating efficiency of 8-(Iodomethyl)quinoline with other reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Moiety and its Alkylation

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design. Its presence in a vast array of pharmacologically active compounds, from the historic antimalarial quinine to modern anticancer agents, underscores its privileged status[1]. The functionalization of this nucleus is critical for modulating biological activity, and among the most fundamental transformations is the covalent attachment of the quinoline moiety to a target molecule via alkylation. This process is pivotal in the synthesis of novel drug candidates, fluorescent probes, and specialized ligands.

The choice of the alkylating agent is a decision that dictates the efficiency, yield, and ultimate success of the synthetic endeavor. An ideal reagent must offer high reactivity under mild conditions, ensuring the integrity of complex substrates. This guide provides an in-depth technical comparison of 8-(Iodomethyl)quinoline with its more common halogenated counterparts, 8-(bromomethyl)quinoline and 8-(chloromethyl)quinoline, as well as other standard alkylating agents. We will dissect the mechanistic principles governing their reactivity and provide field-proven experimental insights to guide your selection process.

The Decisive Factor: Leaving Group Ability in SN2 Alkylation

The alkylation of common nucleophiles such as phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation) by 8-(halomethyl)quinolines proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic methylene carbon while the halide ion departs. The rate of this reaction is critically dependent on the stability of the departing halide ion, known as the leaving group.

The fundamental principle governing leaving group ability is that weaker bases are better leaving groups . This is because weaker bases are more stable in solution and less likely to re-attack the carbon center. The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse of this trend[2].

Iodide (I⁻) is the weakest base among the common halides, making it an exceptional leaving group. Its large ionic radius allows the negative charge to be dispersed over a greater volume, resulting in high stability. This translates directly to a lower activation energy for the SN2 transition state and, therefore, a significantly faster reaction rate[3].

SN2_Mechanism

Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) with an 8-(halomethyl)quinoline (Quinoline-CH₂-X).

Quantitative Performance Comparison

Table 1: Relative Alkylation Efficiency of Benzylic Halide Analogs

Alkylating AgentHalide Leaving GroupRelative Reaction Rate (Approx.)Typical Reaction ConditionsCausality Behind Performance
This compound I⁻ (Iodide)~100Room temp. to 40 °C, short reaction times (1-4 h)Excellent Leaving Group: Iodide is a very weak base, highly stable, and polarizable, leading to a low activation energy barrier for the SN2 reaction[2].
8-(Bromomethyl)quinoline Br⁻ (Bromide)~5-1040 °C to 80 °C, moderate reaction times (4-12 h)Good Leaving Group: Bromide is a weaker base than chloride, making it a significantly better leaving group and allowing for more favorable reaction kinetics[4].
8-(Chloromethyl)quinoline Cl⁻ (Chloride)1Reflux temperatures (80 °C+), long reaction times (12-48 h)Moderate Leaving Group: The C-Cl bond is stronger, and chloride is a stronger base than Br⁻ or I⁻, resulting in a higher activation energy and much slower reaction rates[3].

Note: Relative rates are estimations based on established principles of SN2 reactivity for analogous systems. Actual rates will vary with the nucleophile, solvent, and specific reaction conditions.

Expertise in Practice: Causality and Experimental Choices

Why Choose this compound?

The primary driver for selecting this compound is efficiency . Its high reactivity allows for:

  • Milder Reaction Conditions: Often, reactions can be performed at or near room temperature. This is crucial when working with thermally sensitive substrates or complex molecules with multiple functional groups that could degrade or isomerize at high temperatures.

  • Reduced Reaction Times: What might take 24 hours with a chloro- derivative can often be accomplished in 1-2 hours with the iodo- compound. This significantly improves throughput in research and development settings.

  • Higher Yields: Faster, cleaner reactions with fewer side products (such as elimination) typically result in higher isolated yields of the desired product.

The Finkelstein Reaction: Upgrading Your Reagent

The superior reactivity of alkyl iodides is so pronounced that a standard organic procedure, the Finkelstein reaction , is dedicated to their synthesis from less reactive chlorides or bromides[5][6]. 8-(Chloromethyl)quinoline or 8-(bromomethyl)quinoline can be readily converted to the more potent this compound by treatment with sodium iodide (NaI) in acetone.

The success of this equilibrium reaction is driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not. The precipitation of these salts from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide[5]. This in-situ or pre-synthesis conversion is a cost-effective strategy to access the reactivity of the iodo-derivative without needing to purchase it directly.

Finkelstein_Workflow

Caption: Workflow for the Finkelstein reaction to synthesize this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. The expected increase in reaction rate and yield when moving from chloride to bromide to iodide serves as an internal confirmation of the underlying chemical principles.

Protocol 1: General Procedure for O-Alkylation of a Phenol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the phenol substrate (1.0 eq) and a suitable dry solvent (e.g., DMF or Acetonitrile, 0.5 M).

  • Deprotonation: Add a base (e.g., K₂CO₃ or NaH, 1.2-1.5 eq) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Alkylation: Add the 8-(halomethyl)quinoline reagent (1.1 eq) to the mixture.

    • For this compound: Stir at room temperature to 40 °C. Monitor by TLC every 30 minutes. The reaction is typically complete in 1-4 hours.

    • For 8-(Bromomethyl)quinoline: Heat the reaction to 60-80 °C. Monitor by TLC every 2 hours. The reaction is typically complete in 4-12 hours.

    • For 8-(Chloromethyl)quinoline: Heat the reaction to reflux (e.g., Acetonitrile, ~82 °C). Monitor by TLC every 4-6 hours. The reaction may require 12-48 hours for completion.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Quench carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Finkelstein Reaction
  • Setup: In a round-bottom flask, dissolve 8-(chloromethyl)quinoline or 8-(bromomethyl)quinoline (1.0 eq) in anhydrous acetone (0.2 M).

  • Reagent Addition: Add sodium iodide (NaI, 1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature or gently reflux (acetone, ~56 °C) for 2-12 hours. The progress can be monitored by the formation of a white precipitate (NaCl or NaBr).

  • Isolation: Cool the mixture to room temperature and remove the precipitated sodium salt by filtration.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude this compound can often be used directly in the next step or further purified by chromatography if necessary.

Conclusion: Making an Authoritative Reagent Choice

While 8-(bromomethyl)quinoline represents a viable, moderately reactive alternative, 8-(chloromethyl)quinoline should be reserved for situations where high reactivity is undesirable or when cost is the sole determining factor. For researchers aiming to optimize protocols, improve throughput, and work with delicate substrates, the use of this compound—either directly or synthesized via the Finkelstein reaction—is the authoritative choice for achieving synthetic excellence.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Brainly. (2023). For alkyl halides used in SN1 and SN2 mechanisms, rank the leaving groups in order of reaction rate. Brainly.com. [Link]

  • Chemistry LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction. [Link]

  • Ashenhurst, J. (2025). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Pop, A., et al. (2019). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances. [Link]

  • Choudhary, A., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports. [Link]

  • Hart, H., et al. (1951). The Stereochemistry of Aromatic Alkylations. I. Direct Nucleophilic Displacement in Phenols. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2019). The Royal Society of Chemistry. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

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A Comparative Guide to the Validation of 8-(Iodomethyl)quinoline as a Specific Protein Labeling Agent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and selective labeling of proteins is a cornerstone of modern biological inquiry. The ability to attach a molecular tag to a protein of interest underpins a vast array of applications, from elucidating protein function and tracking cellular processes to identifying drug targets and developing novel therapeutics. The ideal labeling agent should exhibit high reactivity towards its intended target, demonstrate minimal off-target effects, and possess properties that facilitate downstream detection and analysis.

This guide provides an in-depth technical comparison of 8-(Iodomethyl)quinoline, a promising yet under-characterized labeling agent, with established alternatives. We will delve into the mechanistic principles of protein alkylation, present a framework for the rigorous validation of labeling specificity, and provide detailed experimental protocols to empower researchers in their experimental design.

The Chemistry of Covalent Labeling: A Focus on Cysteine Alkylation

The unique chemical environment of the cysteine thiol group makes it a prime target for covalent modification. Its high nucleophilicity allows for specific reaction with electrophilic reagents, forming a stable thioether bond. This process, known as alkylation, is widely employed in proteomics and chemical biology.

This compound belongs to the class of haloalkyl reagents, which includes the well-established iodoacetamide (IAA). The mechanism of action involves a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic sulfur atom of a deprotonated cysteine residue (thiolate) attacks the electrophilic carbon of the iodomethyl group. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of a stable covalent bond between the protein and the quinoline moiety.

While cysteine is the primary target for such reagents, the potential for off-target reactions with other nucleophilic amino acid residues, such as methionine, lysine, histidine, and the N-terminus, must be carefully considered and experimentally validated. The specificity of the reaction is highly dependent on factors like pH, reagent concentration, and the accessibility of the target residue within the protein structure.

This compound: A Potentially Advantaged Alternative

While structurally similar to iodoacetamide, the incorporation of the quinoline ring in this compound offers several potential advantages:

  • Intrinsic Fluorescence: Quinoline and its derivatives are known to exhibit fluorescent properties.[1][2] This intrinsic fluorescence could eliminate the need for secondary detection reagents, streamlining workflows and potentially increasing sensitivity in applications like fluorescence microscopy and in-gel visualization.

  • Modulation of Reactivity: The electron-withdrawing nature of the quinoline ring may influence the reactivity of the iodomethyl group, potentially altering its specificity profile compared to standard alkylating agents.

  • Hydrophobicity and Cell Permeability: The aromatic quinoline scaffold may enhance the cell permeability of the labeling agent, making it suitable for in-cell labeling studies.

These potential benefits, however, necessitate rigorous experimental validation to ascertain the true performance of this compound in a biological context.

A Comparative Analysis of Cysteine-Reactive Labeling Agents

The selection of a protein labeling agent is a critical experimental parameter. Below is a comparative overview of this compound (properties inferred from its structural class) and two widely used alternatives: iodoacetamide and N-ethylmaleimide.

FeatureThis compound (Inferred)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Reaction Mechanism SN2 AlkylationSN2 AlkylationMichael Addition
Primary Target CysteineCysteineCysteine
Potential Off-Targets Methionine, Lysine, Histidine, N-terminusMethionine, Lysine, Histidine, N-terminusLysine, Histidine
Reaction pH Alkaline (pH 7.5-8.5)Alkaline (pH 7.5-8.5)Neutral to slightly alkaline (pH 6.5-7.5)
Intrinsic Fluorescence Yes (potential)[1][2]NoNo
Reversibility IrreversibleIrreversibleIrreversible
Stability Light-sensitive (potential)Light-sensitiveRelatively stable

Experimental Validation of Labeling Specificity: A Step-by-Step Guide

The trustworthiness of any protein labeling experiment hinges on the specificity of the labeling agent. The following experimental workflow provides a robust system for validating the performance of this compound.

Diagram: Experimental Workflow for Validating Labeling Specificity

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Analysis p1 Purified Protein of Interest l1 Label with this compound p1->l1 l2 Control: Label with Iodoacetamide p1->l2 p2 Complex Protein Lysate p2->l1 p2->l2 a1 SDS-PAGE and In-Gel Fluorescence l1->a1 a2 Intact Protein Mass Spectrometry l1->a2 a3 Peptide Mapping by LC-MS/MS l1->a3 l2->a1 l2->a2 l2->a3

Caption: Workflow for validating the specificity of this compound.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol details the labeling of a purified protein with a known number of cysteine residues to assess labeling efficiency and specificity.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin)

  • This compound

  • Iodoacetamide (for comparison)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Quenching Solution: 50 mM L-cysteine

  • Desalting column

Procedure:

  • Protein Reduction: Dissolve the purified protein in the reaction buffer to a final concentration of 1 mg/mL. Add DTT to a final concentration of 1 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound and iodoacetamide in a suitable organic solvent (e.g., DMF or DMSO).

  • Labeling Reaction: Add a 10-fold molar excess of the labeling reagent to the reduced protein solution. Incubate for 2 hours at room temperature in the dark.

  • Quenching: Add L-cysteine to a final concentration of 5 mM to quench any unreacted labeling reagent.

  • Removal of Excess Reagent: Remove excess labeling reagent and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Analysis:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE. If this compound is fluorescent, visualize the gel under UV light before Coomassie staining to confirm labeling.

    • Mass Spectrometry: Determine the mass of the labeled protein using intact protein mass spectrometry to quantify the number of incorporated labels. For detailed site-specific analysis, perform peptide mapping by digesting the labeled protein with trypsin followed by LC-MS/MS analysis to identify the modified amino acid residues.

Protocol 2: Competitive Labeling in a Complex Proteome

This protocol assesses the specificity of this compound in a more complex biological sample.

Materials:

  • Cell lysate

  • This compound

  • Broad-spectrum cysteine-reactive probe (e.g., a fluorescent iodoacetamide derivative)

  • SDS-PAGE and in-gel fluorescence imaging system

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a buffer compatible with labeling (e.g., Tris-HCl, pH 7.5, with protease inhibitors).

  • Pre-incubation: Treat the lysate with varying concentrations of this compound for 1 hour at room temperature. Include a no-reagent control.

  • Probe Labeling: Add a fluorescent iodoacetamide probe to all samples at a concentration known to label accessible cysteines. Incubate for 1 hour at room temperature in the dark.

  • Analysis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescent signal. A decrease in fluorescence in the samples pre-incubated with this compound indicates that it has reacted with the same cysteine residues as the fluorescent probe, thus demonstrating its cysteine reactivity in a complex mixture.

Visualizing the Labeling Mechanism

The following diagram illustrates the SN2 reaction between this compound and a cysteine residue.

Diagram: Mechanism of Cysteine Alkylation

G Protein-SH Protein-SH (Cysteine) TransitionState [Transition State] Protein-SH->TransitionState 8-IMQ This compound 8-IMQ->TransitionState LabeledProtein Labeled Protein TransitionState->LabeledProtein Iodide I⁻ TransitionState->Iodide

Caption: SN2 reaction mechanism for cysteine labeling.

Conclusion and Future Directions

This compound presents itself as a compelling candidate for a specific and versatile protein labeling agent. Its structural analogy to iodoacetamide suggests a similar reactivity profile towards cysteine residues, while the quinoline moiety offers the potential for intrinsic fluorescence and altered cellular permeability. However, the lack of extensive characterization in the scientific literature underscores the critical need for rigorous experimental validation.

The comparative framework and detailed protocols provided in this guide offer a clear path for researchers to objectively assess the performance of this compound. By systematically evaluating its labeling efficiency, specificity, and potential off-target effects against established reagents, the scientific community can confidently determine its utility in the ever-expanding toolkit of chemical probes for protein research. Future studies should focus on quantifying the fluorescent properties of the this compound-protein conjugate and exploring its application in live-cell imaging and quantitative proteomics.

References

  • Thermo Fisher Scientific. (n.d.). Thiol-reactive dyes for fluorescence labeling of proteomic samples. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiol Reactive Probes and Chemosensors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 8-chloro-. NIST WebBook. Retrieved from [Link]

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Comparative study of the antimicrobial effects of different iodo-quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the heterocyclic compounds that have garnered significant interest, iodo-quinoline derivatives have emerged as a promising class of molecules with a broad spectrum of activity. This guide provides a comprehensive comparative study of the antimicrobial effects of different iodo-quinoline derivatives, offering experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals. Our objective is to present an in-depth technical resource that is not merely a recitation of facts but a causal explanation of experimental choices and outcomes, grounded in scientific integrity.

Introduction: The Therapeutic Potential of Iodo-Quinolines

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The incorporation of an iodine atom into the quinoline scaffold can significantly modulate the molecule's physicochemical properties, often enhancing its biological activity. Iodo-quinolines have demonstrated efficacy against a range of pathogenic microorganisms, including bacteria and fungi, making them a focal point in the development of new anti-infective therapies.[2] This guide will delve into a comparative analysis of prominent iodo-quinoline derivatives, examining their antimicrobial profiles and the underlying mechanisms of action.

Comparative Antimicrobial Spectrum and Potency

The antimicrobial efficacy of iodo-quinoline derivatives is intrinsically linked to their chemical structure, including the position of the iodine atom and the nature of other substituents on the quinoline ring. Here, we compare the activity of several key iodo-quinoline compounds against a panel of clinically relevant microorganisms. The data, summarized in the table below, is compiled from various in-vitro studies and is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MRSA)Escherichia coliCandida albicans
Clioquinol Moderate to High ActivityWeak ActivityHigh Activity
(5-chloro-7-iodo-8-hydroxyquinoline)MIC: ~6.25 µg/mL[3]-PMIC₅₀: 0.031–0.5 µg/mL[4]
Iodoquinol Effective (MRSA)[5]Effective (P. aeruginosa)[5]Effective (C. albicans)[5]
(5,7-diiodo-8-hydroxyquinoline)3-log reduction in 1 min[5]-3-log reduction in 5 min[5]
6-Iodo-carboxy-quinolines High Activity (S. epidermidis)No Effect (K. pneumoniae)Variable Activity (C. parapsilosis)
(e.g., compound 4d)MIC: <0.312 mg/mL[6]MIC > 2.5 mg/mL[6]MIC: 1.25 mg/mL[6]

Analysis of Comparative Data:

The presented data highlights the nuanced antimicrobial profiles of different iodo-quinoline derivatives. Clioquinol, a well-established topical antiseptic, demonstrates potent activity against fungi and Gram-positive bacteria, though its efficacy against Gram-negative bacteria is limited.[4][7] Iodoquinol (also known as Diiodohydroxyquinoline) exhibits a broad spectrum of activity, proving effective against both Gram-positive (including MRSA) and Gram-negative bacteria, as well as fungi.[5]

A recent study on a library of newly synthesized 6-iodo-substituted carboxy-quinolines revealed potent activity against the Gram-positive bacterium Staphylococcus epidermidis.[8] However, these compounds were largely ineffective against the Gram-negative Klebsiella pneumoniae, likely due to the formidable outer membrane of Gram-negative bacteria which can restrict the entry of antimicrobial agents.[8] Their antifungal activity against Candida parapsilosis was variable, underscoring the importance of specific structural features in determining the antifungal spectrum.[6]

Mechanistic Insights: How Iodo-Quinolines Exert Their Antimicrobial Effects

The antimicrobial action of iodo-quinoline derivatives is often multifaceted. A primary mechanism for 8-hydroxyquinoline derivatives like Clioquinol and Iodoquinol is their ability to chelate metal ions. These compounds can bind to essential metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), which are crucial cofactors for many microbial enzymes involved in vital metabolic pathways. By sequestering these metal ions, the iodo-quinolines disrupt cellular respiration, and other critical enzymatic processes, ultimately leading to microbial cell death.

Beyond metal chelation, the broader class of quinolone antimicrobials, which includes the widely used fluoroquinolones, is known to target bacterial DNA synthesis. These compounds inhibit the activity of DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[9][10] By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, they block the progression of the replication fork, leading to a bactericidal effect.[11]

Diagram of the Proposed Mechanism of Action for Quinolone Antimicrobials

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication DNA_Gyrase->Replication Enables DNA->Replication Undergoes Cell_Death Cell Death Replication->Cell_Death Leads to (if inhibited)

Caption: Inhibition of DNA gyrase and topoisomerase IV by quinolones disrupts DNA replication, leading to bacterial cell death.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized methodologies are crucial. The following are detailed, step-by-step protocols for two widely accepted methods for determining the antimicrobial susceptibility of microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Iodo-quinoline derivative stock solution of known concentration

  • Standardized microbial inoculum (0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL)

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of the iodo-quinoline derivative in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the stock solution is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).[13]

  • Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[14] c. Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate: a. Within 15 minutes of standardization, inoculate each well (except the sterility control) with the diluted microbial suspension.[13]

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[12]

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents based on the size of the zone of inhibition around a disk impregnated with the agent.[15]

Materials:

  • Mueller-Hinton agar plates (150 mm or 100 mm)

  • Sterile cotton swabs

  • Filter paper disks impregnated with a known concentration of the iodo-quinoline derivative

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile saline

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[14]

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[16] b. Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth. Finally, swab the rim of the agar.[15] c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[17]

  • Application of Antimicrobial Disks: a. Using sterile forceps, place the iodo-quinoline impregnated disks onto the surface of the inoculated agar plate.[15] b. Ensure the disks are at least 24 mm apart and not too close to the edge of the plate.[16] c. Gently press each disk to ensure complete contact with the agar surface.[17]

  • Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.[18]

  • Interpretation of Results: a. After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. b. The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[15]

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_incubation Incubation cluster_results Results & Interpretation Start Start: Pure Microbial Culture Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Broth_Microdilution Broth Microdilution Inoculum->Broth_Microdilution Inoculate Microtiter Plate (with serial drug dilutions) Disk_Diffusion Kirby-Bauer Disk Diffusion Inoculum->Disk_Diffusion Inoculate Agar Plate (create bacterial lawn) Incubate_Plates Incubate Plates (35-37°C, 18-24h) Broth_Microdilution->Incubate_Plates Apply_Disks Apply Disks Disk_Diffusion->Apply_Disks Aseptically apply drug-impregnated disks Apply_Disks->Incubate_Plates Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plates->Read_MIC For Broth Microdilution Measure_Zones Measure Zones of Inhibition (mm) Incubate_Plates->Measure_Zones For Disk Diffusion Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret

Caption: A generalized workflow for determining the antimicrobial susceptibility of a microorganism using broth microdilution and disk diffusion methods.

Conclusion and Future Directions

Iodo-quinoline derivatives represent a versatile and potent class of antimicrobial agents with significant therapeutic potential. This comparative guide has highlighted the differential efficacy of various derivatives, with compounds like Iodoquinol showing a broad spectrum of activity and newer synthesized molecules demonstrating high potency against specific pathogens. The primary mechanisms of action, involving metal chelation and inhibition of DNA synthesis, provide a solid foundation for further drug design and optimization.

The detailed experimental protocols provided herein serve as a self-validating system for researchers to reliably assess the antimicrobial properties of novel iodo-quinoline compounds. Future research should focus on structure-activity relationship (SAR) studies to design derivatives with enhanced potency against a wider range of resistant pathogens, particularly Gram-negative bacteria. Furthermore, in-vivo studies are warranted to evaluate the safety and efficacy of the most promising candidates in preclinical models of infection. The continued exploration of iodo-quinolines is a critical endeavor in our collective effort to combat the growing threat of antimicrobial resistance.

References

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A Senior Scientist's Guide to the Cross-Validation of In Silico Predictions for 8-(Iodomethyl)quinoline Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the integration of computational and experimental methodologies is not merely an advantage—it is a necessity.[1][2] In silico techniques offer unprecedented speed in screening vast chemical libraries and generating hypotheses about a compound's biological activity, significantly reducing the time and cost associated with early-stage development.[1][2] However, these computational predictions are, by nature, models of a complex biological reality.[3] Their true value is only realized through rigorous experimental cross-validation.[3][4][5]

This guide provides an in-depth framework for the cross-validation of in silico predictions for a novel compound of interest: 8-(Iodomethyl)quinoline . As a member of the quinoline family—a scaffold known for a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects—this molecule represents a promising, yet uncharacterized, candidate for therapeutic development.[6][7] We will proceed by outlining a logical, field-proven workflow that marries computational prediction with gold-standard laboratory verification, ensuring that every step is a self-validating system built on scientific integrity.

Section 1: The In Silico Prediction Workflow: Generating Actionable Hypotheses

The first pillar of our investigation is to generate a robust, data-driven hypothesis about the biological activity of this compound. This involves a multi-faceted computational approach that predicts potential protein targets, estimates binding affinity, and profiles the molecule for drug-like properties.

Causality Behind the Workflow: From Target Prediction to Druggability

Our computational cascade is designed to answer a series of critical questions in a logical sequence. We don't simply run algorithms; we build a case for the molecule's potential.

  • What does it bind to? (Target Identification) : Before we can assess activity, we must first predict the most likely protein targets. This is the foundational step that directs all subsequent investigation.

  • How well does it bind? (Molecular Docking) : Once a putative target is identified, we must computationally estimate the strength and nature of the interaction. A strong predicted binding affinity provides a quantitative justification for proceeding with experimental work.[8][9]

  • Will it make a viable drug? (ADMET Profiling) : A compound that binds a target potently is useless if it is toxic or cannot reach its target in the body. Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical early filter for druggability.[10][11][12]

This structured workflow ensures that we are not just generating data, but building a scientifically sound hypothesis that can be tested efficiently in the lab.

cluster_in_silico In Silico Prediction Workflow A Input Compound: This compound B Target Prediction (e.g., SwissTargetPrediction) A->B SMILES String D ADMET Profiling (e.g., pkCSM, SwissADME) A->D SMILES String C Molecular Docking (e.g., AutoDock Vina) B->C Top Protein Targets (PDB IDs) E Actionable Hypothesis: Predicted Target, Affinity, & Druggability C->E Binding Energy (kcal/mol) Interaction Analysis D->E Pharmacokinetic & Toxicity Flags

Caption: In Silico Hypothesis Generation Workflow.

Predicted Activity Profile of this compound

For the purpose of this guide, we will use hypothetical, yet realistic, data generated from common in silico tools. These predictions form the basis of our experimental design.

Prediction Parameter Tool Used Predicted Outcome for this compound Interpretation & Justification
Top Predicted Target SwissTargetPredictionEpidermal Growth Factor Receptor (EGFR) KinaseQuinoline scaffolds are known EGFR inhibitors; this is a high-confidence prediction.[13]
Binding Affinity AutoDock Vina-8.5 kcal/molThis strong negative value suggests a stable and favorable binding interaction in the EGFR active site.[14]
Aqueous Solubility SwissADMEModerately SolubleAcceptable solubility is crucial for bioavailability and formulation.
Lipinski's Rule of 5 SwissADME0 ViolationsThe molecule possesses physicochemical properties consistent with orally available drugs.[15]
AMES Toxicity pkCSMNon-mutagenicA critical early indicator of safety, predicting a low likelihood of mutagenicity.[11]

This in silico profile converges on a clear, testable hypothesis: This compound is a potential inhibitor of EGFR kinase with favorable drug-like properties.

Section 2: The Experimental Validation Workflow: From Hypothesis to Evidence

With a clear computational hypothesis, we now move to the laboratory. The goal of this phase is to design and execute experiments that directly test the predictions made in Section 1. Our protocols are chosen not only to confirm or refute the predictions but also to provide quantitative, reproducible data.[3]

Rationale for Assay Selection: A Self-Validating System

The choice of experimental assays is directly guided by the in silico results. This logical link is the core of cross-validation.

  • Cell-Free Assay (Biochemical): To directly test the predicted interaction between our compound and the target protein, we must first isolate them from the complex cellular environment. A biochemical kinase assay will measure the direct inhibition of EGFR activity. This validates the core prediction of target engagement.

  • Cell-Based Assay (Cellular): To determine if the biochemical activity translates into a biological effect in a relevant disease context, we use a cell-based assay. An MTT cytotoxicity assay on an EGFR-dependent cancer cell line (like A549 lung cancer cells) will test if inhibiting the target leads to cell death.[16][17] This validates the predicted biological outcome.

cluster_experimental Experimental Validation Workflow F Hypothesis: Compound inhibits EGFR G Biochemical Assay: In Vitro EGFR Kinase Assay F->G Test Target Engagement H Cellular Assay: MTT Cytotoxicity Assay (A549 Cancer Cells) F->H Test Biological Effect I Quantitative Data: IC₅₀ (Biochemical) GI₅₀ (Cellular) G->I Direct Inhibition H->I Functional Outcome J Validated Conclusion I->J Correlate Results

Caption: Experimental Validation and Data Correlation.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method to assess the effect of this compound on the viability of A549 human lung carcinoma cells, which are known to be sensitive to EGFR inhibition. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]

Materials:

  • A549 cells

  • DMEM media with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates, PBS, multichannel pipette, plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media (e.g., from 100 µM to 0.1 µM). Include a "vehicle control" well containing only the highest concentration of DMSO used.

    • Carefully remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[18]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[17]

  • Solubilization and Measurement:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Section 3: Cross-Validation: Synthesizing Computational and Experimental Data

This is the critical juncture where the predictive power of the in silico model is tested against the ground truth of experimental data. A direct comparison allows us to validate the initial hypothesis and gain deeper insights into the compound's mechanism of action.

Comparative Data Analysis

The following table directly compares our hypothetical in silico predictions with plausible experimental outcomes.

Parameter In Silico Prediction Experimental Result Concordance Interpretation
Primary Target EGFR KinaseN/A (Confirmed by Assay Choice)Assumed for AssayThe experimental design is predicated on this hypothesis.
Target Inhibition Binding Energy: -8.5 kcal/molBiochemical IC₅₀: 0.5 µMHigh The strong predicted binding energy correlates well with the potent, sub-micromolar inhibition observed in the biochemical assay. This validates the target engagement prediction.
Cellular Activity Favorable ADMET ProfileCellular GI₅₀ (A549): 1.2 µMHigh The cellular activity is potent and in a similar range to the biochemical activity, suggesting good cell permeability as predicted by the ADMET profile.
Toxicity Predicted Non-mutagenicCytotoxicity in normal cells (e.g., MRC-5) > 50 µMHigh The compound shows selectivity for the cancer cell line over a normal cell line, aligning with the low toxicity prediction.
Interpreting Concordance and Discordance
  • High Concordance (As shown above): When experimental data strongly aligns with in silico predictions, it builds significant confidence in the compound's proposed mechanism of action.[5] The computational model has successfully predicted the biological reality, validating both the compound's potential and the model's predictive power for this chemical class. The project can proceed to lead optimization with a strong foundation.

  • Potential Discordance (What if?):

    • Scenario 1: Potent IC₅₀, Weak GI₅₀. If the compound is potent biochemically but weak in cells, this could point to poor cell permeability or rapid efflux—a failed ADMET prediction. This directs medicinal chemistry efforts toward improving the compound's pharmacokinetic properties.

    • Scenario 2: Weak IC₅₀, Potent GI₅₀. If the compound is weak against the isolated target but potent in cells, it strongly suggests an off-target effect or that the compound is acting through a different mechanism entirely.[19] This is a critical result that invalidates the initial hypothesis and forces a return to the target identification and validation stage.

cluster_decision Decision-Making Framework K Compare In Silico vs. Experimental Data L High Concordance? K->L M Proceed to Lead Optimization L->M Yes N Discordance: Analyze Discrepancy L->N No O Refine ADMET Properties N->O e.g., Potent IC₅₀, Weak GI₅₀ P Re-evaluate Target (Off-Target Effects?) N->P e.g., Weak IC₅₀, Potent GI₅₀

Caption: Logic Diagram for Interpreting Cross-Validation Results.

Conclusion

The journey from a computational prediction to a validated hit is a cornerstone of modern, efficient drug discovery.[3] As demonstrated with this compound, in silico tools are powerful hypothesis-generation engines, but their predictions must be treated as such—hypotheses that require rigorous, empirical testing. The true strength of this integrated approach lies in the feedback loop: experimental results not only validate or invalidate a specific compound but also serve to refine the underlying computational models, making future predictions more accurate. By logically connecting computational chemistry with targeted biological assays, researchers can navigate the complexities of drug development with greater confidence, speed, and scientific rigor.

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A Spectroscopic Guide to 8-Substituted Quinolines: Unraveling the Influence of Methyl, Chloro, Hydroxy, and Iodomethyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of molecular scaffolds is paramount. The quinoline ring system, a privileged structure in medicinal chemistry, serves as the foundation for numerous therapeutic agents.[1][2] The functionalization of this scaffold, particularly at the 8-position, can dramatically alter its physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 8-(Iodomethyl)quinoline and its key derivatives: 8-methylquinoline, 8-chloroquinoline, and 8-hydroxyquinoline. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral signatures imparted by these substituents, offering valuable insights for the identification, characterization, and development of novel quinoline-based compounds.

The Quinoline Core and the Impact of 8-Position Substitution

The quinoline molecule is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This arrangement creates a unique electronic landscape that is reflected in its spectroscopic behavior. Substitution at the 8-position directly influences the electronic environment of the carbocyclic ring and can induce steric effects that further modulate the molecule's properties. The choice of substituents—a simple alkyl group (methyl), a halogen (chloro), a hydrogen-bonding group (hydroxy), and a reactive iodinated alkyl group (iodomethyl)—provides a diverse set for this comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of atoms within the quinoline scaffold.

¹H NMR Spectroscopy

The ¹H NMR spectrum of quinoline derivatives is characterized by distinct signals for the protons on both the benzene and pyridine rings. The chemical shifts of these protons are highly sensitive to the nature of the substituent at the 8-position.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data:

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)Other Protons (ppm)
8-Methylquinoline [3]8.947.398.127.657.437.562.83 (s, 3H, -CH₃)
8-Chloroquinoline ~8.9~7.5~8.2~7.7~7.5~7.8-
8-Hydroxyquinoline ~8.7~7.4~8.1~7.4~7.3~7.2~8.3 (br s, 1H, -OH)
3-(4-iodobenzyl)-2-phenylquinoline *[4]8.147.85-7.717.647.36-7.524.02 (s, 2H, -CH₂I)

Interpretation and Causality:

The electron-donating nature of the methyl group in 8-methylquinoline causes a slight upfield shift of the protons on the carbocyclic ring compared to unsubstituted quinoline. In contrast, the electron-withdrawing chloro group in 8-chloroquinoline would be expected to deshield these protons, leading to downfield shifts. The hydroxyl group in 8-hydroxyquinoline can participate in hydrogen bonding, which significantly affects the chemical shifts of nearby protons and introduces a broad signal for the hydroxyl proton itself. For the iodo-containing analogue, the methylene protons of the -CH₂I group appear as a singlet, with its chemical shift influenced by the electronegativity of the iodine atom.

¹³C NMR Spectroscopy

¹³C NMR provides a "fingerprint" of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are also modulated by the 8-substituent.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the primary difference being the observation of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Comparative ¹³C NMR Data:

CompoundC2C3C4C4aC5C6C7C8C8aOther Carbons
8-Methylquinoline [5]149.5120.9135.9128.5129.2125.9126.2133.9146.917.8 (-CH₃)
8-Chloroquinoline ~150~122~136~128~129~127~127~143~147-
8-Hydroxyquinoline ~148~122~136~121~118~128~110~153~139-
3-(4-iodobenzyl)-2-phenylquinoline *[4]160.6131.9-127.5129.4128.9128.4137.0146.838.7 (-CH₂I)

Interpretation and Causality:

The substituent effects observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The electron-donating methyl group in 8-methylquinoline shields the carbon atoms of the carbocyclic ring. Conversely, the electronegative chlorine atom in 8-chloroquinoline deshields the directly attached C8 and influences the chemical shifts of other carbons in the ring. The hydroxyl group in 8-hydroxyquinoline causes a significant downfield shift for C8 due to the deshielding effect of the oxygen atom. In the iodo-containing analogue, the carbon of the -CH₂I group has a characteristic chemical shift, typically in the range of 5-40 ppm, which is significantly upfield from aromatic carbons.

NMR Experimental Workflow

G Figure 1: General NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer setup Set Up Experiment (¹H, ¹³C, etc.) insert->setup acquire Acquire Data setup->acquire process Fourier Transform & Phase/Baseline Correction analyze Analyze Spectrum: Chemical Shifts, Coupling, Integration process->analyze structure Structure Elucidation analyze->structure cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Sample Ready cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data (FID)

Figure 1: General NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Comparative IR Data (Key Vibrational Bands in cm⁻¹):

CompoundC-H (Aromatic)C=C, C=N (Aromatic)C-H (Alkyl)C-X (X=Cl, I) / O-H
Quinoline [6]3100-30001620-1430--
8-Methylquinoline [7]3100-30001600-14502960-2850-
8-Chloroquinoline 3100-30001600-1450-~800-600 (C-Cl)
8-Hydroxyquinoline 3100-30001600-1450-~3400-3200 (br, O-H)
3-(4-iodobenzyl)-2-phenylquinoline *[4]30531593, 14852920-2850~600-500 (C-I)

Interpretation and Causality:

All the quinoline derivatives exhibit characteristic absorptions for the aromatic C-H stretching (above 3000 cm⁻¹) and the C=C and C=N stretching of the quinoline ring (1620-1430 cm⁻¹).[8] 8-Methylquinoline shows additional peaks in the 2960-2850 cm⁻¹ region corresponding to the C-H stretching of the methyl group. 8-Chloroquinoline will have a characteristic C-Cl stretching vibration in the fingerprint region (typically 800-600 cm⁻¹), although this can sometimes be difficult to assign definitively. The most prominent feature in the IR spectrum of 8-hydroxyquinoline is a broad O-H stretching band in the region of 3400-3200 cm⁻¹, indicative of hydrogen bonding. For the iodo-containing analogue, the C-I stretching vibration is expected at a low frequency (around 600-500 cm⁻¹), which can be challenging to observe with standard IR spectrometers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺˙) and fragment ions.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Quinoline [9]129102 (loss of HCN)
8-Methylquinoline [10]143142 (loss of H), 115 (loss of C₂H₂)
8-Chloroquinoline 163/165 (isotope pattern)128 (loss of Cl)
8-Hydroxyquinoline 145117 (loss of CO)
This compound *269142 (loss of I), 127 (I⁺)

Note: The fragmentation pattern for this compound is predicted based on common fragmentation pathways for iodoalkanes and quinolines.

Interpretation and Causality:

The molecular ion peak in the mass spectrum confirms the molecular weight of each compound. 8-Chloroquinoline will exhibit a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, which is indicative of the presence of a chlorine atom. The fragmentation of these quinoline derivatives is often initiated by the loss of the substituent or a small neutral molecule. For 8-methylquinoline , the loss of a hydrogen atom to form a stable tropylium-like ion is a common pathway. 8-Hydroxyquinoline can lose a molecule of carbon monoxide. For This compound , the C-I bond is relatively weak and is expected to cleave readily, leading to a prominent fragment at m/z 142 (the quinolin-8-ylmethyl cation) and a peak at m/z 127 corresponding to the iodine cation.

Mass Spectrometry Fragmentation Pathway

G Figure 2: Postulated EI-MS Fragmentation of this compound M This compound [M]⁺˙ (m/z 269) F1 [M-I]⁺ (m/z 142) M->F1 - I• F2 I⁺ (m/z 127) M->F2 F3 [M-CH₂I]⁺ (m/z 128) M->F3 - •CH₂I

Figure 2: Postulated EI-MS Fragmentation of this compound

Conclusion

This guide has provided a detailed spectroscopic comparison of 8-methylquinoline, 8-chloroquinoline, 8-hydroxyquinoline, and an iodo-containing analogue, highlighting the significant influence of the 8-substituent on their NMR, IR, and MS spectra. The electron-donating or -withdrawing nature, hydrogen-bonding capability, and unique isotopic signatures of these substituents create distinct and predictable spectral features. This comparative analysis serves as a valuable resource for researchers in the field, aiding in the structural elucidation and characterization of novel quinoline derivatives, and ultimately contributing to the advancement of drug discovery and development.

References

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  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

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Assessing the Cytotoxicity of 8-Substituted Quinolines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The versatility of the quinoline structure allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. Among these, modifications at the 8-position have yielded compounds with significant cytotoxic potential against various cancer cell lines.[3][4] This guide provides a comparative analysis of the cytotoxicity of 8-substituted quinolines, with a focus on methodologies to assess their differential effects on cancerous versus normal cells.

While the specific compound 8-(Iodomethyl)quinoline is a subject of interest due to the reactive nature of the iodomethyl group, which could potentially act as an alkylating agent, publicly available cytotoxicity data for this particular derivative is scarce. Therefore, this guide will use other well-characterized 8-substituted quinolines as exemplars to illustrate the principles and experimental workflows for evaluating selective cytotoxicity. The insights and protocols presented herein are directly applicable to the investigation of novel compounds like this compound.

Comparative Cytotoxicity of 8-Substituted Quinolines

The cytotoxic efficacy of quinoline derivatives is highly dependent on the nature and position of their substituents. The 8-position is of particular interest as substituents here can influence the compound's lipophilicity, metal-chelating properties, and steric interactions with biological targets. For instance, the presence of a hydroxyl group at the 8-position has been shown to be crucial for the anticancer activity of several quinoline derivatives.[3]

One illustrative example is 8-hydroxy-2-quinolinecarbaldehyde. Studies have demonstrated its potent cytotoxic effects against a panel of human cancer cell lines. Importantly, a comparative analysis with a non-cancerous cell line (NIH3T3) revealed a degree of selectivity, with the compound being slightly less toxic to the normal cells.[3] This differential effect is a critical parameter in the evaluation of any potential anticancer agent.

Below is a summary of the cytotoxic activity of an exemplary 8-substituted quinoline derivative against various cell lines.

CompoundCell LineCell TypeIC50 (µg/mL)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3BHepatocellular Carcinoma6.25 ± 0.034[3]
MDA-MB-231Breast Adenocarcinoma12.5 - 25[3]
T-47DBreast Ductal Carcinoma12.5 - 25[3]
K562Chronic Myelogenous Leukemia12.5 - 25[3]
NIH3T3Mouse Embryonic Fibroblast (Normal)7.00 ± 0.051[3]

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Plausible Mechanisms of Action for Reactive 8-Substituted Quinolines

The anticancer mechanisms of quinoline derivatives are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][5] For a reactive species like this compound, a plausible mechanism of action involves the generation of reactive oxygen species (ROS) and the induction of DNA damage, ultimately leading to apoptosis. The iodomethyl group can act as a leaving group, facilitating alkylation of nucleophilic sites on biomolecules, including DNA and proteins. This can trigger a DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis if the damage is irreparable.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Increased Intracellular ROS Increased Intracellular ROS Cellular Uptake->Increased Intracellular ROS DNA Alkylation DNA Alkylation Cellular Uptake->DNA Alkylation Oxidative Stress Oxidative Stress Increased Intracellular ROS->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage DNA Alkylation->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation p53 Activation->Bax/Bcl-2 Regulation Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis.

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of a novel compound. Here, we provide detailed protocols for three standard assays that measure different aspects of cell health: metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI staining).

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays Cell Seeding (Cancer vs. Normal) Cell Seeding (Cancer vs. Normal) Compound Treatment (Dose-Response) Compound Treatment (Dose-Response) Cell Seeding (Cancer vs. Normal)->Compound Treatment (Dose-Response) MTT Assay (Viability) MTT Assay (Viability) Compound Treatment (Dose-Response)->MTT Assay (Viability) IC50 Determination IC50 Determination MTT Assay (Viability)->IC50 Determination LDH Assay (Cytotoxicity) LDH Assay (Cytotoxicity) Annexin V/PI Staining (Apoptosis) Annexin V/PI Staining (Apoptosis) IC50 Determination->LDH Assay (Cytotoxicity) IC50 Determination->Annexin V/PI Staining (Apoptosis)

Caption: General experimental workflow for assessing compound cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells (both cancer and normal) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7]

  • Materials:

    • LDH cytotoxicity assay kit

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells and treat with the test compound as described for the MTT assay. Include control wells for background (medium only), vehicle control (untreated cells), and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • Binding buffer

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Harvest the cells, including both adherent and floating populations, and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Conclusion and Future Directions

The assessment of selective cytotoxicity is a cornerstone of preclinical cancer drug discovery. While specific data for this compound remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for its investigation. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can effectively characterize the anticancer potential of novel 8-substituted quinolines and other investigational compounds. Future studies should focus on synthesizing this compound and systematically evaluating its efficacy and selectivity in a panel of cancer and normal cell lines to determine its therapeutic index and potential as a clinical candidate.

References

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A Technical Guide to Evaluating the Anticancer Efficacy of Novel Quinoline Derivatives: A Comparative Framework Using 8-(Iodomethyl)quinoline as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] This guide provides a comprehensive framework for evaluating the preclinical efficacy of novel quinoline derivatives, using the hypothetical case of 8-(iodomethyl)quinoline. While a thorough search of the current scientific literature and databases did not yield specific experimental data on the anticancer activity of this compound, this document outlines the established methodologies and comparative analyses that would be required to rigorously assess its potential against well-characterized anticancer drugs such as Cisplatin, Doxorubicin, and Paclitaxel. We present detailed experimental protocols, data interpretation strategies, and a discussion of the mechanistic pathways that are often implicated in the anticancer effects of quinoline-based compounds.

Introduction to Quinoline Derivatives in Oncology

Quinoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in oncology due to their wide range of pharmacological activities.[3] The structural versatility of the quinoline ring allows for modifications that can modulate its biological effects, leading to the development of compounds that target various hallmarks of cancer.[4] Several quinoline-based drugs have been successfully translated into clinical use, underscoring the therapeutic potential of this chemical class.[3]

The anticancer mechanisms of quinoline derivatives are multifaceted and often involve:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many effective cancer therapies. Quinoline derivatives have been shown to initiate apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various phases (G1/S or G2/M), preventing them from dividing and expanding.[6][7]

  • Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain quinoline derivatives have demonstrated the ability to inhibit this process, thereby starving the tumor of essential nutrients and oxygen.[3]

  • Targeting Specific Signaling Pathways: Many cancers are driven by aberrant signaling pathways. Quinoline-based compounds have been designed to inhibit key players in these pathways, such as tyrosine kinases and the PI3K/Akt/mTOR pathway.[8][9]

Given this promising background, the exploration of novel quinoline derivatives like this compound is a scientifically sound endeavor. The following sections detail a rigorous, data-driven approach to evaluating such a compound.

A Proposed Research Framework for this compound

In the absence of existing data, a systematic preclinical evaluation of this compound would be necessary. This would involve a tiered approach, starting with in vitro assays to establish a baseline of activity and progressing to in vivo models to assess efficacy and safety in a more complex biological system.

Caption: A proposed workflow for the preclinical evaluation of a novel anticancer compound.

Comparative Analysis: Benchmarking Against Established Anticancer Drugs

A critical component of preclinical drug development is to benchmark the novel compound against existing therapies. For this guide, we will consider three widely used chemotherapeutic agents with distinct mechanisms of action:

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[5][6] It is a cell cycle-nonspecific agent.[9]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which contribute to cytotoxicity.[10][11]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.[7][12]

The following table outlines the primary mechanisms of action for these established drugs, which would serve as a basis for comparison with the potential mechanisms of this compound.

DrugClassPrimary Mechanism of Action
Cisplatin Platinum-basedCovalently binds to DNA, forming intra- and inter-strand crosslinks, which inhibits DNA replication and transcription, leading to apoptosis.[6][9]
Doxorubicin AnthracyclineIntercalates into DNA, inhibits topoisomerase II, and generates free radicals, causing DNA damage and cell death.[10][11]
Paclitaxel TaxanePromotes microtubule assembly and stabilization, preventing their disassembly, which leads to cell cycle arrest in the G2/M phase and apoptosis.[7][12]
This compound Quinoline DerivativeHypothetical: To be determined through experimental investigation.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols must be followed. The subsequent sections provide detailed, step-by-step methodologies for the key in vitro and in vivo assays.

In Vitro Cytotoxicity Screening: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat cells with a serial dilution of this compound, cisplatin, doxorubicin, and paclitaxel for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[8]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with this compound and control drugs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[1] This allows for the differentiation of cells in G0/G1, S, and G2/M phases.[4]

Protocol:

  • Cell Treatment: Treat cells with this compound and control drugs for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[2]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to eliminate RNA staining).

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy: Tumor Xenograft Model

This model evaluates the antitumor activity of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, this compound, and a positive control like cisplatin). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

Conclusion and Future Directions

While the quinoline scaffold holds immense promise in the development of novel anticancer agents, a rigorous and systematic evaluation is paramount to ascertain the therapeutic potential of any new derivative. This guide has outlined a comprehensive, albeit hypothetical, framework for the preclinical assessment of this compound, from initial in vitro cytotoxicity screening to in vivo efficacy studies. The detailed protocols and comparative analyses with established drugs such as cisplatin, doxorubicin, and paclitaxel provide a clear roadmap for researchers in the field.

The critical next step for advancing our understanding of this compound is to perform these foundational experiments to generate the necessary data. Should this compound demonstrate significant and selective anticancer activity, further investigations into its specific molecular targets and detailed toxicological profiling would be warranted to pave the way for potential clinical development.

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A Technical Guide to Benchmarking the Fluorescence Properties of 8-(Iodomethyl)quinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological inquiry. The choice of probe can dictate the success of an experiment, influencing everything from signal-to-noise ratios in cellular imaging to the accuracy of in vitro binding assays. Among the vast arsenal of available tools, thiol-reactive probes that target cysteine residues are particularly prominent.

This guide provides an in-depth technical comparison of 8-(Iodomethyl)quinoline, a reactive fluorescent probe, against established alternatives. We move beyond a simple catalog of specifications to explain the causality behind experimental choices, offering field-proven insights into protocol design and data interpretation. Here, we will benchmark performance, detail robust validation protocols, and provide a framework for selecting the optimal probe for your specific research needs.

The this compound System: A Fluorogenic Approach to Thiol Labeling

The this compound probe is a specialized tool designed for the covalent modification of sulfhydryl groups. Its architecture consists of two key components: the quinoline core, which serves as the fluorophore, and the 8-iodomethyl group, which is a reactive handle for targeting thiols.

Mechanism of Action & The Fluorogenic Advantage

The primary utility of this compound lies in its reactivity towards nucleophiles, most notably the thiol side chain of cysteine residues in proteins and peptides. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiol attacks the methylene carbon, displacing the iodide leaving group. This results in the formation of a stable, covalent thioether bond.

A critical, and highly advantageous, feature of many quinoline-based reactive probes is their fluorogenic nature . In its unreacted state, the this compound molecule is often weakly fluorescent. The presence of the bulky, electron-rich iodine atom can quench the intrinsic fluorescence of the quinoline ring system. Upon reaction with a thiol, the quenching effect is alleviated, leading to a significant increase in fluorescence quantum yield. This "turn-on" response is highly desirable as it minimizes background fluorescence from unreacted probes, leading to a superior signal-to-noise ratio without the need for extensive wash steps.[1]

Comparative Benchmarking: this compound vs. Established Alternatives

To objectively evaluate the performance of the this compound system, we benchmark it against two widely-used, commercially available thiol-reactive probes: Fluorescein-5-Maleimide and Alexa Fluor™ 488 C5 Maleimide . These probes represent the gold standard in terms of brightness and are based on different reactive chemistries (iodoacetamide vs. maleimide), providing a comprehensive comparison.

2.1. Quantitative Performance Comparison

The selection of a fluorescent probe hinges on its photophysical parameters. The ideal probe offers high molar absorptivity (a measure of how well it absorbs light), a high quantum yield (the efficiency of converting absorbed light into emitted fluorescence), excellent photostability, and spectral characteristics compatible with standard instrumentation.

Property8-(Alkylthiomethyl)quinoline (Thiol-Adduct)Fluorescein-5-Maleimide (Thiol-Adduct)Alexa Fluor™ 488 C5 Maleimide (Thiol-Adduct)
Reactive Group IodoacetamideMaleimideMaleimide
Excitation (λex, nm) ~340 - 360 (Hypothesized, solvent-dependent)~495 nm[2]~493 - 499 nm[3][4]
Emission (λem, nm) ~450 - 500 (Hypothesized, solvent-dependent)~519 nm[2]~516 - 520 nm[3][4]
Molar Extinction (ε, M⁻¹cm⁻¹) Moderate (Typically < 20,000)~83,000 M⁻¹cm⁻¹[5]~72,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) Moderate (Highly fluorogenic)~0.7 - 0.9 (pH-dependent)[5][6]~0.92 (pH-insensitive)[3][7]
Brightness (ε × Φ) Low to ModerateVery High Very High
Photostability Good to Moderate[8]Low[9]Excellent [10]
pH Sensitivity Moderate (Protonation of N can quench)[11]High (Fluorescence quenched below pH 7)Low (Stable fluorescence from pH 4-10)[4]
Fluorophore Size Small MediumLarge

Note: Properties for the 8-(Alkylthiomethyl)quinoline adduct are hypothesized based on the known behavior of the quinoline scaffold, which is characterized by UV/violet excitation and blue/cyan emission that is sensitive to the local environment.[12][13] The key performance metric is its fluorogenic turn-on, not its absolute brightness.

2.2. Qualitative Discussion & Field-Proven Insights
  • Brightness vs. Fluorogenicity : Fluorescein and Alexa Fluor™ 488 are exceptionally bright probes, making them ideal for detecting low-abundance targets.[3][5] However, their high intrinsic fluorescence can lead to significant background from any unreacted or non-specifically bound probe. The this compound system, while less bright, offers a significant advantage in "no-wash" applications or in systems where high background obscures the signal. Its strength lies in the change in fluorescence upon binding.

  • Photostability : For applications requiring long-term imaging or intense illumination (e.g., super-resolution microscopy, time-lapse studies), photostability is paramount. Alexa Fluor™ 488 is the clear winner in this category, demonstrating remarkable resistance to photobleaching.[10] Fluorescein is notoriously susceptible to fading, which can complicate quantitative analysis.[14] Quinoline derivatives generally exhibit moderate to good photostability.[8]

  • Environmental Sensitivity : The fluorescence of fluorescein is highly dependent on pH, making it a poor choice for acidic environments like lysosomes. Alexa Fluor™ 488 is stable over a wide physiological pH range.[4] The quinoline fluorophore's emission can be sensitive to both solvent polarity and pH, which can be a disadvantage for quantification but can sometimes be exploited to report on the local environment.[1][11]

  • Size & Perturbation : The compact, planar structure of the quinoline fluorophore is significantly smaller than the more complex xanthene and rhodamine structures of fluorescein and Alexa Fluor™ 488. In studies where the probe's size might perturb the function or interaction of the labeled biomolecule, the smaller footprint of the quinoline derivative is a distinct advantage.

Experimental Protocols for Robust Benchmarking

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies provide a framework for the objective comparison of fluorescent probes in your own laboratory.

3.1. Workflow for Protein Labeling with Thiol-Reactive Probes

This workflow outlines the key steps for conjugating a thiol-reactive probe to a protein containing cysteine residues.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Dissolve Protein in Thiol-Free Buffer (pH 7.0-7.5) p2 Optional: Reduce Disulfides (e.g., with TCEP) p1->p2 If needed r1 Add Probe to Protein (10-20 fold molar excess) p2->r1 p3 Prepare Probe Stock Solution (Anhydrous DMSO) p3->r1 r2 Incubate (2h @ RT or O/N @ 4°C) Protect from light r1->r2 pu1 Separate Conjugate (e.g., Gel Filtration) r2->pu1 pu2 Characterize Conjugate (Absorbance, Fluorescence) pu1->pu2

Caption: Workflow for covalent labeling of proteins with thiol-reactive probes.

Step-by-Step Methodology:

  • Protein Preparation : Dissolve the protein to be labeled at a concentration of 50-100 µM (e.g., 1-10 mg/mL) in a degassed, thiol-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Buffers containing thiols (e.g., DTT) must be avoided.[15]

  • (Optional) Reduction of Disulfides : If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced to become reactive. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding maleimide or iodoacetamide probes.[16]

  • Probe Preparation : Immediately before use, dissolve the thiol-reactive probe (e.g., this compound, Fluorescein-5-Maleimide) in anhydrous DMSO to create a 10 mM stock solution.[15]

  • Conjugation Reaction : While gently stirring the protein solution, add a volume of the probe stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.[16] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification : Remove unreacted, free dye from the protein-probe conjugate. The most common method is gel filtration chromatography (e.g., a Sephadex G-25 column) equilibrated with your buffer of choice (e.g., PBS).[16] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

3.2. Protocol for Relative Fluorescence Quantum Yield (Φ) Determination

The fluorescence quantum yield is a critical measure of a fluorophore's efficiency. The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard, is the most accessible and widely used approach.[17][18]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation s1 Prepare a series of dilutions for both Standard and Sample s2 Ensure Absorbance < 0.1 at excitation wavelength s1->s2 a1 Measure Absorbance at λex for each dilution s2->a1 a2 Measure spectrally corrected Fluorescence Emission Scan a1->a2 Use identical instrument settings a3 Integrate area under the emission curve a2->a3 c1 Plot Integrated Fluorescence vs. Absorbance for both a3->c1 c2 Determine the gradient (Slope) of each line c1->c2 c3 Calculate Φsample using the comparative equation c2->c3

Sources

A Head-to-Head Comparison of Synthetic Routes to 8-(Iodomethyl)quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-(Iodomethyl)quinoline in Modern Chemistry

This compound stands as a pivotal building block in the synthesis of a diverse array of compounds with significant applications in medicinal chemistry, materials science, and catalysis. Its utility stems from the reactive carbon-iodine bond, which readily participates in nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of the quinoline-8-methyl moiety into larger molecular frameworks. This guide provides a comprehensive, head-to-head comparison of two prominent synthetic routes to this valuable intermediate: a direct, modern approach via Palladium-catalyzed C(sp³)–H iodination of 8-methylquinoline, and a classic, multi-step Finkelstein reaction pathway.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a critical analysis of each method's strengths and weaknesses, supported by experimental data and mechanistic insights. Our goal is to empower you to make an informed decision on the most suitable synthetic strategy for your specific research needs, considering factors such as efficiency, scalability, and available starting materials.

Route 1: Direct C(sp³)–H Iodination of 8-Methylquinoline

The direct functionalization of C–H bonds has emerged as a powerful strategy in modern organic synthesis, offering a more atom-economical and streamlined approach compared to traditional multi-step methods. The Palladium-catalyzed iodination of the methyl group of 8-methylquinoline exemplifies this advancement.

Reaction Principle and Mechanistic Overview

This method leverages a Palladium(II) catalyst to selectively activate the C(sp³)–H bond of the methyl group at the 8-position of the quinoline ring. The quinoline nitrogen atom acts as a directing group, forming a cyclometalated intermediate that brings the Pd catalyst in close proximity to the target methyl group. Subsequent oxidative addition of an iodine source, followed by reductive elimination, furnishes the desired this compound.

Caption: Proposed mechanism for the Pd-catalyzed C(sp³)–H iodination of 8-methylquinoline.

Experimental Protocol: Pd-Catalyzed Iodination

The following protocol is adapted from the work of Jia, Q. et al. (2022) published in The Journal of Organic Chemistry.[1]

Materials:

  • 8-Methylquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodine (I₂)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 8-methylquinoline (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and iodine (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Performance and Field Insights

This direct approach is highly attractive due to its single-step nature, which significantly reduces overall synthesis time and waste generation. The use of a directing group ensures high regioselectivity for the 8-methyl position. However, the cost and potential toxicity of the palladium catalyst can be a drawback, particularly for large-scale synthesis. Catalyst loading, reaction time, and temperature may require optimization for different substituted 8-methylquinolines.

Route 2: The Multi-Step Finkelstein Reaction Pathway

The Finkelstein reaction is a classic and reliable method for the synthesis of alkyl iodides from other alkyl halides, typically chlorides or bromides.[2][3][4][5] This route to this compound is a multi-step process that begins with a more readily available starting material. A common pathway involves the preparation of 8-(chloromethyl)quinoline as a key intermediate.

Synthetic Strategy Overview

This pathway can be broken down into two or three main steps, depending on the starting material:

  • Optional Starting Material Preparation: Synthesis of 8-(hydroxymethyl)quinoline from 8-quinolinecarboxylic acid via reduction.

  • Chlorination: Conversion of 8-(hydroxymethyl)quinoline to 8-(chloromethyl)quinoline.

  • Halogen Exchange: The Finkelstein reaction to convert 8-(chloromethyl)quinoline to this compound.

Caption: Multi-step synthesis of this compound via the Finkelstein reaction.

Experimental Protocols

Step 1 (Optional): Reduction of 8-Quinolinecarboxylic Acid to 8-(Hydroxymethyl)quinoline

This is a general procedure for the reduction of carboxylic acids using lithium aluminum hydride.[6][7][8]

Materials:

  • 8-Quinolinecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF.

  • Dissolve 8-quinolinecarboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-(hydroxymethyl)quinoline, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of 8-(Chloromethyl)quinoline from 8-(Hydroxymethyl)quinoline

This protocol is based on standard procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride.

Materials:

  • 8-(Hydroxymethyl)quinoline

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

Procedure:

  • Dissolve 8-(hydroxymethyl)quinoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-(chloromethyl)quinoline.

Step 3: Finkelstein Reaction to Yield this compound

This is a classic Finkelstein reaction protocol.[2][3][4][5]

Materials:

  • 8-(Chloromethyl)quinoline

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

Procedure:

  • Dissolve 8-(chloromethyl)quinoline (1.0 eq.) in anhydrous acetone in a round-bottom flask.

  • Add sodium iodide (1.5-3.0 eq.) to the solution.

  • Reflux the reaction mixture for 12-24 hours. The formation of a white precipitate (NaCl) will be observed.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the sodium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Performance and Field Insights

The Finkelstein route is a robust and well-established method that avoids the use of expensive transition metal catalysts. The starting materials are often more readily available and less expensive than those required for direct C-H functionalization. However, this is a multi-step synthesis, which can lead to a lower overall yield and increased generation of waste. Each step requires careful execution and purification, adding to the overall time and effort. The use of thionyl chloride and lithium aluminum hydride requires careful handling due to their reactivity.

Head-to-Head Comparison

FeatureRoute 1: Direct C(sp³)–H IodinationRoute 2: Finkelstein Reaction
Number of Steps 12-3
Starting Material 8-Methylquinoline8-Quinolinecarboxylic acid or 8-(Hydroxymethyl)quinoline
Key Reagents Pd(OAc)₂, I₂LiAlH₄ (optional), SOCl₂, NaI
Catalyst Palladium (costly, potential toxicity)None (for the Finkelstein step)
Atom Economy HighModerate to Low
Overall Yield Potentially higher in a single stepCan be lower due to multiple steps
Scalability May be limited by catalyst costGenerally more scalable
Reaction Conditions High temperature (100 °C)Varies (refluxing THF, acetone)
Safety Concerns Palladium catalyst handlingLiAlH₄ (pyrophoric), SOCl₂ (corrosive)
Waste Generation LowerHigher

Conclusion and Recommendations

The choice between the direct C(sp³)–H iodination and the Finkelstein route for the synthesis of this compound depends heavily on the specific needs and constraints of the research project.

The Direct C(sp³)–H Iodination route is recommended when:

  • Speed and efficiency are paramount: The single-step nature of this reaction significantly shortens the synthetic sequence.

  • Atom economy is a key consideration: This modern approach minimizes waste by directly functionalizing a C-H bond.

  • Access to a palladium catalyst and the necessary equipment for inert atmosphere reactions is available.

The Finkelstein Reaction pathway is a better choice when:

  • Cost is a major factor: This route avoids the use of expensive palladium catalysts.

  • Large-scale synthesis is required: The reagents are generally cheaper and the procedure is more amenable to scale-up.

  • The necessary precursors (8-quinolinecarboxylic acid or 8-(hydroxymethyl)quinoline) are readily available.

  • A multi-step synthesis is acceptable within the project timeline.

Ultimately, both routes are viable and have been successfully employed for the synthesis of quinoline derivatives. By carefully considering the factors outlined in this guide, researchers can select the optimal synthetic strategy to efficiently and effectively obtain the valuable building block, this compound, for their ongoing research endeavors.

References

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]

  • ResearchGate. (n.d.). Pd‐catalysed iodination of 8‐methylquinolines with I2. [Link]

  • ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. [Link]

  • Fathi, M., et al. (2012). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3373. [Link]

  • Zhang, M.-L., et al. (2022). Switchable, Reagent-Controlled C(sp3)–H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry, 87(10), 6677–6687. [Link]

  • Wikipedia. (2023). Finkelstein reaction. [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. [Link]

  • MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 724. [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • L.S. College, Muzaffarpur. (2020). Finkelstein reaction. [Link]

  • ResearchGate. (n.d.). C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide. [Link]

  • National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 724. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5545. [Link]

  • Al-Ost, H. T., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. [Link]

  • Pakistan Journal of Scientific and Industrial Research. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21366–21385. [Link]

  • MDPI. (2021). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Catalysts, 11(11), 1363. [Link]

  • Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 9(12), 1736–1742. [Link]

  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • Wikipedia. (2023). 8-Hydroxyquinoline. [Link]

  • SlideShare. (n.d.). ) Synthesis of Quinoline and derivatives1). [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5545. [Link]

  • ResearchGate. (2018). How to synthesized 8chloroquinoline from 8hydroxyquinoline? [Link]

  • Master Organic Chemistry. (2018). Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]

  • Royal Society of Chemistry. (2019). C–H 18F-fluorination of 8-methylquinolines with Ag[18F]F. Chemical Communications, 55(19), 2976–2979. [Link]

  • National Center for Biotechnology Information. (2017). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 139(28), 9649–9654. [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Quinolinol, 2-methyl-. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

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Sources

Analysis of Byproducts in Different 8-(Iodomethyl)quinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The synthesis of 8-(iodomethyl)quinoline, a critical building block in medicinal chemistry and materials science, presents a significant challenge in controlling purity. The reactivity of the iodomethyl group makes the final product susceptible to degradation and side reactions, leading to a variety of byproducts that can complicate purification and compromise downstream applications. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the formation and characterization of byproducts, supported by mechanistic insights and experimental data.

Method 1: The Finkelstein Reaction from 8-(Chloromethyl)quinoline

The Finkelstein reaction is a classic and widely used method for preparing alkyl iodides from other alkyl halides.[1][2] It operates on the principle of differential solubility of halide salts in a polar aprotic solvent, typically acetone.[2][3]

Reaction Mechanism and Rationale

This synthesis route involves a nucleophilic substitution (SN2) reaction where an iodide ion from a soluble salt (e.g., sodium iodide, NaI) displaces a chloride or bromide from the corresponding 8-(halomethyl)quinoline.[4][5] The choice of acetone as a solvent is critical; while NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of the solution.[2][3] According to Le Châtelier's principle, this precipitation drives the equilibrium towards the formation of the desired this compound.[3]

Finkelstein_Reaction

Experimental Protocol
  • Preparation: Dissolve 8-(chloromethyl)quinoline hydrochloride in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution. Extract the free base with dichloromethane and dry over anhydrous sodium sulfate.

  • Reaction Setup: Dissolve the crude 8-(chloromethyl)quinoline in anhydrous acetone. Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium iodide.

  • Execution: Reflux the mixture with stirring for 2-4 hours. The formation of a white precipitate (NaCl) indicates reaction progress.

  • Workup: Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with water and then with a 5% sodium thiosulfate solution to remove any residual iodine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification is typically achieved by column chromatography on silica gel.

Byproduct Analysis

The primary byproduct in this method is typically unreacted 8-(chloromethyl)quinoline . The SN2 mechanism is generally clean for primary halides like this one, minimizing other side reactions.[2]

  • Cause of Formation: Incomplete reaction is the main cause. This can be due to insufficient reaction time, deactivation of the iodide nucleophile by moisture, or using a sub-stoichiometric amount of NaI.

  • Identification: The presence of the starting material can be easily detected by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by comparing with a standard. In ¹H NMR spectroscopy, the benzylic protons of the chloromethyl group will appear at a slightly different chemical shift than those of the iodomethyl group.

  • Mitigation: To minimize this byproduct, ensure all reagents and solvents are anhydrous. Using a larger excess of sodium iodide and extending the reaction time can also drive the reaction to completion.

Method 2: Direct Radical Iodination of 8-Methylquinoline

Direct C-H functionalization is an atom-economical approach that avoids pre-functionalization of the starting material.[6] For the synthesis of this compound, this involves a free-radical halogenation at the benzylic position of 8-methylquinoline.

Reaction Mechanism and Rationale

This method relies on the generation of an iodine radical, which then abstracts a hydrogen atom from the methyl group of 8-methylquinoline. This forms a resonance-stabilized benzylic radical, which is the key to the selectivity of the reaction. This radical then reacts with molecular iodine (I₂) to form the product and another iodine radical, propagating the chain reaction. The reaction is typically initiated by heat or UV light in the presence of a radical initiator like N-Iodosuccinimide (NIS) or benzoyl peroxide.

Radical_Iodination

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), combine 8-methylquinoline, N-Iodosuccinimide (NIS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide in an inert solvent like carbon tetrachloride or benzene.

  • Execution: Heat the mixture to reflux while irradiating with the lamp. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Cool the mixture, filter off the succinimide byproduct, and wash the filtrate with 10% sodium thiosulfate solution, followed by brine.

  • Purification: Dry the organic layer over magnesium sulfate, concentrate, and purify by column chromatography to isolate the product.

Byproduct Analysis

Direct iodination is often less selective than other methods and can lead to a mixture of products.

  • Over-iodination Products: The primary product, this compound, can undergo further radical abstraction and iodination to form 8-(diiodomethyl)quinoline and even 8-(triiodomethyl)quinoline .

    • Cause: High temperatures, prolonged reaction times, or a large excess of the iodinating agent can promote these subsequent reactions.

    • Mitigation: Careful control of stoichiometry (using only a slight excess of NIS) and reaction time is crucial. Monitoring the reaction closely by TLC and stopping it once the starting material is consumed can prevent over-halogenation.

  • Ring-Iodinated Byproducts: Electrophilic aromatic substitution can occur on the quinoline ring, especially at the 5 and 7 positions, leading to products like 5-iodo-8-methylquinoline and 7-iodo-8-methylquinoline .[7]

    • Cause: The conditions for radical iodination can sometimes facilitate electrophilic iodination, particularly if acidic byproducts are formed.

    • Mitigation: Performing the reaction in non-polar solvents and under strict radical-favoring conditions (avoiding Lewis acids) can suppress this side reaction.

Method 3: Conversion from 8-(Hydroxymethyl)quinoline

This two-step approach involves first synthesizing 8-(hydroxymethyl)quinoline and then converting the hydroxyl group into an iodide. This route offers good control and often higher purity than direct iodination.

Reaction Mechanism and Rationale

The conversion of the primary alcohol to an iodide is typically achieved via an SN2 reaction. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. Common methods include:

  • Appel Reaction: Using triphenylphosphine (PPh₃) and iodine (I₂), which in situ form an iodophosphonium species that activates the alcohol.

  • Mesylate/Tosylate Intermediate: Converting the alcohol to a mesylate or tosylate ester, which are excellent leaving groups, followed by displacement with sodium iodide in a Finkelstein-type reaction.

Alcohol_Conversion

Experimental Protocol (Appel Reaction)
  • Reaction Setup: To a solution of 8-(hydroxymethyl)quinoline and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add a solution of iodine (1.2 equivalents) in dichloromethane dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. The main challenge is the removal of triphenylphosphine oxide.

Byproduct Analysis
  • Triphenylphosphine Oxide (TPPO): This is not a byproduct of the quinoline moiety but is a major impurity from the Appel reaction reagents. Its removal can be challenging due to its polarity and crystallinity.

    • Mitigation: Purification by column chromatography is usually effective. In some cases, precipitation from a non-polar solvent like hexane can help remove the bulk of the TPPO.

  • Bis(8-quinolylmethyl) ether: This ether can form through the intermolecular dehydration/condensation of two molecules of the starting alcohol.

    • Cause: This side reaction is favored under acidic conditions or at elevated temperatures. The phosphonium intermediate can also be attacked by another molecule of the alcohol nucleophile instead of the iodide.

    • Mitigation: Running the reaction at low temperatures (0 °C to room temperature) and ensuring a slight excess of the iodinating reagents can suppress ether formation.

Comparative Analysis

FeatureMethod 1: FinkelsteinMethod 2: Direct IodinationMethod 3: From Alcohol
Starting Material 8-(Chloromethyl)quinoline8-Methylquinoline8-(Hydroxymethyl)quinoline
Typical Yield High (>85%)Moderate (40-60%)Good (70-85%)
Purity Profile Generally highOften a mixtureHigh, but reagent removal needed
Primary Byproduct(s) Unreacted starting materialOver-iodinated & Ring-iodinated speciesBis(8-quinolylmethyl) ether, TPPO
Ease of Purification Relatively easyChallenging due to similar byproductsModerate; requires removal of TPPO
Scalability GoodPoor to moderateGood
Key Advantage Clean, high-yielding conversionAtom-economical, fewer stepsGood control over selectivity
Key Disadvantage Requires pre-functionalized starting materialPoor selectivity, difficult purificationTwo-step process, reagent byproducts

Conclusion and Recommendations

The choice of synthesis method for this compound depends heavily on the desired scale, purity requirements, and the availability of starting materials.

  • For high purity and reliable, scalable synthesis , the Finkelstein reaction (Method 1) is often the preferred route, provided the precursor 8-(chloromethyl)quinoline is available. The reaction is clean, high-yielding, and the primary byproduct is easily separable.

  • The conversion from 8-(hydroxymethyl)quinoline (Method 3) is an excellent alternative that offers high purity and control. While it involves an additional step, it avoids the handling of more hazardous radical reaction conditions. The primary challenge is the efficient removal of reagent-derived byproducts like triphenylphosphine oxide.

  • Direct radical iodination (Method 2) is the most atom-economical but is generally not recommended for applications requiring high purity. The lack of selectivity leads to a complex mixture of byproducts that are difficult and costly to separate, making it unsuitable for most pharmaceutical and materials science applications.

Researchers should carefully consider these trade-offs. For exploratory work, direct iodination might offer quick access to the material, but for process development and scale-up, the Finkelstein reaction or conversion from the corresponding alcohol provides a more robust and reliable path to pure this compound.

References

  • ResearchGate. Pd‐catalysed iodination of 8‐methylquinolines with I2. Available from: [Link].

  • ResearchGate. Reactions of by-products 8 and 9 with iodine under the same conditions. Available from: [Link].

  • National Institutes of Health (NIH). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. 2024. Available from: [Link].

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. 2012. Available from: [Link].

  • BYJU'S. Finkelstein Reaction. Available from: [Link].

  • Wikipedia. Finkelstein reaction. Available from: [Link].

  • PJSIR. the 5-and 8-iodination of quinoline and some of its derivatives. Available from: [Link].

  • Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link].

  • Google Patents. CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link].

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 2016. Available from: [Link].

  • YouTube. Finkelstein Reaction. 2025. Available from: [Link].

  • Gauth. What is the Finkelstein Reaction? Write the mechanism for the following reaction. Available from: [Link].

  • Defense Technical Information Center (DTIC). DERIVATIVES OF 8-QUINOLINOL. Available from: [Link].

  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. 2022. Available from: [Link].

  • ResearchGate. Direct C–H Functionalization of 8-Methylquinolines Under Rhodium Catalysis. 2025. Available from: [Link].

  • PubMed. 8-Iodo-quinolinium chloride dihydrate. Available from: [Link].

  • PubMed. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Available from: [Link].

  • ResearchGate. C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide. Available from: [Link].

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link].

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 2020. Available from: [Link].

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 2021. Available from: [Link].

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link].

  • ResearchGate. (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. 2025. Available from: [Link].

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-(Iodomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 8-(Iodomethyl)quinoline, a heterocyclic aromatic compound utilized in specialized research and development applications. Given its structure as a halogenated quinoline derivative, this compound requires meticulous management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, providing researchers with a reliable framework for their operational and disposal planning.

Hazard Assessment: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a quinoline core with an iodinated methyl group—allows for a robust hazard assessment based on well-documented data for analogous compounds. Quinoline and its derivatives are recognized for a range of hazardous properties, including acute toxicity if swallowed, skin and eye irritation, and potential carcinogenicity and mutagenicity.[1][2][3] Furthermore, as a halogenated organic compound, it falls under specific regulatory scrutiny, and as an organo-iodide, it is considered very toxic to aquatic life with long-lasting effects.[1][4][5]

Therefore, all handling and disposal activities must proceed with the assumption that this compound is a hazardous substance requiring the highest level of care.

Part 1: Core Safety and Handling Protocols

Effective disposal begins with safe handling during use. Preventing contamination and exposure is the first line of defense. All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[6][7] An eyewash station and safety shower must be readily accessible.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for handling this compound in all laboratory settings.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides a necessary barrier against skin contact.[9] Always inspect gloves for punctures or degradation before use and practice proper removal techniques to avoid contaminating skin.[2]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[9]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[8] A chemical-resistant apron is recommended when handling larger quantities.[9]
Respiratory Protection N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesRequired when handling the solid powder to prevent dust inhalation or when vapors may be generated.[6][8] All work should ideally be done in a fume hood.[7]

Part 2: Step-by-Step Waste Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[10][11]

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Identify: All waste streams containing this compound, including pure compound, reaction mixtures, contaminated solvents, and solid materials (e.g., gloves, weigh boats, absorbent pads), must be identified as hazardous waste.[9]

  • Segregate: This waste must be kept separate from other chemical waste streams. Crucially, it must not be mixed with strong oxidizing agents, as this could lead to a vigorous or potentially explosive reaction.[12] Keep it in its own dedicated waste container.

Step 2: Waste Collection and Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Select Container: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure, screw-top cap is highly recommended.[11][13] Ensure the container is in good condition with no cracks or chips.

  • Collect Waste: Carefully transfer waste into the container, avoiding splashes or spills. For solid waste, add it carefully to prevent generating dust. Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 3: Labeling and Documentation

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[11]

  • Contents: The full chemical name, "this compound," and the approximate concentration and quantity must be listed.

  • Hazard Information: Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be:

  • Well-ventilated.

  • Away from heat sources and direct sunlight.[14]

  • Segregated from incompatible materials.[12]

Step 5: Arranging Final Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for waste pickup requests and documentation.[15]

Part 3: Emergency Procedures – Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[12]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Part 1.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[11][16] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[16]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., 60-70% ethanol), followed by soap and water.[12] All cleaning materials must be collected and disposed of as hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.[16]

Part 4: Disposal Workflow Diagram

The following diagram provides a visual representation of the logical decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Spill start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste (Toxic, Halogenated Organic) fume_hood->identify spill Spill Occurs fume_hood->spill segregate Segregate from Incompatibles (e.g., Strong Oxidizers) identify->segregate containerize Collect in Labeled, Sealed, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage pickup Arrange Pickup via EHS or Licensed Contractor storage->pickup contain Contain with Inert Absorbent spill->contain collect_spill Collect as Hazardous Waste contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report Report to Supervisor/EHS decontaminate->report report->storage

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible management of this compound waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the protocols of proper handling, segregation, containerization, and professional disposal, researchers can mitigate risks and ensure their work is conducted in a safe and compliant manner. Always consult your institution's specific EHS guidelines as the primary authority for waste disposal procedures.

References

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Retrieved from a URL provided by the grounding tool.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from a URL provided by the grounding tool.
  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Santa Cruz Biotechnology. (2010). 8-Hydroxyquinoline Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Duke SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from a URL provided by the grounding tool.
  • Reddit. (2021). How to store / dispose of Iodine crystals?. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from a URL provided by the grounding tool.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from a URL provided by the grounding tool.
  • ScienceLab.com. (2010). Material Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from a URL provided by the grounding tool.
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  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from a URL provided by the grounding tool.
  • University of Wisconsin–Madison. (n.d.). Chemical Disposal - Environment, Health & Safety. Retrieved from [Link]

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Retrieved from a URL provided by the grounding tool.
  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. Retrieved from a URL provided by the grounding tool.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from a URL provided by the grounding tool.
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  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Retrieved from a URL provided by the grounding tool.
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  • BenchChem. (2025). Proper Disposal Procedures for (Z)-8-Dodecen-1-ol: A Guide for Laboratory Professionals. Retrieved from a URL provided by the grounding tool.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-(Iodomethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 8-(Iodomethyl)quinoline. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep, functional understanding of the necessary protective measures. Our commitment is to empower your research with the highest standards of laboratory safety.

Foundational Hazard Assessment: Understanding the Risk Profile

  • Quinoline Core Hazards: The parent molecule, quinoline, is a well-characterized compound. It is classified as toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[1][2][3] Critically, quinoline is suspected of causing genetic defects and may cause cancer (Carcinogenicity Category 1B).[2][3] Long-term exposure may lead to liver damage.[4] These properties demand measures to prevent any direct contact or ingestion.

  • Organo-Iodide Reactivity: The C-I bond in organo-iodide compounds is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group.[5] This inherent reactivity enhances the compound's potential biological activity but also means it can readily react with biological nucleophiles, necessitating stringent handling to prevent unintended exposure.[6] Furthermore, compounds like methyl iodide are known for their toxicity, with chronic exposure linked to neurological damage. The iodomethyl group in this compound should be treated with similar caution.

  • Combined Profile: Synthesizing these points, this compound must be handled as a substance that is toxic, a skin and severe eye irritant, a potential carcinogen and mutagen, and a reactive compound. Poisoning can occur through ingestion, inhalation, or skin contact.[7] Therefore, the primary safety directive is the complete prevention of direct physical contact and aerosol inhalation.

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is non-negotiable. The following table summarizes the essential equipment, specifications, and the scientific rationale for their use.

Protection Area Required PPE Specification Justification & Causality
Engineering Controls Chemical Fume HoodCertified, with proper airflow.This compound, like many organic compounds, may have some vapor pressure. Given the inhalation risks associated with quinolines and the potential volatility of similar compounds, all manipulations must be performed in a fume hood to prevent respiratory exposure.[8]
Hand Protection Nitrile GlovesMinimum 4 mil thickness.Nitrile provides superior resistance to a broad range of organic chemicals compared to latex. Gloves must be inspected for pinholes before use and removed using the proper technique to avoid skin contact with the contaminated outer surface.[3]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 / EN 166 compliant.Tight-sealing safety goggles are mandatory to protect against splashes and potential vapors.[8][9] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or handling larger quantities.
Body Protection Chemical-Resistant Lab CoatFlame-resistant, long-sleeved, with snug cuffs.A lab coat protects against accidental spills on the skin and clothing.[3] It should be kept fully fastened. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]
Respiratory Protection Respirator (if applicable)NIOSH-approved with organic vapor cartridges.Required only if engineering controls (fume hood) fail or are not available. Follow OSHA respirator regulations.[8][9] For most lab-scale work, a properly functioning fume hood negates this requirement.

Operational Plan: A Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow is critical for safety. This protocol covers the entire process from preparation to disposal.

Pre-Operation & PPE Donning
  • Designate Work Area: All handling of this compound must occur within a designated area inside a certified chemical fume hood.

  • Assemble Materials: Before donning gloves, place all necessary equipment (spatulas, glassware, solvents, waste container) inside the fume hood. This minimizes traffic in and out of the controlled workspace.

  • Inspect PPE: Check all PPE for defects (e.g., cracks in goggles, tears in lab coat, pinholes in gloves).

  • Don PPE:

    • First, put on the lab coat and fasten it completely.

    • Next, put on safety goggles.

    • Finally, don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. Rationale: This sequence ensures that potentially contaminated gloves are the last item on and the first item off, minimizing cross-contamination.

Handling Protocol (Inside Fume Hood)
  • Weighing: Carefully weigh the solid compound on weighing paper or directly into a tared vial. Avoid creating dust. If any material spills, clean it immediately with a solvent-moistened wipe.

  • Transfer & Dissolution: Use a spatula for solid transfers. When adding solvents, pour slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Work Practice: Always keep the sash of the fume hood at the lowest practical height. All manipulations should be performed at least 6 inches inside the hood opening.

Post-Operation & PPE Doffing
  • Initial Decontamination: Close all containers containing this compound. Wipe down the external surfaces of these containers and the work area within the fume hood.

  • Doffing PPE (The Critical Sequence):

    • Gloves: Remove the outer gloves using a glove-to-glove technique (peeling them off so they turn inside out). Dispose of them in the designated hazardous waste container.

    • Lab Coat: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your street clothes. Hang it in its designated area or place it in a laundry bag if contaminated.

    • Goggles/Face Shield: Remove eye and face protection by handling the strap, not the front surface.

    • Hand Washing: Immediately wash hands thoroughly with soap and water.[1][3]

This workflow is designed as a self-validating system to prevent exposure at every stage.

G cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase (In Fume Hood) cluster_doffing Doffing Sequence (Critical) PREP_AREA 1. Designate & Prepare Work Area in Fume Hood INSPECT_PPE 2. Inspect PPE for Defects PREP_AREA->INSPECT_PPE DON_COAT 3. Don Lab Coat INSPECT_PPE->DON_COAT DON_GOGGLES 4. Don Goggles DON_COAT->DON_GOGGLES DON_GLOVES 5. Don Nitrile Gloves (over cuffs) DON_GOGGLES->DON_GLOVES HANDLE 6. Weigh, Transfer, & Mix This compound DON_GLOVES->HANDLE DECON 7. Secure Compound & Decontaminate Surfaces HANDLE->DECON DOFF_GLOVES 8. Remove Gloves (Glove-to-Glove) DECON->DOFF_GLOVES DOFF_COAT 9. Remove Lab Coat (Away from Body) DOFF_GLOVES->DOFF_COAT DOFF_GOGGLES 10. Remove Goggles (By Strap) DOFF_COAT->DOFF_GOGGLES WASH 11. Wash Hands Thoroughly DOFF_GOGGLES->WASH END End WASH->END START Start START->PREP_AREA

Caption: Safe Handling Workflow for this compound.

Emergency & Disposal Plans

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]

Spill & Waste Disposal
  • Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3][9] Collect the material into a suitable, sealed container for hazardous waste disposal. Ventilate the area thoroughly. Do not allow the chemical to enter drains.[1][3]

  • Waste Disposal: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent material) and surplus chemical must be disposed of as hazardous waste.[3] Place materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[11]

References

  • Quinoline - Wikipedia . Wikipedia. [Link]

  • Quinoline Derivative Poisoning . Symptoma. [Link]

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  • Quinoline - SAFETY DATA SHEET . Penta chemicals. [Link]

  • Material Safety Data Sheet - Quinoline, 99% . Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 8-Hydroxyquinoline . Acros Organics. [Link]

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  • Organoiodine chemistry - Wikipedia . Wikipedia. [Link]

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  • Why are reactions of 2- and 8-thioquinoline derivatives with iodine different? . PubMed. [Link]

  • Safety Data Sheet: 8-Quinolinol . Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.